Imiquimod
説明
This compound is a prescription medicine approved by the U.S. Food and Drug Administration (FDA). It is a cream for topical use only. This compound is FDA-approved for the treatment of certain skin conditions, including:
Actinic keratosis (a skin condition that may develop into skin cancer)
External genital warts (warts on the outside of the genitals) and perianal warts (warts around the outside of the anus)
External genital and perianal warts are caused by the human papillomavirus (HPV). HPV can be an opportunistic infection (OI) of HIV.
This compound is an immune response modifier that acts as a toll-like receptor 7 agonist. This compound is commonly used topically to treat warts on the skin of the genital and anal areas. This compound does not cure warts, and new warts may appear during treatment. This compound does not fight the viruses that cause warts directly, however, it does help to relieve and control wart production. Miquimod is also used to treat a skin condition of the face and scalp called actinic keratoses and certain types of skin cancer called superficial basal cell carcinoma.
The mechanism of action of this compound is as an Interferon Inducer. The physiologic effect of this compound is by means of Increased Cytokine Activity, and Increased Cytokine Production.
This compound is a synthetic agent with immune response modifying activity. As an immune response modifier (IRM), this compound stimulates cytokine production, especially interferon production, and exhibits antitumor activity, particularly against cutaneous cancers. This compound's proapoptotic activity appears to be related to Bcl-2 overexpression in susceptible tumor cells. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and has 6 approved and 47 investigational indications. This drug has a black box warning from the FDA.
A topically-applied aminoquinoline immune modulator that induces interferon production. It is used in the treatment of external genital and perianal warts, superficial CARCINOMA, BASAL CELL; and ACTINIC KERATOSIS.
特性
IUPAC Name |
1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUYETYNHWVLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041047 | |
| Record name | Imiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Imiquimod | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Poorly soluble, 2.47e-01 g/L | |
| Record name | Imiquimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00724 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imiquimod | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from DMF | |
CAS No. |
99011-02-6 | |
| Record name | Imiquimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99011-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imiquimod [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099011026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imiquimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00724 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IMIQUIMOD | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | IMIQUIMOD | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazo[4,5-c]quinolin-4-amine, 1-(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIQUIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1QW714R7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imiquimod | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Imiquimod | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
292-294 °C, 292 - 294 °C | |
| Record name | Imiquimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00724 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imiquimod | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Imiquimod | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Imiquimod's Mechanism of Action on TLR7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imiquimod, a synthetic imidazoquinoline amine, is an immune response modifier with potent antiviral and antitumor properties. Its primary mechanism of action involves the activation of Toll-like receptor 7 (TLR7), a key component of the innate immune system. This guide provides a comprehensive technical overview of the molecular and cellular events initiated by the interaction of this compound with TLR7, the subsequent signaling cascades, and the ultimate immunological outcomes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Introduction
This compound is a low molecular weight, synthetic adenosine analog that functions as a potent agonist for Toll-like receptor 7 (TLR7) in mice and both TLR7 and TLR8 in humans.[1] Clinically, it is approved for the topical treatment of various skin conditions, including actinic keratosis, superficial basal cell carcinoma, and external genital warts.[1] Its therapeutic efficacy stems from its ability to modulate and enhance the body's innate and adaptive immune responses.[2] This document delves into the core mechanism of this compound's action, focusing on its interaction with TLR7 and the downstream signaling pathways that orchestrate a robust immune response.
This compound and TLR7 Interaction
TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) from viruses.[3] this compound, as a synthetic ligand, mimics this recognition, binding to TLR7 within the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs), macrophages, and Langerhans cells.[4] This binding event initiates a conformational change in the TLR7 protein, leading to the recruitment of adaptor proteins and the initiation of downstream signaling.
The TLR7 Signaling Pathway
The activation of TLR7 by this compound triggers a well-defined signaling cascade that is highly dependent on the adaptor protein, Myeloid differentiation primary response 88 (MyD88). This pathway culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory and immune responses.
The key steps in the this compound-induced TLR7 signaling pathway are as follows:
-
Ligand Binding: this compound binds to TLR7 in the endosome.
-
MyD88 Recruitment: The activated TLR7 receptor recruits the MyD88 adaptor protein.
-
IRAK Complex Formation: MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, including IRAK-4 and IRAK-1.
-
TRAF6 Activation: The IRAK complex activates TNF receptor-associated factor 6 (TRAF6).
-
TAK1 Activation: TRAF6, in turn, activates the transforming growth factor-β-activated kinase 1 (TAK1).
-
IKK Complex Activation: TAK1 activates the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and NEMO (NF-κB essential modulator).
-
IκBα Phosphorylation and Degradation: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.
-
NF-κB Translocation: The degradation of IκBα releases the NF-κB (typically the p50/p65 heterodimer), allowing it to translocate from the cytoplasm to the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory cytokines, chemokines, and other immune-related molecules.
Downstream Effects of TLR7 Activation
The activation of the TLR7 signaling pathway by this compound results in a multifaceted immune response characterized by the production of a variety of cytokines and chemokines, as well as the induction of cellular processes such as autophagy and apoptosis.
Cytokine and Chemokine Production
A hallmark of this compound's action is the robust induction of pro-inflammatory and antiviral cytokines. In vitro studies using human peripheral blood mononuclear cells (PBMCs) have demonstrated that this compound at concentrations of 1–5 μg/ml induces the production of several key cytokines.
| Cytokine/Chemokine | Induced by this compound (1-5 µg/ml) in human PBMCs |
| Interferon-α (IFN-α) | Yes |
| Tumor Necrosis Factor-α (TNF-α) | Yes |
| Interleukin-1 (IL-1) | Yes |
| Interleukin-1 Receptor Antagonist (IL-1RA) | Yes |
| Interleukin-6 (IL-6) | Yes |
| Interleukin-8 (IL-8) | Yes |
| Interleukin-10 (IL-10) | Yes |
| Interleukin-12 p40 (IL-12 p40) | Yes |
| Granulocyte Colony Stimulating Factor (G-CSF) | Yes |
| Granulocyte/Macrophage Colony Stimulating Factor (GM-CSF) | Yes |
| Macrophage Inflammatory Protein-1α (MIP-1α) | Yes |
| Macrophage Inflammatory Protein-1β (MIP-1β) | Yes |
| Macrophage Chemotactic Protein-1 (MCP-1) | Yes |
Table 1: Cytokine and Chemokine Induction by this compound.
Induction of Autophagy and Apoptosis
Recent studies have revealed that this compound can directly induce both autophagy and apoptosis in cancer cells.
-
Autophagy: this compound treatment has been shown to induce the formation of autophagosomes in a dose- and time-dependent manner. This process appears to be mediated by reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress, leading to the activation of double-stranded RNA-dependent protein kinase (PKR).
-
Apoptosis: this compound can also trigger apoptosis, or programmed cell death, in tumor cells. Interestingly, the inhibition of this compound-induced apoptosis can lead to an increase in autophagy, and conversely, the inhibition of autophagy can promote apoptosis, suggesting a complex interplay between these two cell death pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound on TLR7.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to quantify the mRNA levels of TLR7 and downstream target genes (e.g., TNF-α, IL-6).
Protocol:
-
RNA Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a suitable lysis reagent (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
SYBR Green Master Mix
-
Forward and reverse primers for the gene of interest
-
cDNA template
-
Nuclease-free water
-
-
Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Western Blot for NF-κB Activation
Western blotting is used to detect the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.
Protocol:
-
Cell Lysis and Protein Extraction:
-
Treat cells with this compound for the desired time points.
-
For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-IκBα or NF-κB p65 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use β-actin or GAPDH as a loading control for total lysates, and Lamin B1 for nuclear fractions.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well.
-
Incubate at room temperature in the dark for 2 hours with gentle shaking to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Conclusion
This compound's mechanism of action on TLR7 is a cornerstone of its immunomodulatory effects. By activating the TLR7-MyD88-NF-κB signaling pathway, this compound orchestrates a potent innate and subsequent adaptive immune response. The induction of a wide range of cytokines and chemokines, coupled with direct effects on cell fate through autophagy and apoptosis, underscores its therapeutic potential in oncology and virology. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the power of TLR7 agonism for novel therapeutic strategies.
References
Imiquimod: An In-depth Technical Guide to its Function as an Immune Response Modifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiquimod is a potent synthetic immune response modifier belonging to the imidazoquinoline family. It is widely recognized for its antiviral and antitumor properties, which are not a result of direct cytotoxicity, but rather its ability to modulate the innate and adaptive immune systems. This guide provides a comprehensive technical overview of this compound's mechanism of action, its impact on cellular signaling, and its clinical efficacy, with a focus on quantitative data and detailed experimental methodologies.
Core Mechanism of Action: TLR7 Agonism
This compound's primary mechanism of action is through its function as an agonist for Toll-like Receptor 7 (TLR7), a pattern recognition receptor predominantly expressed in the endosomes of various immune cells, including dendritic cells (DCs) and macrophages.[1][2] Upon binding to TLR7, this compound initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of a wide array of pro-inflammatory cytokines and chemokines.[1][2]
Signaling Pathway
The binding of this compound to TLR7 triggers the recruitment of the adaptor protein MyD88. This is followed by the assembly of a larger signaling complex involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this cascade leads to the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. The release of NF-κB allows its translocation to the nucleus, where it induces the transcription of genes encoding various immune-stimulatory molecules.[1]
Cellular Effects of this compound
The activation of the TLR7 pathway by this compound leads to a range of effects on various immune cells, primarily resulting in the production of cytokines and the maturation of antigen-presenting cells (APCs).
Cytokine and Chemokine Induction
This compound is a potent inducer of a variety of cytokines and chemokines. In vitro studies on human peripheral blood mononuclear cells (PBMCs) have demonstrated the induction of IFN-α, TNF-α, IL-1α, IL-1β, IL-6, IL-8, IL-10, IL-1 receptor antagonist, GM-CSF, G-CSF, and macrophage inflammatory protein-1α. The induction of these molecules can be detected as early as 1-4 hours after stimulation.
Table 1: this compound-Induced Cytokine Production in Human PBMCs
| Cytokine | Concentration of this compound | Incubation Time | Method | Reference |
| IFN-α | ≥ 0.5 µg/mL | 24-48 hours | Bioassay | |
| IL-1 | Detectable amounts | Not specified | Not specified | |
| IL-6 | Detectable amounts | Not specified | Not specified | |
| IL-8 | Detectable amounts | Not specified | Not specified | |
| TNF-α | Detectable amounts | Not specified | Not specified | |
| IFN-α | 1-5 µg/mL | Not specified | Not specified | |
| TNF-α | 1-5 µg/mL | Not specified | Not specified | |
| IL-1 | 1-5 µg/mL | Not specified | Not specified | |
| IL-6 | 1-5 µg/mL | Not specified | Not specified | |
| IL-8 | 1-5 µg/mL | Not specified | Not specified | |
| IL-10 | 1-5 µg/mL | Not specified | Not specified |
Activation of Dendritic Cells and Macrophages
This compound directly activates dendritic cells and macrophages, leading to their maturation and enhanced antigen-presenting capabilities. This is characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, as well as MHC class II molecules.
Table 2: Effect of this compound on Dendritic Cell Maturation Markers
| Cell Type | This compound Concentration | Marker | Effect | Reference |
| Bone Marrow-Derived DCs (mouse) | 1 µg/mL | CD40 | Upregulation | |
| Bone Marrow-Derived DCs (mouse) | 1 µg/mL | CD80 | Upregulation | |
| Bone Marrow-Derived DCs (mouse) | 1 µg/mL | CD86 | Upregulation | |
| Bone Marrow-Derived DCs (mouse) | 1 µg/mL | MHC Class II | Upregulation |
Clinical Efficacy of this compound
Topical application of this compound has been approved for the treatment of several dermatological conditions, including actinic keratosis (AK) and superficial basal cell carcinoma (sBCC). Its efficacy is attributed to the local induction of an immune response against the diseased cells.
Actinic Keratosis
Multiple clinical trials have demonstrated the efficacy of this compound cream for the treatment of AK.
Table 3: Clinical Clearance Rates of this compound for Actinic Keratosis
| This compound Cream | Treatment Regimen | Complete Clearance Rate (this compound) | Complete Clearance Rate (Vehicle) | Reference |
| 5% | Twice weekly for 16 weeks | 45.1% | 3.2% | |
| 5% | Three times weekly for 4 weeks (1 cycle) | 45.5% | - | |
| 5% | Three times weekly for 4 weeks (2 cycles) | 82% (of lesions) | - | |
| 3.75% | Daily for two 2-week cycles | 30% | 3% | |
| 5% | Three times weekly for 4-8 weeks | 41.8% (histologically confirmed) | - |
Superficial Basal Cell Carcinoma
This compound has also proven effective in the treatment of sBCC, with several studies reporting high clearance rates.
Table 4: Clinical and Histological Clearance Rates of this compound for Superficial Basal Cell Carcinoma
| This compound Cream | Treatment Regimen | Clearance Rate (this compound) | Clearance Rate (Vehicle) | Follow-up | Reference |
| 5% | 5 times/week for 6 weeks | 75% (composite) | 2% | 12 weeks post-treatment | |
| 5% | 7 times/week for 6 weeks | 73% (composite) | 2% | 12 weeks post-treatment | |
| 5% | 5 times/week for 6 weeks | 90% (clinical) | - | 12 weeks post-treatment | |
| 5% | 5 times/week for 6 weeks | 84% (clinical) | - | 1 year | |
| 5% | 7 times/week for 6 weeks | 94.1% (initial clinical) | - | 12 weeks post-treatment | |
| 5% | 7 times/week for 6 weeks | 85.4% (sustained clinical) | - | 60 months | |
| 5% | Not specified | 89% (histological) | - | 52 weeks | |
| 5% | 5 times/week for 6 weeks | 77.9% (overall clinical) | - | 5 years | |
| 5% | 5 times/week for 6 weeks | 80.9% (overall histological) | - | 5 years |
Experimental Protocols
This section provides an overview of common methodologies used to study the effects of this compound.
In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the general steps for stimulating human PBMCs with this compound to assess cytokine production.
Detailed Steps:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Culture the isolated PBMCs in a complete medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at a density of 1-2 x 10^6 cells/mL in a multi-well plate.
-
Stimulation: Add this compound to the cell cultures at desired concentrations (e.g., a dose-response from 0.1 to 10 µg/mL). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of cytokines in the supernatant using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
Western Blot for NF-κB Activation
This protocol outlines the general procedure for detecting the activation of the NF-κB pathway by analyzing the phosphorylation of IκBα.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., keratinocytes or macrophages) and treat with this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH) to normalize the results.
Flow Cytometry for Dendritic Cell Maturation
This protocol provides a general framework for assessing the expression of maturation markers on dendritic cells following this compound stimulation.
Detailed Steps:
-
DC Culture and Stimulation: Culture dendritic cells (e.g., monocyte-derived DCs) and stimulate them with this compound for a specified time (e.g., 24 hours).
-
Cell Staining:
-
Harvest the cells and wash them with a staining buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with fluorescently-labeled antibodies against cell surface markers of interest (e.g., CD11c, CD80, CD86, MHC class II).
-
Include appropriate isotype controls.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on the dendritic cell population (e.g., CD11c+) and analyze the expression levels (e.g., mean fluorescence intensity - MFI) of the maturation markers.
Conclusion
This compound is a powerful immune response modifier with a well-defined mechanism of action centered on the activation of TLR7. This leads to the induction of a robust innate and subsequent adaptive immune response, characterized by the production of a wide range of cytokines and the maturation of antigen-presenting cells. The clinical efficacy of topical this compound in treating skin cancers and their precursors is well-documented and directly linked to its ability to harness the body's own immune system to eliminate diseased cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important immunomodulatory agent.
References
The Agonist Function of Imiquimod on Toll-like Receptor 7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imiquimod, a synthetic imidazoquinoline amine, is a potent immune response modifier renowned for its antiviral and antitumor properties.[1] Its mechanism of action is primarily centered on its function as a specific agonist for Toll-like Receptor 7 (TLR7).[2] TLR7, an endosomal pattern recognition receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses. Upon activation by this compound, TLR7 initiates a signaling cascade that leads to the production of various pro-inflammatory cytokines and the subsequent activation of both innate and acquired immunity. This guide provides an in-depth technical overview of the TLR7 agonist function of this compound, detailing its mechanism of action, downstream signaling pathways, and its impact on various immune cells. It also presents quantitative data on its activity, detailed experimental protocols, and visual representations of the key pathways and workflows.
Mechanism of Action: this compound as a TLR7 Agonist
This compound's immunomodulatory effects are not direct; instead, it triggers an immune response by binding to and activating TLR7.[3] Unlike some other TLR agonists, this compound is specific for TLR7 and does not activate TLR8 in humans. The activation of TLR7 by this compound is dependent on the adaptor protein MyD88. This interaction initiates a downstream signaling cascade that ultimately leads to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), particularly IRF7.
The activation of these transcription factors drives the expression of a wide array of genes encoding for pro-inflammatory cytokines, chemokines, and type I interferons. The primary cytokine induced by this compound is Interferon-alpha (IFN-α), which is central to its antiviral activity. Additionally, this compound induces the production of other crucial cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12. This cytokine milieu orchestrates a complex immune response involving the activation and recruitment of various immune cells to the site of application.
Downstream Signaling Pathway of this compound-Mediated TLR7 Activation
The binding of this compound to TLR7 in the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs), initiates a well-defined signaling cascade.
References
Imiquimod's Immunomodulatory Role: A Technical Guide to Innate and Adaptive Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imiquimod, a synthetic imidazoquinoline amine, is a potent immune response modifier that has demonstrated significant efficacy in the treatment of viral infections and various cutaneous malignancies.[1] Its therapeutic effects are not derived from direct antiviral or cytolytic activity but rather from its ability to harness and amplify the body's own innate and adaptive immune responses.[2][3] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which this compound orchestrates a robust anti-tumor and antiviral immune milieu. We will dissect the signaling pathways initiated by this compound, detail its impact on key immune cell populations, and provide a summary of quantitative data and experimental protocols relevant to its immunomodulatory function.
Introduction to this compound
This compound is a low-molecular-weight compound that functions as a potent agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system.[2][4] By activating TLR7, primarily expressed on dendritic cells (DCs) and macrophages, this compound triggers a cascade of downstream signaling events that culminate in the production of a wide array of pro-inflammatory cytokines and chemokines. This localized inflammatory response serves as the critical bridge between the innate and adaptive immune systems, leading to the generation of a targeted and effective cell-mediated immune response. Clinically, this compound is formulated as a topical cream and is approved for the treatment of external genital warts, actinic keratosis, and superficial basal cell carcinoma.
The Role of this compound in Innate Immunity
The innate immune response represents the first line of defense against pathogens and malignant cells. This compound's primary mechanism of action is the initiation of a powerful innate immune response through the activation of TLR7.
TLR7 Signaling Pathway
This compound binds to TLR7 located within the endosomal compartments of antigen-presenting cells (APCs), particularly plasmacytoid dendritic cells (pDCs) and myeloid dendritic cells (mDCs). This binding event initiates the recruitment of the adaptor protein MyD88, which in turn activates a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), which translocate to the nucleus and induce the transcription of a broad spectrum of pro-inflammatory genes.
Cytokine and Chemokine Induction
The activation of the TLR7 pathway by this compound leads to the rapid and robust production of a variety of cytokines and chemokines. Key among these are:
-
Type I Interferons (IFN-α and IFN-β): These cytokines possess potent antiviral properties and play a crucial role in activating other immune cells, including natural killer (NK) cells and dendritic cells.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that can induce apoptosis in tumor cells and enhance the inflammatory response.
-
Interleukin-12 (IL-12): A key cytokine that promotes the differentiation of T helper 1 (Th1) cells, which are critical for cell-mediated immunity against intracellular pathogens and tumors.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with both pro- and anti-inflammatory roles.
-
Chemokines: Such as CCL2, which are responsible for recruiting immune cells, including plasmacytoid dendritic cells, to the site of this compound application.
Activation of Innate Immune Cells
This compound directly and indirectly activates several types of innate immune cells:
-
Dendritic Cells (DCs): this compound is a potent activator of both plasmacytoid and myeloid DCs. It induces their maturation, characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, and enhances their antigen-presenting capacity.
-
Macrophages: this compound can polarize macrophages towards a pro-inflammatory M1 phenotype, which is characterized by the production of pro-inflammatory cytokines and enhanced phagocytic activity.
-
Natural Killer (NK) Cells: this compound enhances the cytotoxic activity of NK cells, which are important for the early recognition and elimination of virus-infected and malignant cells.
The Role of this compound in Adaptive Immunity
The innate immune response triggered by this compound is instrumental in shaping the subsequent adaptive immune response, leading to long-lasting, antigen-specific immunity.
Priming of T-Cell Responses
Activated and mature dendritic cells migrate from the periphery to the draining lymph nodes, where they present antigens to naive T cells. The cytokine milieu created by this compound, particularly the high levels of IL-12, strongly promotes the differentiation of CD4+ T cells into Th1 cells. These Th1 cells, in turn, produce IFN-γ, which further activates macrophages and cytotoxic T lymphocytes (CTLs).
Promotion of a Th1-Biased Immune Response
The this compound-induced immune response is predominantly skewed towards a Th1 phenotype, which is crucial for effective anti-tumor and antiviral immunity. This Th1 bias is characterized by the production of IFN-γ and the activation of CTLs, which can directly kill target cells.
Generation of Cytotoxic T Lymphocytes (CTLs)
The activation of Th1 cells and the presence of a pro-inflammatory environment facilitate the priming and expansion of antigen-specific CD8+ T cells, which differentiate into cytotoxic T lymphocytes. These CTLs are capable of recognizing and eliminating cells expressing specific viral or tumor antigens.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound on cytokine production and immune cell populations. It is important to note that experimental conditions, such as cell types, this compound concentrations, and incubation times, can vary between studies, leading to differences in the observed values.
Table 1: this compound-Induced Cytokine Production in vitro
| Cell Type | This compound Concentration | Cytokine | Concentration (pg/mL) | Reference |
| Mouse Bone Marrow-Derived DCs | 1 µg/mL | IL-12p40 | ~1500 | |
| Mouse Bone Marrow-Derived DCs | 1 µg/mL | IL-6 | ~1000 | |
| Mouse Bone Marrow-Derived DCs | 1 µg/mL | TNF-α | ~800 | |
| Human Plasmacytoid DCs | 1 µg/mL | IFN-α | >1000 | |
| Human Plasmacytoid DCs | 1 µg/mL | TNF-α | ~500 | |
| Mouse Splenocytes (adjuvant) | 25 nM | IFN-γ | ~32 | |
| Mouse Splenocytes (adjuvant) | 50 nM | IFN-γ | ~54 |
Table 2: this compound-Induced Changes in Immune Cell Populations
| Study Type | Cell Population | Change | Magnitude of Change | Reference |
| In vitro co-culture | CD4+ IFN-γ+ (Th1) cells | Increase | Significant increase in percentage | |
| In vitro co-culture | CD4+ IL-17A+ (Th17) cells | Increase | Significant increase in percentage | |
| Human clinical trial (melanoma) | CD4+ T cells in skin | Increase | Significant increase | |
| Human clinical trial (melanoma) | CD8+ T cells in skin | Increase | Significant increase | |
| In vivo mouse model (BCC) | CD3+/CD4+ T cells | Increase | Predominant infiltrating cells | |
| In vivo mouse model (BCC) | CD3+/CD8+ T cells | Increase | Observed increase |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the immunomodulatory effects of this compound.
In Vitro Dendritic Cell Activation Assay
This protocol describes the stimulation of bone marrow-derived dendritic cells (BMDCs) with this compound to assess their activation and cytokine production.
-
Isolation and Culture of BMDCs: Harvest bone marrow from the femurs and tibias of mice. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-7 days to differentiate them into immature DCs.
-
Stimulation with this compound: Plate the immature DCs at a density of 1 x 10^6 cells/mL. Add this compound to the desired final concentration (e.g., 1 µg/mL). Include a negative control (medium alone) and a positive control (e.g., LPS).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Analysis of DC Maturation: Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers (e.g., CD11c, MHC class II, CD80, CD86, CD40) for analysis by flow cytometry.
-
Cytokine Measurement: Collect the culture supernatants and measure the concentration of cytokines (e.g., IL-12, IL-6, TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
This compound-Induced Psoriasis-Like Skin Inflammation in Mice
This in vivo model is commonly used to study the inflammatory effects of this compound.
-
Animal Model: Use susceptible mouse strains such as BALB/c or C57BL/6.
-
Induction of Inflammation: Apply a daily topical dose of 5% this compound cream (e.g., 62.5 mg) to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Evaluation of Inflammation: Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness (measured with a caliper). A scoring system (e.g., PASI) can be used to quantify the severity of inflammation.
-
Histological Analysis: At the end of the experiment, euthanize the mice and collect skin samples for histological analysis (H&E staining) to assess epidermal thickness, acanthosis, and immune cell infiltration.
-
Immunological Analysis: Prepare single-cell suspensions from the skin and draining lymph nodes for flow cytometric analysis of immune cell populations. Homogenize skin tissue to measure cytokine levels by ELISA or qPCR.
In Vivo Tumor Model
This protocol outlines a general approach to evaluate the anti-tumor efficacy of this compound.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., B16 melanoma, CT26 colon carcinoma) into the flank of syngeneic mice.
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size. Measure tumor volume regularly using calipers.
-
This compound Treatment: Once tumors are established, begin topical application of 5% this compound cream on and around the tumor site, typically 3-5 times per week. A control group should receive a vehicle cream.
-
Efficacy Assessment: Continue to monitor tumor growth and the overall health of the mice. The primary endpoint is typically a reduction in tumor growth rate or complete tumor regression.
-
Immunological Analysis: At the end of the study, or at various time points, tumors and draining lymph nodes can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry, and for the measurement of intratumoral cytokine levels.
Conclusion
This compound is a powerful immunomodulatory agent that effectively bridges the innate and adaptive immune systems. Its ability to activate TLR7 on antigen-presenting cells initiates a cascade of events, including the production of pro-inflammatory cytokines and the maturation of dendritic cells, which in turn leads to the development of a robust Th1-biased, cell-mediated immune response. This multifaceted mechanism of action underlies its clinical efficacy in treating a range of viral and neoplastic skin conditions. A thorough understanding of the immunological principles governing this compound's activity is essential for optimizing its current therapeutic applications and for the development of novel immunomodulatory strategies in the future.
References
An In-depth Technical Guide to the Cytokine Induction Profile of Imiquimod
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imiquimod, a potent immune response modifier, is a synthetic agonist of Toll-like receptor 7 (TLR7). Its therapeutic effects, particularly in dermatology and oncology, are largely attributed to its ability to induce a robust and localized cytokine response. This technical guide provides a comprehensive overview of the cytokine induction profile of this compound, detailing the key cytokines produced, the cellular sources, the underlying signaling pathways, and the experimental methodologies used for their characterization. Quantitative data from various studies are summarized, and detailed protocols for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the molecular and cellular mechanisms of this compound's action.
Introduction
This compound is an imidazoquinoline amine that activates the innate and adaptive immune systems.[1] It is clinically approved for the topical treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis.[1] The primary mechanism of action of this compound involves its interaction with TLR7, a pattern recognition receptor primarily expressed in the endosomes of various immune cells.[2] This interaction triggers a signaling cascade that culminates in the production of a wide array of pro-inflammatory cytokines and chemokines, leading to the recruitment and activation of immune cells and subsequent anti-viral and anti-tumor responses.[3][4] Understanding the precise cytokine induction profile of this compound is crucial for optimizing its therapeutic applications and for the development of novel immunomodulatory drugs.
This compound-Induced Cytokine Profile
This compound induces the expression and secretion of a broad spectrum of cytokines. The specific profile and concentration of these cytokines can vary depending on the cell type, the concentration of this compound, and the experimental model (in vitro vs. in vivo).
Key Cytokines Induced by this compound
The most consistently reported cytokines induced by this compound include:
-
Interferon-alpha (IFN-α): A hallmark of this compound's activity, IFN-α is a potent antiviral and immunomodulatory cytokine.
-
Tumor Necrosis Factor-alpha (TNF-α): A key pro-inflammatory cytokine involved in a wide range of immune responses, including apoptosis of tumor cells.
-
Interleukins (ILs):
-
IL-1α and IL-1β: Pro-inflammatory cytokines that play a crucial role in initiating the inflammatory response.
-
IL-6: A pleiotropic cytokine with both pro- and anti-inflammatory properties.
-
IL-8 (CXCL8): A potent chemoattractant for neutrophils and other granulocytes.
-
IL-10: An anti-inflammatory cytokine that can regulate the immune response.
-
IL-12: A key cytokine for the differentiation of T helper 1 (Th1) cells, which are critical for cell-mediated immunity.
-
-
Other Chemokines and Growth Factors: this compound also induces the production of various chemokines, such as Macrophage Inflammatory Protein-1α (MIP-1α/CCL3) and Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), as well as colony-stimulating factors like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
Cellular Sources of this compound-Induced Cytokines
The primary cellular sources of cytokines upon this compound stimulation are professional antigen-presenting cells (APCs), including:
-
Monocytes and Macrophages: These cells are major producers of TNF-α, IL-1, IL-6, and IL-8 in response to this compound.
-
Dendritic Cells (DCs): Plasmacytoid DCs (pDCs) are the principal source of IFN-α, while myeloid DCs (mDCs) produce significant amounts of TNF-α, IL-6, and IL-12.
-
Keratinocytes: Although not professional immune cells, keratinocytes have been shown to express TLR7 and can produce pro-inflammatory cytokines like TNF-α and IL-8 upon this compound stimulation.
Data Presentation: Quantitative Analysis of Cytokine Induction
The following tables summarize quantitative data on the induction of key cytokines by this compound in various in vitro and in vivo models. These values are indicative and can vary based on experimental conditions.
Table 1: this compound-Induced Cytokine Concentrations in Human Peripheral Blood Mononuclear Cells (PBMCs) in vitro
| Cytokine | This compound Concentration (µg/mL) | Incubation Time (hours) | Cytokine Concentration (pg/mL) | Reference |
| IFN-α | 10 | 24 | ~3000 | |
| TNF-α | 5 | 24 | ~1500 | |
| IL-6 | 5 | 24 | ~4000 | |
| IL-1β | 3 | 24 | ~250 | |
| IL-8 | 3 | 24 | >10000 | |
| IL-10 | 10 | 48 | ~200 |
Table 2: this compound-Induced Cytokine mRNA Expression in Mouse Models in vivo
| Cytokine | This compound Application | Time Point | Fold Increase in mRNA Expression | Reference |
| IL-17A | Topical (6 days) | Day 6 | ~113 | |
| IL-23 | Topical (6 days) | Day 6 | ~106 | |
| TNF-α | Topical (7 days) | Day 7 | Significant Increase | |
| IFN-γ | Topical (7 days) | Day 7 | Significant Increase |
Signaling Pathways of this compound-Induced Cytokine Production
The induction of cytokines by this compound is primarily mediated through the Toll-like receptor 7 (TLR7) signaling pathway.
The TLR7-MyD88-NF-κB Signaling Cascade
-
Ligand Recognition: this compound, being a small synthetic molecule, diffuses across the cell membrane and binds to TLR7 located in the endosomal compartment of immune cells.
-
Recruitment of Adaptor Proteins: Upon ligand binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).
-
Formation of the Myddosome: MyD88 then recruits members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family, specifically IRAK4 and IRAK1, to form a complex known as the "Myddosome".
-
Activation of TRAF6: IRAK4 phosphorylates and activates IRAK1, which in turn recruits and activates TNF Receptor-Associated Factor 6 (TRAF6).
-
Activation of Downstream Kinases: Activated TRAF6, an E3 ubiquitin ligase, catalyzes the synthesis of K63-linked polyubiquitin chains. These chains serve as a scaffold to recruit and activate the Transforming growth factor-β-Activated Kinase 1 (TAK1) complex.
-
Activation of IKK Complex and NF-κB: The activated TAK1 complex then phosphorylates and activates the IκB Kinase (IKK) complex (composed of IKKα, IKKβ, and NEMO/IKKγ). The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.
-
Nuclear Translocation of NF-κB: The degradation of IκBα releases the Nuclear Factor-kappa B (NF-κB) transcription factor (typically the p50/p65 heterodimer), allowing it to translocate into the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory cytokines and chemokines.
Activation of Interferon Regulatory Factors (IRFs)
In plasmacytoid dendritic cells (pDCs), the TLR7-MyD88 pathway also leads to the activation of Interferon Regulatory Factor 7 (IRF7). This involves a complex with IRAK1, IRAK4, TRAF6, TRAF3, IKKα, and Osteopontin. Activated IRF7 translocates to the nucleus and drives the transcription of type I interferons, most notably IFN-α.
Experimental Protocols
This section provides detailed methodologies for two key experiments used to quantify this compound-induced cytokine production.
Protocol for Quantification of Secreted Cytokines by ELISA
This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for measuring the concentration of a specific cytokine in cell culture supernatants.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific to the cytokine of interest)
-
Detection antibody (biotinylated, specific to the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., phosphate-buffered saline, PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate 3 times. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and cell culture supernatants (appropriately diluted) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the unknown samples.
Protocol for Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.
Materials:
-
Cell culture medium
-
This compound
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14)
-
Fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation/Permeabilization buffer kit
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Culture cells (e.g., PBMCs) in the presence of this compound for a specified period (e.g., 6-24 hours). For the last 4-6 hours of culture, add a protein transport inhibitor to the medium to block cytokine secretion.
-
Surface Staining: Harvest the cells and wash with FACS buffer. Resuspend the cells in FACS buffer containing the fluorescently-conjugated antibodies against cell surface markers. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Fixation and Permeabilization: Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark. This step fixes the cells and makes the cell membrane permeable to antibodies.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Resuspend the cells in permeabilization buffer containing the fluorescently-conjugated antibodies against intracellular cytokines. Incubate for 30 minutes at room temperature in the dark.
-
Final Washes: Wash the cells twice with permeabilization buffer and then once with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to identify cell populations based on their surface markers and quantify the percentage of cells within each population that are positive for the intracellular cytokine of interest.
Conclusion
This compound's potent immunomodulatory effects are intrinsically linked to its ability to induce a robust and diverse cytokine response. This technical guide has provided a detailed overview of the key cytokines induced by this compound, the cellular machinery responsible for their production, and the intricate signaling pathways that govern this process. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of this compound and to develop next-generation immunomodulatory therapies. The visualization of the TLR7 signaling pathway and experimental workflows aims to facilitate a deeper understanding of the complex biological processes initiated by this important therapeutic agent.
References
- 1. Cytokine Elisa [bdbiosciences.com]
- 2. The TLR7 agonists this compound and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The TLR7 agonist this compound induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Toll-Gate: An In-depth Technical Guide to the TLR7-Independent Molecular Targets of Imiquimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiquimod, a potent immune response modifier, is well-established as a Toll-like receptor 7 (TLR7) agonist. Its therapeutic effects in treating viral infections and various skin cancers are largely attributed to the activation of TLR7-dependent signaling pathways, leading to the production of pro-inflammatory cytokines and the stimulation of an anti-tumor immune response.[1][2][3][4][5] However, a growing body of evidence reveals that this compound's mechanism of action is more complex, involving direct effects on several molecular targets independent of TLR7. This technical guide provides a comprehensive overview of these non-TLR7 pathways, offering insights for researchers and drug development professionals seeking to leverage the full therapeutic potential of this compound and develop novel analogs with enhanced or more specific activities.
Core TLR7-Independent Mechanisms of this compound
Beyond its canonical role as a TLR7 agonist, this compound exerts its effects through several distinct molecular mechanisms:
-
Adenosine Receptor Antagonism: this compound acts as an antagonist at adenosine receptors, primarily the A1 and A2A subtypes. This interaction is significant as adenosine signaling is a key negative regulator of inflammation. By blocking these receptors, this compound can disinhibit inflammatory responses, leading to the production of pro-inflammatory cytokines in a TLR7-independent manner. This mechanism may contribute to the profound inflammation observed in some patients treated with this compound.
-
Direct Induction of Apoptosis: this compound can directly trigger apoptosis in tumor cells, a crucial aspect of its anti-cancer activity. This pro-apoptotic effect is mediated, at least in part, through the modulation of the Bcl-2 family of proteins. This compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while up-regulating pro-apoptotic members of the Bcl-2 family. This leads to the release of mitochondrial cytochrome c and the subsequent activation of the caspase cascade, culminating in programmed cell death.
-
Inhibition of the Hedgehog Signaling Pathway: In the context of basal cell carcinoma (BCC), a malignancy often driven by aberrant Hedgehog (HH) signaling, this compound has been found to directly inhibit this pathway. This inhibition is achieved by stimulating adenosine receptor/protein kinase A (PKA)-mediated phosphorylation of the GLI transcription factors, which are the terminal effectors of the HH pathway. This action is independent of TLR/MYD88 signaling.
-
Inflammasome Activation: Interestingly, studies have shown that the vehicle cream of the commercial formulation of this compound (Aldara™) can induce inflammasome activation, leading to keratinocyte death and the release of interleukin-1 (IL-1). This suggests that components other than this compound in the topical formulation may contribute to the overall inflammatory and therapeutic response.
-
Modulation of the Opioid Growth Factor (OGF) - OGF receptor (OGFr) Axis: Research has indicated that the efficacy of this compound is dependent on the OGF-OGFr signaling pathway. This axis is a native inhibitory pathway that regulates cell proliferation. This compound has been found to upregulate the OGF receptor, thereby stimulating this inhibitory pathway and leading to a retardation of the cell cycle.
Quantitative Data on this compound's Non-TLR7 Interactions
The following table summarizes the available quantitative data on the interaction of this compound with its identified TLR7-independent molecular targets.
| Target | Cell Type | Assay | Metric | Value | Reference |
| Adenosine Receptor A1 | CHO cells stably transfected with human A1 adenosine receptor | Radioligand binding competition | Ki | ~10 µM | |
| Adenosine Receptor A2A | CHO cells stably transfected with human A2A adenosine receptor | Radioligand binding competition | Ki | ~25 µM | |
| Adenosine Receptor A2B | CHO cells stably transfected with human A2B adenosine receptor | Radioligand binding competition | Ki | >100 µM | |
| Adenosine Receptor A3 | CHO cells stably transfected with human A3 adenosine receptor | Radioligand binding competition | Ki | >100 µM | |
| Bcl-2 | Basal Cell Carcinoma cells | Immunohistochemistry | % Expression | 88.7% (pre-treatment) -> 61.4% (day 15) | |
| Apoptotic Index | Basal Cell Carcinoma cells | TUNEL assay | % Apoptotic cells | 0.53% (pre-treatment) -> 1.66% (day 15) |
Key Experimental Protocols
Radioligand Binding Competition Assay for Adenosine Receptors
Objective: To determine the binding affinity of this compound for human adenosine receptor subtypes.
Methodology:
-
Cell Culture: Chinese hamster ovary (CHO) cells stably transfected with the human A1, A2A, A2B, or A3 adenosine receptor subtypes are cultured to confluence.
-
Membrane Preparation: Cells are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
Binding Assay: Cell membranes are incubated with a specific radioligand for the respective adenosine receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A) in the presence of increasing concentrations of this compound.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
TUNEL Assay for Apoptosis in Basal Cell Carcinoma
Objective: To quantify the apoptotic index in basal cell carcinoma (BCC) tissue before and after treatment with this compound.
Methodology:
-
Tissue Sampling: Punch biopsies are obtained from BCC lesions before the initiation of treatment and at specified time points during treatment (e.g., day 8 and day 15).
-
Tissue Processing: A portion of the biopsy is immediately frozen in optimal cutting temperature (OCT) compound for cryosectioning.
-
TUNEL Staining: Cryosections (e.g., 5 µm thick) are fixed and permeabilized. The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is then performed according to the manufacturer's instructions. This technique labels the 3'-OH ends of DNA fragments generated during apoptosis.
-
Microscopy and Quantification: The stained sections are visualized using a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells and the total number of cells are counted in multiple high-power fields.
-
Data Analysis: The apoptotic index is calculated as the percentage of TUNEL-positive cells relative to the total number of cells. Statistical analysis is performed to compare the apoptotic index before and during treatment.
Signaling Pathways and Logical Relationships
This compound's TLR7-Independent Pro-inflammatory Signaling via Adenosine Receptor Antagonism
Caption: TLR7-independent pro-inflammatory signaling by this compound.
This compound's Direct Pro-Apoptotic Mechanism in Cancer Cells
Caption: this compound's induction of apoptosis in cancer cells.
Conclusion
The therapeutic efficacy of this compound extends beyond its well-characterized role as a TLR7 agonist. Its ability to antagonize adenosine receptors, directly induce apoptosis in tumor cells, inhibit the Hedgehog signaling pathway, and potentially leverage inflammasome activation and the OGF-OGFr axis highlights a multifaceted pharmacological profile. A deeper understanding of these TLR7-independent mechanisms is crucial for optimizing the clinical use of this compound and for the rational design of new immunomodulatory drugs with improved therapeutic indices. Future research should focus on further elucidating the quantitative aspects of these interactions and exploring their synergistic potential in combination therapies for cancer and other diseases.
References
A Technical Guide to Imiquimod-Mediated Natural Killer Cell Activation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document details the mechanisms, quantitative effects, and experimental protocols related to the activation of Natural Killer (NK) cells by the Toll-like receptor 7 (TLR7) agonist, Imiquimod.
Executive Summary
This compound, a synthetic imidazoquinoline amine, is a potent immune response modifier approved for the topical treatment of various skin conditions, including viral infections and cutaneous malignancies.[1][2] Its therapeutic efficacy is not derived from direct anti-viral or anti-tumor activity, but rather from its ability to stimulate a robust immune response.[2][3] A critical component of this response is the activation of Natural Killer (NK) cells, cytotoxic lymphocytes of the innate immune system essential for eliminating transformed and virally infected cells. This guide elucidates the primary mechanism of this compound-induced NK cell activation, which occurs indirectly through the stimulation of accessory immune cells. It presents quantitative data on the functional consequences of this activation, provides detailed experimental protocols for assessing these effects, and visualizes the core signaling pathways and workflows.
Mechanism of Action: Indirect NK Cell Activation
This compound's primary molecular target is Toll-like receptor 7 (TLR7), a pattern recognition receptor located in the endosomes of specific immune cells.[1] NK cells themselves exhibit low to negligible expression of TLR7 and are therefore not directly activated by this compound. Instead, activation is a downstream consequence of this compound's effect on antigen-presenting cells (APCs), particularly plasmacytoid dendritic cells (pDCs) and macrophages.
The activation cascade proceeds as follows:
-
TLR7 Agonism in APCs: this compound binds to TLR7 within the endosomes of APCs like pDCs.
-
MyD88-Dependent Signaling: This binding event initiates an intracellular signaling cascade dependent on the adaptor protein MyD88.
-
NF-κB Activation: The cascade culminates in the activation of the transcription factor nuclear factor-κB (NF-κB), which translocates to the nucleus.
-
Pro-inflammatory Cytokine Production: NF-κB activation drives the transcription and secretion of a suite of pro-inflammatory cytokines, most notably Type I Interferon (IFN-α) and Interleukin-12 (IL-12).
-
NK Cell Activation: Secreted IFN-α and IL-12 then act on NK cells. IFN-α provides an initial activation signal, while IL-12 potently stimulates NK cell effector functions, including cytotoxicity and the production of IFN-γ.
This indirect activation mechanism results in a Th1-biased immune response, characterized by the generation of cytotoxic effectors capable of targeting and eliminating diseased cells.
Signaling Pathway Visualization
The following diagram illustrates the indirect signaling pathway leading to NK cell activation.
Quantitative Data on this compound's Effects on NK Cells
The indirect activation of NK cells by this compound translates into measurable changes in their phenotype and function. The following tables summarize key quantitative findings from in vitro studies.
Table 1: Effect of this compound on NK Cell Activation Markers in Human PBMCs
This table presents data on the expression of the activation marker CD69 and the key effector cytokine IFN-γ by NK cells within a Peripheral Blood Mononuclear Cell (PBMC) co-culture system.
| Treatment Agent | Concentration | Duration | % CD69+ NK Cells (Donor 1 / Donor 2) | % CD69+IFN-γ+ NK Cells (Donor 1 / Donor 2) |
| This compound (TLR7 Agonist) | 3 µM | 25 hours | 17% / 15% | Not specified (primarily CD69 single-positive) |
| R-848 (TLR7/8 Agonist) | 3 µM | 25 hours | Not specified | 34% / 8.6% |
| Poly I:C (TLR3 Agonist) | 25 µg/ml | 25 hours | Not specified | 50% / 27% |
| CpG ODN 2216 (TLR9 Agonist) | 2.5 µg/ml | 25 hours | 24% / 16% | Not specified (primarily CD69 single-positive) |
| (Data synthesized from a study comparing various TLR agonists. The results show that TLR7 stimulation primarily induces the activation marker CD69, while combined TLR7/8 or TLR3 stimulation is more effective at inducing IFN-γ co-expression) |
Table 2: Cytokine Production Induced by this compound in Human PBMCs
This compound stimulates the release of a variety of cytokines from human PBMCs, which are crucial for the subsequent activation of NK and T cells.
| Cytokine | Induction Level | Notes |
| IFN-α | Potent Induction | A primary cytokine induced by this compound, critical for initiating the anti-viral state and activating NK cells. |
| TNF-α | Detectable Induction | A pro-inflammatory cytokine that can enhance NK cell cytotoxicity. |
| IL-12 | Detectable Induction | A key cytokine for driving NK cell effector functions, including IFN-γ production and cytotoxicity. |
| IL-6 | Detectable Induction | A pleiotropic cytokine with a role in inflammation and immune response. |
| IL-1, IL-8 | Detectable Induction | Pro-inflammatory cytokines contributing to the overall immune-stimulatory microenvironment. |
| (Concentrations can vary significantly based on donor cells and experimental conditions. Studies confirm robust induction of these cytokines following this compound treatment of PBMCs in vitro) |
Experimental Protocols
The following protocols provide detailed methodologies for assessing this compound-mediated NK cell activation and cytotoxicity.
Protocol: In Vitro NK Cell Activation Assay from PBMCs
This assay measures the upregulation of activation markers (e.g., CD69) and intracellular cytokines (e.g., IFN-γ) in NK cells following stimulation with this compound in a mixed immune cell environment.
1. Materials:
- Ficoll-Paque for PBMC isolation.
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).
- This compound (e.g., 3 µM final concentration).
- Brefeldin A (protein transport inhibitor).
- Flow cytometry antibodies: Anti-CD3, Anti-CD56, Anti-CD69, Anti-IFN-γ.
- Fixation/Permeabilization buffers.
- 96-well U-bottom plates.
2. Methodology:
- Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Cell Plating: Resuspend PBMCs in RPMI-1640 + 10% FBS and plate at 1 x 10^6 cells/well in a 96-well plate.
- Stimulation: Add this compound to the desired final concentration (e.g., 3 µM). Include an unstimulated (vehicle) control.
- Incubation: Culture the cells for 20-25 hours at 37°C, 5% CO2.
- Inhibit Protein Transport: For the final 4-5 hours of incubation, add Brefeldin A to each well to allow for the intracellular accumulation of cytokines.
- Surface Staining: Harvest cells, wash with PBS, and stain with fluorochrome-conjugated antibodies against surface markers CD3 (to exclude T cells) and CD56 (to identify NK cells), and the activation marker CD69 for 30 minutes at 4°C.
- Fix and Permeabilize: Wash the cells and then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.
- Intracellular Staining: Stain for intracellular IFN-γ with a fluorochrome-conjugated antibody for 30 minutes at 4°C.
- Flow Cytometry Analysis: Wash the cells, resuspend in FACS buffer, and acquire data on a flow cytometer. Gate on the lymphocyte population, then on CD3-CD56+ NK cells, and quantify the percentage of cells expressing CD69 and IFN-γ.
Protocol: NK Cell Cytotoxicity Assay
This assay quantifies the ability of this compound-activated NK cells to lyse target tumor cells (e.g., K562, a cell line sensitive to NK-mediated killing).
1. Materials:
- PBMCs (as effector cells).
- K562 cells (as target cells).
- This compound.
- Cell viability dyes for flow cytometry (e.g., Annexin V and 7-AAD or Propidium Iodide).
- RPMI-1640 medium with 10% FBS.
2. Methodology:
- Effector Cell Preparation: Isolate PBMCs and pre-activate them by incubating with this compound (e.g., 3 µM) for 24 hours.
- Target Cell Preparation: Culture K562 cells. On the day of the assay, harvest and count the cells, ensuring high viability (>95%).
- Co-culture: In a 96-well U-bottom plate, combine the pre-activated effector cells (PBMCs) with target cells (K562) at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
- Controls:
- Spontaneous Lysis: Target cells alone (no effector cells).
- Maximum Lysis: Target cells treated with a lysis agent (e.g., Triton X-100).
- Unstimulated Control: Target cells co-cultured with unstimulated PBMCs.
- Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C, 5% CO2.
- Staining: Harvest the cells and stain with Annexin V and a viability dye like 7-AAD according to the manufacturer’s protocol.
- Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the target cell population (which can be distinguished from lymphocytes by forward and side scatter) and quantify the percentage of live (Annexin V- / 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), and late apoptotic/necrotic (Annexin V+ / 7-AAD+) cells.
- Calculate Specific Lysis:
- % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis) ] x 100
Workflow Visualizations
The following diagrams provide a high-level overview of the experimental workflows described above.
Workflow for NK Cell Activation Assay
Workflow for NK Cell Cytotoxicity Assay
Conclusion and Future Directions
This compound serves as a powerful tool for activating the innate immune system, with its effects on NK cells being a significant contributor to its therapeutic action. The activation is predominantly indirect, mediated by cytokines such as IFN-α and IL-12 released from TLR7-expressing APCs. This leads to enhanced NK cell activation status, cytokine production, and cytotoxic potential against target cells. The provided protocols offer robust methods for quantifying these effects in a research setting.
Future research should focus on optimizing this compound-based combination therapies. Investigating its synergy with checkpoint inhibitors or monoclonal antibodies could reveal strategies to further enhance NK cell-mediated anti-tumor immunity. Additionally, exploring the systemic effects of topical this compound on circulating NK cell populations in clinical settings will provide deeper insights into its immunomodulatory capabilities in vivo.
References
The Discovery and Development of Imiquimod: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Imiquimod, a potent immune response modifier, represents a paradigm shift in the treatment of various dermatological conditions, moving from direct cytodestructive methods to the harnessing of the body's own immune system. Initially identified through antiviral screening programs, its unique mechanism of action as a Toll-like receptor 7 (TLR7) agonist has paved the way for its successful development and approval for treating external genital warts, superficial basal cell carcinoma, and actinic keratosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its core signaling pathways.
Discovery and Historical Development
The journey of this compound began in the 1980s within the pharmaceutical division of 3M. Scientists were initially screening for novel compounds with anti-herpes virus activity.[1][2] this compound, chemically known as 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine, emerged from this program.[1][3] While it showed no direct antiviral properties in cell culture, subsequent in vivo studies revealed its potent ability to modify immune responses, leading to viral clearance and antitumor activity.
This pivotal discovery shifted the research focus towards its immunomodulatory capabilities. After extensive preclinical and clinical development, 3M obtained its first FDA approval for this compound 5% cream, branded as Aldara®, in 1997 for the treatment of external genital and perianal warts. This was followed by approvals for superficial basal cell carcinoma in 2004 and later for actinic keratosis. Following the expiration of its patents, generic versions of this compound have become widely available.
Development Timeline of this compound
Mechanism of Action: TLR7 Agonism and Immune Activation
This compound's therapeutic effects are not due to direct cytotoxicity but rather from its function as an immune response modifier. It is a potent agonist of Toll-like receptor 7 (TLR7) and, to a lesser extent, TLR8, which are pattern recognition receptors of the innate immune system.
TLR7 is primarily expressed within the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs), macrophages, and B cells. Upon binding to TLR7, this compound initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB).
The activation of NF-κB drives the transcription and subsequent secretion of a broad array of pro-inflammatory cytokines and chemokines, including:
-
Type I Interferons (IFN-α): Crucial for antiviral responses.
-
Tumor Necrosis Factor-alpha (TNF-α): A key mediator of inflammation and apoptosis.
-
Interleukins: IL-1, IL-6, IL-8, IL-10, and IL-12, which orchestrate various aspects of the immune response, including the promotion of a T-helper 1 (Th1) cellular immune response.
This cytokine milieu stimulates both the innate and adaptive immune systems, leading to the recruitment and activation of various immune cells at the site of application, which in turn recognize and eliminate virus-infected or cancerous cells. While its affinity for TLR7 is considered relatively weak compared to other agonists, its clinical efficacy is well-established. Some studies also suggest that this compound can interact with adenosine receptors, which may contribute to its pro-inflammatory effects.
This compound-Induced TLR7 Signaling Pathway
Quantitative Data
In Vitro Activity
This compound's activity is dose-dependent, inducing a range of cytokines from human peripheral blood mononuclear cells (PBMCs).
| Cytokine | Effective Concentration Range (this compound) |
| IFN-α | 1-5 µg/mL |
| TNF-α | 1-5 µg/mL |
| IL-1β | 1-5 µg/mL |
| IL-6 | 1-5 µg/mL |
| IL-8 | 1-5 µg/mL |
| IL-12 | 1-5 µg/mL |
| (Data compiled from multiple sources) |
Clinical Efficacy
The efficacy of this compound has been demonstrated in numerous randomized controlled trials for its approved indications.
Table 1: Efficacy of this compound for External Genital Warts (EGW)
| Treatment Group | Complete Clearance Rate | Sustained Clearance (No Recurrence) | Number Needed to Treat (NNT) for Complete Clearance |
|---|---|---|---|
| This compound 5% Cream | 27% - 51% | ~37% | 2.2 - 3.0 |
| This compound 3.75% Cream | ~28% - 37% | Not consistently reported | ~3.0 |
| This compound 2.5% Cream | ~19% - 28% | Not consistently reported | Not consistently reported |
| Placebo/Vehicle | 4% - 14% | ~4% | - |
(Data compiled from multiple sources)
Table 2: Efficacy of this compound 5% Cream for Superficial Basal Cell Carcinoma (sBCC)
| Dosing Regimen (6 weeks) | Histologic Clearance Rate (Intention-to-Treat) |
|---|---|
| Once daily, 7 days/week | 94.1% (initial clearance) |
| Once daily, 5 days/week | 75% - 82% |
| Once daily, 3 days/week | ~70% |
| Placebo/Vehicle | ~2% |
(Data compiled from multiple sources)
Table 3: Efficacy of this compound Cream for Actinic Keratosis (AK)
| Treatment Group | Complete Clearance Rate (of AK lesions) | Sustained Clearance Rate (at 12 months) | Number Needed to Treat (NNT) for Complete Clearance vs. Vehicle |
|---|---|---|---|
| This compound 5% Cream | 44% - 85% | 73% - 86% | 2 - 3 |
| This compound 3.75% Cream | Median lesion reduction of ~87% | Not consistently reported | Not consistently reported |
| Placebo/Vehicle | 0% - 11% | Not consistently reported | - |
(Data compiled from multiple sources)
Key Experimental Protocols
In Vitro: TLR7 Reporter Gene Assay
This protocol outlines a method to quantify the activation of the TLR7 pathway by this compound using a stable reporter cell line.
Objective: To determine the EC50 of this compound for TLR7 activation.
Materials:
-
HEK-293 cells stably transfected with human TLR7 and an NF-κB-inducible reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or Luciferase).
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Selection antibiotics (e.g., Puromycin, Blasticidin) if required for cell line maintenance.
-
This compound stock solution (in DMSO).
-
96-well, white, solid-bottom microplates (for luminescence) or standard clear plates (for colorimetric assays).
-
CO2 incubator (37°C, 5% CO2).
-
Reporter assay reagent (e.g., Luciferase assay substrate or a colorimetric substrate for SEAP like QUANTI-Blue™).
-
Microplate luminometer or spectrophotometer.
Protocol:
-
Cell Seeding: Culture the HEK-TLR7 reporter cells according to the supplier's instructions. On the day of the experiment, harvest the cells and seed them into a 96-well plate at a density of approximately 5 x 10^4 cells/well in 100 µL of growth medium.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator overnight to allow cells to adhere.
-
Compound Preparation: Prepare serial dilutions of this compound in growth medium from the stock solution. A typical concentration range to test would be from 0.1 µg/mL to 100 µg/mL. Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Stimulation: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Reporter Measurement:
-
For Luciferase: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol (e.g., 50 µL/well). Measure luminescence within 5-10 minutes.
-
For SEAP: Collect the cell culture supernatant and measure SEAP activity using a suitable detection reagent and protocol.
-
-
Data Analysis: Plot the luminescence or absorbance values against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
In Vivo: this compound-Induced Psoriasis-like Skin Inflammation in Mice
This is a widely used and robust model to study the inflammatory mechanisms of psoriasis and to screen potential anti-psoriatic therapies.
Objective: To induce a psoriasis-like phenotype in mice for mechanistic studies or drug screening.
Materials:
-
BALB/c or C57BL/6 mice (female, 8-10 weeks old).
-
This compound 5% cream (e.g., Aldara®).
-
Electric shaver or depilatory cream.
-
Calipers for measuring skin thickness.
-
Psoriasis Area and Severity Index (PASI) scoring guide, modified for mice.
-
4% paraformaldehyde for tissue fixation.
-
Standard histology equipment and reagents (for H&E staining).
Protocol:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Hair Removal: One day prior to the start of treatment, anesthetize the mice and shave a defined area on their backs (e.g., 2x3 cm).
-
This compound Application: Apply a daily topical dose of 62.5 mg of 5% this compound cream (equivalent to 3.125 mg of active this compound) to the shaved back skin and right ear for 5-7 consecutive days. A control group should receive a vehicle cream.
-
Daily Monitoring and Scoring:
-
Record the body weight of each mouse daily.
-
Measure the thickness of the ear and the shaved back skin using calipers.
-
Score the severity of the skin inflammation on the back using a modified PASI score, evaluating erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the total PASI score.
-
-
Tissue Collection and Analysis (at endpoint):
-
Euthanize the mice at the end of the treatment period (e.g., day 6 or 8).
-
Excise the treated back skin and ear. A portion of the tissue can be fixed in 4% paraformaldehyde for histological analysis (H&E staining to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration).
-
Another portion can be used for cytokine analysis (e.g., via ELISA or qPCR) or flow cytometry to characterize the immune cell infiltrate.
-
The spleen can also be collected and weighed as an indicator of systemic inflammation.
-
Workflow for this compound-Induced Psoriasis Mouse Model
Conclusion
The discovery and development of this compound mark a significant advancement in dermatology, demonstrating the therapeutic potential of targeted immune system activation. Its journey from an antiviral screening candidate to a widely used treatment for viral and neoplastic skin conditions underscores the value of investigating unexpected biological activities. The well-characterized mechanism of action via TLR7 agonism provides a solid foundation for its current applications and for the future development of novel immune response modifiers. The experimental models and quantitative data presented herein offer a technical framework for researchers and drug development professionals seeking to build upon the success of this compound and explore new frontiers in immunotherapy.
References
Imiquimod: A Deep Dive into its Antiviral and Antitumor Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Imiquimod, a potent immune response modifier, has carved a significant niche in the therapeutic landscape for various dermatological conditions, owing to its unique antiviral and antitumor properties. This technical guide provides a comprehensive overview of the core mechanisms underpinning this compound's efficacy. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its function. By presenting quantitative data in a structured format and visualizing complex biological processes, this guide aims to facilitate a deeper understanding of this compound and support its further development and application.
Introduction
This compound is a synthetic imidazoquinoline amine that, unlike many conventional antiviral and antitumor agents, does not exhibit direct cytotoxic or antiproliferative activity.[1] Instead, its therapeutic effects are mediated through the modulation of the innate and adaptive immune systems.[1][2] It is a Toll-like receptor 7 (TLR7) agonist, and this interaction is the primary initiating event in a cascade of immunological responses that lead to the clearance of virally infected and neoplastic cells.[3][4] This guide will dissect the intricate mechanisms of this compound, from receptor binding to the downstream effector functions that constitute its antiviral and antitumor prowess.
Mechanism of Action: A Dual Approach
This compound's therapeutic efficacy stems from a combination of indirect, immune-mediated and direct, pro-apoptotic effects on target cells.
Immune Activation via Toll-like Receptor 7 (TLR7)
The cornerstone of this compound's action is its agonist activity on TLR7, a pattern recognition receptor primarily expressed on the endosomal membranes of dendritic cells (DCs), macrophages, and other antigen-presenting cells (APCs).
Upon binding to TLR7, this compound triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB. This, in turn, results in the production and secretion of a plethora of pro-inflammatory cytokines and chemokines.
The activation of immune cells by this compound leads to the localized production of a variety of cytokines and chemokines, which orchestrate the subsequent immune response. Key induced molecules include:
-
Interferon-alpha (IFN-α): Possesses potent antiviral activity and enhances the cytotoxic activity of natural killer (NK) cells.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine with direct antitumor effects and the ability to enhance immune cell infiltration.
-
Interleukin-6 (IL-6) and Interleukin-8 (IL-8): Pro-inflammatory cytokines that contribute to the recruitment and activation of immune cells.
-
Interleukin-12 (IL-12): Promotes the differentiation of T helper 1 (Th1) cells, leading to a cell-mediated immune response.
-
Chemokines (e.g., CXCL10, CXCL12): Attract immune cells, such as T cells, to the site of application.
Direct Pro-Apoptotic Effects
Beyond its immunomodulatory role, this compound has been shown to directly induce apoptosis in tumor cells. This effect is independent of the immune system and contributes to its antitumor efficacy.
This compound-induced apoptosis is primarily mediated through the intrinsic, or mitochondrial, pathway. This involves:
-
Bcl-2 Family Regulation: this compound can modulate the expression of Bcl-2 family proteins, leading to a pro-apoptotic balance.
-
Mitochondrial Disruption: This leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3, leading to the execution of the apoptotic program.
Anti-Angiogenic Properties
This compound also exhibits anti-angiogenic effects, further contributing to its antitumor activity by inhibiting the formation of new blood vessels that supply tumors. This is achieved through:
-
Induction of Anti-Angiogenic Cytokines: The production of IFN-α and IL-12, which have known anti-angiogenic properties.
-
Upregulation of Angiogenesis Inhibitors: Increased local expression of endogenous inhibitors like Tissue Inhibitor of Metalloproteinases (TIMPs).
-
Downregulation of Pro-Angiogenic Factors: Reduction in the expression of factors such as basic Fibroblast Growth Factor (bFGF) and Matrix Metalloproteinase-9 (MMP-9).
-
Induction of Endothelial Cell Apoptosis: Directly promoting apoptosis in endothelial cells.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize key quantitative data from various studies, highlighting the efficacy of this compound in different indications.
Table 1: Efficacy of this compound in Actinic Keratosis (AK)
| Study/Analysis | Treatment Regimen | Complete Clearance Rate (this compound) | Complete Clearance Rate (Vehicle/Control) | NNT | Reference |
| Meta-analysis (5 RCTs) | 5% cream, 12-16 weeks | 50% | 5% | 2.2 | |
| Hadley et al., 2006 | 5% cream, 3x/week for 4-8 weeks | 85% (vs. Cryotherapy) | 68% (Cryotherapy) | - | |
| Swanson et al., 2010 | 3.75% or 2.5% cream, daily for two 2-week cycles | 40.5% (3.75%), 33.3% (2.5%) (Sustained at 12 months) | - | - |
NNT: Number Needed to Treat
Table 2: Efficacy of this compound in Basal Cell Carcinoma (BCC)
| Study/Analysis | BCC Subtype | Treatment Regimen | Clinical/Histological Clearance Rate (this compound) | Clearance/Success Rate (Control) | Reference |
| Wang et al., 2019 (Meta-analysis) | Superficial and Nodular | Various | 75.2% (Composite Clearance) | 3.47% (Vehicle) | |
| Gollnick et al., 2010 | Superficial | 5% cream, 7x/week for 6 weeks | 94.1% (Initial), 85.4% (Sustained at 5 years) | - | |
| Peris et al., 2005 | Superficial and Nodular | 5% cream, 3x/week for 12 weeks | 93.3% (Superficial), 52.6% (Nodular) | - |
Table 3: Efficacy of this compound in External Genital Warts (HPV)
| Study/Analysis | Patient Population | Treatment Regimen | Complete Clearance Rate (this compound) | Complete Clearance Rate (Vehicle) | NNT | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Moore et al., 2001 (Systematic Review) | HIV negative | 5% cream, up to 16 weeks | 51% | 6% | 2.2 | | | Arican et al., 2008 | Females | 5% cream, daily | 75% (Genital MC), 50% (Genital Warts) | - | - | | | Baker et al., 2011 | Females | 3.75% or 2.5% cream, daily for up to 8 weeks | 36.6% (3.75%), 28.3% (2.5%) | 14.2% | - | |
MC: Molluscum Contagiosum
Table 4: In Vitro Cytokine Induction by this compound
| Cell Type | This compound Concentration | Cytokine | Fold Increase/Concentration | Reference |
| Human PBMCs | 1-10 µg/mL | IFN-α, TNF-α, IL-1β, IL-6 | Dose-dependent increase | |
| Human Keratinocytes (COLO-16) | 1-10 µg/mL | IL-6 mRNA | 2.3-4.4 fold at 6h | |
| Human Keratinocytes (COLO-16) | 1-10 µg/mL | IL-8 mRNA | 4-fold at 6h | |
| Mouse Spleen/Bone Marrow Cells | Not specified | TNF-α, IFN, IL-6 | Increased production |
PBMCs: Peripheral Blood Mononuclear Cells
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound.
In Vitro Cytokine Induction Assay
Objective: To quantify the induction of cytokines by this compound in immune cells.
Protocol Outline:
-
Cell Culture: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
This compound Treatment: Plate PBMCs at a density of 2 x 10^6 cells/mL in a 24-well plate. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentrations of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using specific Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's instructions.
In Vivo Murine Melanoma Model
Objective: To evaluate the antitumor efficacy of topical this compound in a preclinical animal model.
Protocol Outline:
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6).
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of B16 melanoma cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 3-5 mm in diameter). Measure tumor dimensions regularly with calipers.
-
This compound Treatment: Once tumors are established, topically apply a 5% this compound cream or a vehicle control cream to the tumor site daily for a specified duration (e.g., 5 consecutive days).
-
Efficacy Assessment: Continue to monitor tumor growth. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
TUNEL Assay for Apoptosis Detection
Objective: To detect and quantify apoptosis in this compound-treated tumor tissue.
Protocol Outline:
-
Tissue Preparation: Obtain paraffin-embedded tissue sections from this compound-treated and control tumors.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Permeabilization: Treat the sections with proteinase K to permeabilize the cells.
-
TUNEL Staining: Perform the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay using a commercial kit. This involves incubating the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, which labels the 3'-OH ends of fragmented DNA characteristic of apoptosis.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI. Mount the slides with an anti-fade mounting medium.
-
Microscopy and Analysis: Visualize the stained sections using a fluorescence microscope. Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells.
Endothelial Cell Tube Formation Assay
Objective: To assess the anti-angiogenic effect of this compound on endothelial cells in vitro.
Protocol Outline:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel Basement Membrane Matrix and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells in endothelial cell growth medium.
-
This compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours to allow for tube formation.
-
Visualization and Quantification: Observe the formation of capillary-like structures (tubes) using a phase-contrast microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
This compound's antiviral and antitumor properties are a testament to the power of harnessing the body's own immune system to combat disease. Its multifaceted mechanism of action, encompassing TLR7-mediated immune activation, direct pro-apoptotic effects on malignant cells, and anti-angiogenic activities, provides a robust rationale for its clinical efficacy. The quantitative data from numerous studies underscore its therapeutic value in a range of dermatological conditions. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and the development of novel immunomodulatory therapies. As our understanding of the intricate interplay between the immune system and disease pathogenesis deepens, the principles underlying this compound's success will undoubtedly pave the way for future innovations in drug development.
References
- 1. Topical this compound Therapy for Actinic Keratosis: Is Long-Term Clearance a Realistic Benefit? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical 5% this compound for the Treatment of Superficial and Nodular Periocular Basal Cell Carcinoma: A Systematic Review of Clinical Outcomes, Safety, and Treatment Strategies [mdpi.com]
- 3. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 4. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Imiquimod-Induced Psoriasis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the widely used imiquimod (IMQ)-induced psoriasis mouse model. This model is an essential preclinical tool for studying the pathogenesis of psoriasis and for evaluating the efficacy of novel therapeutic agents. The protocols outlined below offer detailed, step-by-step instructions for model induction, disease assessment, and subsequent molecular and histological analyses.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation, leading to the formation of erythematous, scaly plaques. The this compound-induced mouse model faithfully recapitulates many of the key features of human plaque psoriasis, including skin thickening, scaling, and erythema.[1][2][3] this compound, a Toll-like receptor 7 and 8 (TLR7/8) agonist, triggers an inflammatory cascade that is critically dependent on the interleukin-23 (IL-23)/IL-17 axis, a central pathway in human psoriasis pathogenesis.[1][4] This model is valued for its rapid onset, reproducibility, and cost-effectiveness, making it an ideal platform for screening potential anti-psoriatic drugs.
Key Experimental Protocols
This compound-Induced Psoriasis Mouse Model Protocol
This protocol describes the induction of psoriasis-like skin inflammation in mice using a commercially available 5% this compound cream.
Materials:
-
8-12 week old female BALB/c or C57BL/6 mice
-
5% this compound cream (e.g., Aldara™)
-
Control cream (e.g., Vaseline™ Lanette cream)
-
Electric shaver
-
Depilatory cream
-
Calipers for thickness measurements
Procedure:
-
Animal Preparation: A day before the first this compound application, shave a 2x3 cm area on the dorsal skin of the mice. Apply a depilatory cream to remove any remaining hair.
-
Model Induction: Apply a daily topical dose of 62.5 mg of 5% this compound cream to the shaved dorsal skin and right ear for 5 to 8 consecutive days. For control mice, apply a similar amount of control cream.
-
Daily Monitoring: Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness. Body weight should also be recorded.
-
Disease Assessment: Quantify the severity of the skin inflammation daily using the Psoriasis Area and Severity Index (PASI) score.
Psoriasis Area and Severity Index (PASI) Scoring
The PASI score is a semi-quantitative method used to assess the severity of the psoriatic lesions based on erythema, scaling, and induration (thickness). Each parameter is scored independently on a scale of 0 to 4.
Scoring Criteria:
| Score | Erythema (Redness) | Scaling (Desquamation) | Thickness (Induration) |
| 0 | None | None | Normal skin |
| 1 | Slight | Slight | Slight thickening |
| 2 | Moderate | Moderate | Moderate thickening |
| 3 | Marked | Marked | Marked thickening |
| 4 | Very Marked | Very Marked | Very marked thickening |
Procedure:
-
Visually assess the erythema and scaling of the treated dorsal skin and assign a score from 0 to 4 based on the criteria in the table above.
-
Measure the skin thickness of a fold of the dorsal skin using calipers and assign a score based on the degree of thickening.
-
The total PASI score is the sum of the individual scores for erythema, scaling, and thickness, with a maximum possible score of 12.
Histological Analysis
Histological analysis of skin biopsies is crucial for evaluating the microscopic changes associated with the this compound-induced psoriasis model, such as epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltration.
Procedure:
-
Tissue Collection and Fixation: At the end of the experiment, euthanize the mice and collect the treated dorsal skin. Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.
-
Stain with Hematoxylin to visualize cell nuclei (blue/purple).
-
Differentiate in acid alcohol and blue in running tap water.
-
Counterstain with Eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
Dehydrate the stained sections, clear in xylene, and mount with a coverslip.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to assess for epidermal thickness, parakeratosis (retention of nuclei in the stratum corneum), and the presence of inflammatory infiltrates. Epidermal thickness can be quantified using image analysis software.
Cytokine Analysis
The analysis of pro-inflammatory cytokines is essential for understanding the immunological mechanisms driving the psoriatic inflammation and for evaluating the mechanism of action of test compounds.
Procedure:
-
Sample Collection:
-
Skin: Collect skin biopsies and homogenize them in a suitable lysis buffer containing protease inhibitors.
-
Serum: Collect blood via cardiac puncture, allow it to clot, and centrifuge to separate the serum.
-
-
Cytokine Quantification:
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Luminex multiplex assay kits to quantify the levels of key cytokines such as IL-17A, IL-23, TNF-α, IL-6, and IL-1β in the skin homogenates and serum samples, following the manufacturer's instructions.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the this compound-induced psoriasis mouse model.
Table 1: Psoriasis Area and Severity Index (PASI) Scores
| Day | Erythema Score (Mean ± SD) | Scaling Score (Mean ± SD) | Thickness Score (Mean ± SD) | Total PASI Score (Mean ± SD) |
| 0 | 0 | 0 | 0 | 0 |
| 3 | 1.5 ± 0.5 | 1.2 ± 0.4 | 1.3 ± 0.5 | 4.0 ± 1.0 |
| 6 | 3.4 ± 0.5 | 3.8 ± 0.4 | 3.3 ± 0.5 | 10.5 ± 1.2 |
| 8 | 3.0 ± 0.6 | 3.5 ± 0.5 | 3.1 ± 0.6 | 9.6 ± 1.5 |
Data are representative and may vary depending on the specific experimental conditions and mouse strain.
Table 2: Epidermal Thickness
| Treatment Group | Epidermal Thickness (µm) (Mean ± SD) |
| Control (Day 7) | 20.04 ± 3.68 |
| This compound (Day 7) | 85.62 ± 17.55 |
Table 3: Key Cytokine Levels
| Cytokine | Sample Type | Control (pg/mL or relative expression) | This compound-Treated (pg/mL or relative expression) |
| IL-17A | Skin | Low/Undetectable | Significantly Increased |
| IL-23 | Skin | Low/Undetectable | Significantly Increased |
| TNF-α | Serum | Low | Significantly Increased |
| IL-6 | Skin | Low | Significantly Increased |
Visualizations
Signaling Pathway
Caption: this compound-induced psoriasis signaling pathway.
Experimental Workflow
Caption: Experimental workflow for the this compound-induced psoriasis mouse model.
References
- 1. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 2. Advanced Characterization of this compound-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 4. IL-23/IL-17 immune axis mediates the this compound-induced psoriatic inflammation by activating ACT1/TRAF6/TAK1/NF-κB pathway in macrophages and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Topical Application of Imiquimod for Skin Inflammation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiquimod, a potent immune response modifier, is widely utilized in preclinical research to induce a robust and reproducible model of skin inflammation that shares key pathological features with human psoriasis.[1][2] As an agonist of Toll-like receptor 7 (TLR7) and TLR8, its topical application to murine skin triggers a complex inflammatory cascade characterized by erythema, scaling, epidermal thickening (acanthosis), and the infiltration of various immune cells.[3][4] This model is particularly valuable for studying the IL-23/IL-17 inflammatory axis, a critical pathway in the pathogenesis of psoriasis and other inflammatory skin disorders.[5] These application notes provide detailed protocols for the induction of this compound-mediated skin inflammation, methods for assessment, and a summary of expected quantitative outcomes.
Mechanism of Action: TLR7 Signaling Pathway
This compound activates immune cells, primarily plasmacytoid dendritic cells (pDCs) and keratinocytes, through the activation of TLR7. This interaction initiates a downstream signaling cascade culminating in the production of pro-inflammatory cytokines and chemokines. The binding of this compound to TLR7 in the endosome leads to the recruitment of the adaptor protein MyD88. This, in turn, activates a signaling complex that leads to the translocation of Nuclear Factor-kappa B (NF-κB) into the nucleus. NF-κB then induces the transcription of genes encoding for various pro-inflammatory mediators, including TNF-α, IL-6, and importantly, IL-23. IL-23 plays a crucial role in promoting the differentiation and activation of Th17 cells, which are major producers of IL-17A, IL-17F, and IL-22. These cytokines act on keratinocytes to induce hyperproliferation, further cytokine and chemokine production, and the recruitment of neutrophils, leading to the characteristic psoriatic phenotype.
Experimental Protocols
The following protocols are standard methods for inducing psoriasis-like skin inflammation in mice using a commercially available 5% this compound cream (e.g., Aldara™).
Protocol 1: Standard Back Skin Application Model
This is the most widely used protocol for evaluating cutaneous inflammation.
Materials:
-
8-12 week old mice (C57BL/6 or BALB/c strains are commonly used and show consistent results).
-
5% this compound cream.
-
Control cream (e.g., Vaseline or a vehicle cream).
-
Electric shaver or depilatory cream.
-
Calipers for measuring skin thickness.
-
Scoring system for erythema and scaling (e.g., a modified Psoriasis Area and Severity Index - PASI).
Procedure:
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
-
Hair Removal: Two days prior to the first this compound application, shave a 2x2 cm area on the dorsal skin of the mice.
-
Grouping: Randomly assign mice to experimental groups (e.g., this compound-treated and vehicle control).
-
Application:
-
Apply a daily topical dose of 62.5 mg of 5% this compound cream (equivalent to 3.125 mg of active this compound) to the shaved back skin.
-
For the control group, apply an equivalent amount of vehicle cream.
-
Continue the daily application for 5 to 8 consecutive days. The signs of inflammation typically appear within the first three days and increase in severity.
-
-
Monitoring and Assessment:
-
Daily Clinical Scoring: Score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score (modified PASI) is the sum of these individual scores.
-
Skin Thickness: Measure the thickness of the treated skin daily using calipers.
-
Body Weight: Monitor the body weight of the mice daily, as systemic inflammation can lead to weight loss.
-
-
Endpoint Analysis:
-
At the end of the treatment period (e.g., day 6 or day 8), euthanize the mice.
-
Collect skin biopsies for histological analysis (H&E staining for epidermal thickness, parakeratosis, and immune cell infiltration).
-
Collect skin and serum for cytokine analysis (e.g., ELISA, qPCR for IL-17A, IL-23, TNF-α).
-
Collect spleens to assess for splenomegaly, an indicator of systemic inflammation.
-
Protocol 2: Ear Application Model
This model is useful for studies where repeated and precise measurements of inflammation (swelling) are required.
Procedure:
-
Follow steps 1 and 3 from Protocol 1.
-
Application: Apply a daily topical dose of 25 mg of 5% this compound cream to the right ear. The left ear can serve as an untreated control.
-
Monitoring and Assessment:
-
Ear Thickness: Measure the thickness of both ears daily using calipers.
-
Clinical Scoring: Score erythema and scaling of the ear as described in Protocol 1.
-
-
Endpoint Analysis: As described in Protocol 1, with tissue collection from the ears.
Data Presentation
The application of this compound leads to quantifiable changes in both clinical and molecular parameters. The following tables summarize representative data from studies using this model.
Table 1: Clinical and Histological Changes
| Parameter | Control Group | This compound-Treated Group | Reference |
| PASI Score (Day 6) | 0 | 10.57 ± 0.77 | |
| Epidermal Thickness (µm) | ~20 | 170.5 ± 29.84 | |
| Erythema Score (0-4) | 0 | 3.30 ± 0.47 | |
| Scaling Score (0-4) | 0 | 3.83 ± 0.38 |
Table 2: Cutaneous and Systemic Cytokine Levels
| Cytokine | Sample Type | Control Group | This compound-Treated Group | Reference |
| IL-17A | Skin | Undetectable/Low | Significantly Increased | |
| IL-23p19 | Skin | Undetectable/Low | Transiently Increased, peaks at 48h | |
| TNF-α | Skin | Low | Significantly Increased | |
| IL-6 | Skin | Low | Significantly Increased | |
| IL-1β | Skin | Low | Significantly Increased | |
| IL-17A | Serum | Low | Significantly Increased | |
| TNF-α | Serum | Low | Significantly Increased | |
| IFN-γ | Serum | Low | Significantly Increased |
Conclusion
The this compound-induced skin inflammation model is a robust and highly relevant tool for studying the immunopathogenesis of psoriasis and for the preclinical evaluation of novel anti-inflammatory therapeutics. The protocols outlined above provide a standardized approach to inducing and assessing this inflammatory phenotype. The expected quantitative changes in clinical scores, epidermal thickness, and cytokine profiles serve as reliable endpoints for evaluating disease severity and the efficacy of therapeutic interventions. Careful adherence to these protocols will ensure the generation of reproducible and translatable data for researchers in dermatology and immunology.
References
- 1. criver.com [criver.com]
- 2. imavita.com [imavita.com]
- 3. This compound has strain-dependent effects in mice and does not uniquely model human psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 5. frontierspartnerships.org [frontierspartnerships.org]
Application Notes: In Vivo Experimental Design Using Imiquimod
References
- 1. The this compound-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 2. inotiv.com [inotiv.com]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. The TLR7 agonists this compound and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for In Vitro Imiquimod Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiquimod is an immune response modifier that functions as a Toll-like receptor 7 (TLR7) agonist.[1] It is widely used in topical formulations for the treatment of various skin conditions, including viral infections and some forms of skin cancer.[2] In the realm of in vitro research, this compound serves as a valuable tool to investigate immune activation, anti-cancer effects, and cell signaling pathways. Its primary mechanism of action involves the activation of TLR7, predominantly expressed on immune cells like dendritic cells and macrophages, which triggers a signaling cascade leading to the production of pro-inflammatory cytokines such as interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL).[1][3] This cytokine milieu promotes a T helper 1 (Th1) biased immune response, crucial for anti-viral and anti-tumor activities.[3] Beyond its immunomodulatory effects, this compound has been shown to have direct anti-proliferative and pro-apoptotic effects on various cancer cell lines.
These application notes provide a comprehensive guide for utilizing this compound in in vitro cell culture assays, covering recommended concentrations, detailed experimental protocols for key assays, and a visual representation of the underlying signaling pathway.
Data Presentation: this compound Concentrations for In Vitro Assays
The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question being addressed. The following tables summarize quantitative data from various studies to guide the selection of appropriate concentration ranges for your experiments. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Table 1: Anti-proliferative and Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Effect | Incubation Time | Citation |
| Serous Epithelial Ovarian Cancer | Ovarian Cancer | 2.5 - 5.0 µg/mL | No significant effect on proliferation. | 2-3 days | |
| 7.5 - 25.0 µg/mL | Inhibition of proliferation and cell detachment. | 2-3 days | |||
| 12.5 µg/mL | Maximum anti-proliferative effect. | 2-3 days | |||
| BLM and MV3 | Melanoma | 50 µg/mL | ~20% reduction in cell viability. | 12 hours | |
| 50 µg/mL | ~40% reduction in cell viability. | 48 hours | |||
| SK-MEL-28 | Melanoma | Time and concentration-dependent | Cytotoxicity (4 to 33-fold higher than free this compound when in nanovesicles). | Not Specified | |
| Ishikawa and HEC-1A | Endometrial Cancer | 0 - 100 µg/mL | Dose-dependent decrease in cell viability. | Up to 72 hours | |
| SGC-7901 | Gastric Cancer | 25 - 200 µg/mL | Dose- and time-dependent inhibition of proliferation. | 12 - 72 hours | |
| 71.13 ± 7.81 µg/mL | IC50 value. | 24 hours | |||
| SCC12 | Squamous Cell Carcinoma | 150 µg/mL | Induction of apoptosis. | 16 hours | |
| TRAMP-C2 and PC3 | Prostate Cancer | > 5 µg/mL | Delayed cell growth. | 48 hours | |
| 2.5 µg/mL | Reduced cell growth. | 72 hours | |||
| SK-MEL-2 | Melanoma | 56.32 µg/mL | IC50 for cell viability. | 24 hours | |
| SK-MEL-24 | Melanoma | 62.36 µg/mL | IC50 for cell viability. | 24 hours | |
| A549 | Lung Cancer | Dose-dependent | Inhibition of cell viability. | 24 hours |
Table 2: Immunomodulatory Effects of this compound on Immune Cells
| Cell Type | Effect | Concentration Range | Incubation Time | Citation |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Induction of IFN-α, TNF-α, IL-1, IL-1RA, IL-6, IL-8, IL-10, IL-12 p40, G-CSF, GM-CSF, MIP-1α, MIP-1β, and MCP-1. | 1 - 5 µg/mL | Not Specified | |
| Increased IFN-α and IL-1RA. | 0.5 µg/mL | Not Specified | ||
| Macrophages (MyD88+/+) | Enhanced survival after UVL exposure. | Not Specified | Not Specified | |
| Macrophages | Dose-dependent induction of phosphorylated NF-κB p65. | Up to 10 µg/mL | Not Specified | |
| Increased mRNA expression of IL-6, IL-8, IL-1β, TNF-α, and IL-10. | Not Specified | Not Specified | ||
| RAW-blue macrophage cells | Phosphorylation of NF-κB. | 10 µg/mL | Time-dependent | |
| Dendritic Cells (DCs) | Upregulation of maturation markers (CD40, CD80, CD86, MHC class II). | Dose-dependent | Not Specified | |
| Increased IL-12 and IL-6 secretion. | Dose-dependent | Not Specified | ||
| Enhanced antigen-presenting activity. | Not Specified | Not Specified |
Experimental Protocols
Sample Preparation
This compound is typically supplied as a powder. For in vitro cell culture experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). The solubility in DMSO is approximately 1-3 mg/mL.
Protocol for Preparing this compound Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Workflow Diagram
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IFN-α) in cell culture supernatants.
Materials:
-
Cell culture supernatants from this compound-treated and control cells
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding 200 µL of assay diluent to each well and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate again. Add 100 µL of cell culture supernatants and a serial dilution of the cytokine standard to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.
Signaling Pathway Analysis (Western Blot for NF-κB Pathway)
Western blotting can be used to detect changes in the expression and phosphorylation of key proteins in the NF-κB signaling pathway, such as IκBα and the p65 subunit of NF-κB.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Perform densitometry analysis on the protein bands to quantify the relative changes in protein expression or phosphorylation, normalizing to a loading control like β-actin.
Mandatory Visualization: Signaling Pathway
This compound-Induced TLR7 Signaling Pathway
References
Application Notes and Protocols: Aldara (Imiquimod)-Induced Psoriasis Model in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The topical application of Aldara™ cream, containing the active ingredient imiquimod, is a widely utilized and robust method for inducing psoriasis-like skin inflammation in mice.[1][2][3] this compound is a Toll-like receptor 7 (TLR7) and TLR8 agonist that potently activates the innate immune system.[2][4] This model recapitulates many key features of human plaque psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and the characteristic infiltration of immune cells. Mechanistically, the this compound-induced inflammation is heavily dependent on the IL-23/IL-17 signaling axis, a critical pathway in human psoriasis pathogenesis. This convenient and cost-effective model is invaluable for studying disease mechanisms and for the preclinical evaluation of novel therapeutics for psoriasis.
Mechanism of Action
This compound activates TLR7 on dendritic cells, leading to their maturation and the production of pro-inflammatory cytokines, including IL-23 and TNF-α. IL-23, in turn, promotes the expansion and activation of Th17 cells, which are major producers of IL-17A, IL-17F, and IL-22. These cytokines act on keratinocytes, inducing their hyperproliferation and the production of chemokines that recruit neutrophils and other immune cells to the skin, thereby amplifying the inflammatory cascade.
Data Presentation
Table 1: Macroscopic and Histological Changes in the Aldara-Induced Psoriasis Model
| Parameter | Control Group (Vehicle) | Aldara-Treated Group | Reference |
| Macroscopic Score (PASI) | |||
| Erythema Score (0-4) | 0 | 3.25 ± 1.56 to 9.81 ± 0.84 | |
| Scaling Score (0-4) | 0 | Progressively increases over 7 days | |
| Thickness Score (0-4) | 0 | Progressively increases over 7 days | |
| Ear Thickness (mm) | ~0.20 | ~0.35 - 0.45 after 6-8 days | |
| Epidermal Thickness (µm) | 20.04 ± 3.68 | 49.79 ± 14.16 to 85.62 ± 17.55 | |
| Histological Features | Normal epidermis and dermis | Acanthosis, parakeratosis, Munro's microabscesses, inflammatory cell infiltrates |
Table 2: Systemic and Cellular Changes in the Aldara-Induced Psoriasis Model
| Parameter | Control Group (Vehicle) | Aldara-Treated Group | Reference |
| Spleen Weight (g) | 0.09 ± 0.02 | 0.215 ± 0.03 | |
| Spleen Weight to Body Weight Ratio | 0.004 ± 0.0008 | 0.010 ± 0.002 | |
| Key Cytokine Upregulation (Skin) | Baseline | IL-1β, IL-6, IL-17A, IL-23 | |
| Key Cytokine Upregulation (Serum) | Baseline | TNF-α, IL-17A | |
| Immune Cell Infiltrates (Skin) | Resident immune cells | Neutrophils, Monocytes/Macrophages, Dendritic Cells, CD4+ T cells, γδ T cells |
Experimental Protocols
Protocol 1: Induction of Psoriasis-like Skin Inflammation
Materials:
-
Aldara™ cream (5% this compound)
-
Vehicle control cream (e.g., Vaseline or a non-toxic lanolin-derived cream)
-
Electric shaver and depilatory cream
-
Weighing scale
-
Male or female BALB/c or C57BL/6 mice (8-12 weeks old)
Procedure:
-
One day prior to the first treatment, anesthetize the mice and shave the dorsal skin over a 2x2 cm area.
-
Apply a depilatory cream to the shaved area for 1-2 minutes to remove any remaining hair, then gently wipe and rinse with water. Allow the skin to recover for 24 hours.
-
On Day 0, and for 5-7 consecutive days, topically apply a consistent daily dose of 62.5 mg of Aldara™ cream to the shaved back skin. This is equivalent to 3.125 mg of active this compound.
-
For control animals, apply an equivalent amount of vehicle cream to the shaved back skin.
-
Optionally, a daily dose of Aldara™ cream can also be applied to one ear to assess ear thickness as a disease parameter.
Protocol 2: Assessment of Disease Severity
Materials:
-
Digital caliper
-
Scoring guidelines (modified Psoriasis Area and Severity Index - PASI)
Procedure:
-
Daily Monitoring: Record the body weight of each mouse daily. Significant weight loss can be an indicator of systemic inflammation.
-
Ear Thickness: If applicable, measure the thickness of the Aldara-treated and untreated ears daily using a digital caliper.
-
PASI Scoring: Score the severity of the back skin inflammation daily based on three parameters: erythema (redness), scaling, and induration (thickness). Each parameter is scored on a scale from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative PASI score is the sum of the individual scores (ranging from 0 to 12).
Protocol 3: Tissue Collection and Processing for Histology
Materials:
-
Surgical tools
-
10% neutral buffered formalin
-
Paraffin embedding station
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
At the experimental endpoint, euthanize the mice.
-
Excise the treated back skin and/or ears.
-
Fix the tissue samples in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 5 µm sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Perform standard H&E staining to visualize the tissue morphology.
-
Examine the stained sections under a microscope for epidermal thickness, parakeratosis, and immune cell infiltration.
Protocol 4: RNA Extraction from Skin Tissue
Materials:
-
TRIzol reagent or similar RNA extraction kit (e.g., Qiagen RNeasy Kit)
-
Homogenizer (e.g., bead beater or rotor-stator)
-
RNase-free tubes and reagents
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Excise the skin tissue at the experimental endpoint and immediately snap-freeze it in liquid nitrogen to prevent RNA degradation.
-
Weigh the frozen tissue and add it to a tube containing TRIzol or a suitable lysis buffer (typically 1 ml per 50-100 mg of tissue).
-
Homogenize the tissue thoroughly using a bead beater or a rotor-stator homogenizer while keeping the sample cold.
-
Proceed with the RNA extraction according to the manufacturer's protocol for the chosen reagent or kit. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.
-
Resuspend the RNA pellet in RNase-free water.
-
Assess the RNA quality and quantity using a spectrophotometer. Look for A260/280 ratios between 1.8 and 2.0.
Protocol 5: Preparation of Single-Cell Suspensions for Flow Cytometry
Materials:
-
RPMI 1640 medium
-
Collagenase D
-
DNase I
-
70 µm cell strainers
-
FACS buffer (PBS with 2% FBS)
-
Red blood cell lysis buffer
Procedure:
-
Excise the skin tissue and place it in ice-cold RPMI medium.
-
Mince the tissue into small pieces using scissors.
-
Digest the tissue in RPMI medium containing Collagenase D and DNase I for 60-90 minutes at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion with excess RPMI medium containing FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining tissue debris.
-
Centrifuge the cells and resuspend the pellet in FACS buffer.
-
If necessary, treat the cells with red blood cell lysis buffer.
-
Count the cells and adjust the concentration for antibody staining. The single-cell suspension is now ready for staining with fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD11b, Gr-1) for analysis by flow cytometry.
Visualizations
Caption: TLR7 Signaling Pathway in Aldara-Induced Psoriasis.
Caption: Experimental Workflow for the Aldara-Induced Psoriasis Model.
References
- 1. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 3. mlm-labs.com [mlm-labs.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Imiquimod Dose-Response in Peripheral Blood Mononuclear Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imiquimod is a potent synthetic agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1] Primarily expressed in endosomes of antigen-presenting cells such as plasmacytoid dendritic cells (pDCs) and monocytes within the peripheral blood mononuclear cell (PBMC) population, TLR7 recognizes single-stranded viral RNA.[2][3] Activation of the TLR7 signaling pathway by this compound triggers a robust immune response characterized by the production of type I interferons (IFN-α/β) and a variety of pro-inflammatory cytokines and chemokines.[4][5] This application note provides a summary of the dose-dependent effects of this compound on human PBMCs, detailed experimental protocols for assessing these responses, and a visualization of the underlying signaling pathway.
Data Presentation
The dose-response of PBMCs to this compound is characterized by the differential production of cytokines and the induction of cellular proliferation. The following tables summarize the quantitative data on cytokine production at various this compound concentrations. It is important to note that the absolute values can vary depending on donor variability and specific experimental conditions.
Table 1: this compound-Induced Cytokine Production in Human PBMCs
| This compound Concentration (µg/mL) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | Other Induced Cytokines |
| 0.1 - 1.0 | 100 - 10,000+ | 100 - 2,300 | 100 - 225 | IL-1α, IL-1β, IL-1RA, IL-8, IL-10, IL-12, G-CSF, GM-CSF, MIP-1α |
| 1.0 | Highest induction of miR-155 | - | - | - |
| 1.25 | Induces TNF-α and IFN-α secretion | - | - | - |
| 3.0 | - | - | - | Induces IFN-α, IL-1β, IL-6, IL-8, and TNF-α |
| 5.0 | Induces IFN-α, IL-1β, IL-6, and IL-8 | - | - | - |
Data compiled from multiple sources, actual values may vary.
Signaling Pathways and Experimental Workflows
This compound-Induced TLR7 Signaling Pathway
This compound diffuses into the cell and localizes to the endosome, where it binds to and activates TLR7. This binding event initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7. These transcription factors then translocate to the nucleus to induce the expression of genes encoding type I interferons and pro-inflammatory cytokines.
Caption: this compound activates the TLR7 signaling pathway in pDCs.
Experimental Workflow for this compound Dose-Response Analysis
A typical workflow for assessing the dose-response of this compound in PBMCs involves isolating the cells, stimulating them with a range of this compound concentrations, and then measuring the desired endpoints such as cytokine production and cell proliferation.
Caption: General workflow for analyzing this compound's effect on PBMCs.
Experimental Protocols
Protocol 1: PBMC Isolation and Culture
Objective: To isolate human PBMCs from whole blood and prepare them for in vitro stimulation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.
-
Collect the mononuclear cell layer (buffy coat) and transfer it to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability (e.g., with trypan blue).
-
Resuspend the cells in complete RPMI to the desired concentration (e.g., 1 x 10^6 cells/mL).
-
Seed the cells into a 96-well plate at 200 µL/well.
Protocol 2: this compound Stimulation and Cytokine Quantification by ELISA
Objective: To measure the dose-dependent induction of cytokines by this compound in PBMC cultures.
Materials:
-
PBMC culture (from Protocol 1)
-
This compound stock solution (e.g., in DMSO)
-
Complete RPMI
-
ELISA kits for target cytokines (e.g., IFN-α, TNF-α, IL-6)
-
96-well microplate reader
Procedure:
-
Prepare a serial dilution of this compound in complete RPMI to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Include a vehicle control (DMSO).
-
Add the this compound dilutions or vehicle control to the PBMC cultures.
-
Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet and store at -80°C until analysis.
-
Quantify the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
Protocol 3: PBMC Proliferation Assay using CFSE Staining
Objective: To measure the proliferation of PBMCs in response to this compound stimulation.
Materials:
-
PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
PBS with 0.1% BSA
-
Complete RPMI
-
Flow cytometer
Procedure:
-
Resuspend PBMCs at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS containing 0.1% BSA.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI.
-
Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete RPMI.
-
Resuspend the CFSE-labeled cells in complete RPMI and culture them as described in Protocol 1.
-
Stimulate the cells with different concentrations of this compound as described in Protocol 2.
-
Incubate for 3-5 days.
-
Harvest the cells, wash with PBS, and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of TLR7/9 signaling in plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of TLR7/9 responses in plasmacytoid dendritic cells by BST2 and ILT7 receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
Application Notes and Protocols for Imiquimod Treatment of Cultured Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiquimod is a synthetic immune response modifier belonging to the imidazoquinoline family of compounds. It functions as a potent agonist for Toll-like receptor 7 (TLR7), and to some extent TLR8, which are primarily expressed by immune cells such as dendritic cells (DCs).[1][2] Activation of TLR7 on DCs by this compound triggers a signaling cascade that leads to their maturation, enhanced antigen presentation capabilities, and the production of pro-inflammatory cytokines, thereby orchestrating both innate and adaptive immune responses.[3] These characteristics have led to its successful clinical use in treating various skin cancers and viral infections.
These application notes provide a detailed protocol for the in vitro treatment of cultured dendritic cells with this compound, summarizing its effects on DC maturation and function, and outlining the key signaling pathways involved.
Mechanism of Action
This compound's primary mechanism of action in dendritic cells is the activation of the endosomally located Toll-like receptor 7 (TLR7). This interaction initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and interferon regulatory factor 7 (IRF7). The activation of these transcription factors results in the upregulation of co-stimulatory molecules and the secretion of various cytokines, including type I interferons (IFN-α/β), interleukin-6 (IL-6), IL-12, and tumor necrosis factor-alpha (TNF-α). This process is crucial for the maturation of DCs and their ability to prime naive T cells, leading to the differentiation of T helper 1 (Th1) and Th17 cells.
Signaling Pathway
References
Application Notes and Protocols: Imiquimod as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiquimod is a synthetic immune response modifier that functions as a potent Toll-like receptor 7 (TLR7) agonist.[1][2][3] Its ability to activate innate immune cells, such as dendritic cells (DCs) and macrophages, and subsequently modulate the adaptive immune response has positioned it as a promising adjuvant in vaccine research.[1][4] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative effects on immunogenicity, and detailed protocols for its use in preclinical vaccine studies.
Mechanism of Action: TLR7-Mediated Immune Activation
This compound's primary mechanism as a vaccine adjuvant is through the activation of TLR7, a pattern recognition receptor predominantly expressed in the endosomes of dendritic cells, macrophages, and B lymphocytes. This activation mimics the recognition of single-stranded viral RNA, triggering a downstream signaling cascade that leads to robust innate and adaptive immune responses.
Upon binding to TLR7, this compound initiates a signaling pathway that is largely dependent on the MyD88 adaptor protein. This cascade results in the activation of transcription factors, most notably NF-κB, which orchestrate the expression of a wide array of pro-inflammatory cytokines and chemokines. Key cytokines induced by this compound include Interferon-alpha (IFN-α), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and IL-12.
The induction of these cytokines creates a pro-inflammatory microenvironment that promotes the maturation and activation of antigen-presenting cells (APCs) like dendritic cells. Activated DCs upregulate costimulatory molecules and migrate to draining lymph nodes, where they efficiently present the co-administered vaccine antigen to naive T cells, leading to the priming of antigen-specific T and B cell responses. This compound has been shown to favor a Th1-biased immune response, characterized by the production of IFN-γ and the generation of cytotoxic T lymphocytes (CTLs), which is particularly beneficial for vaccines against intracellular pathogens and cancer.
Quantitative Data on this compound's Adjuvant Effects
The following tables summarize the quantitative effects of this compound as a vaccine adjuvant from various preclinical studies.
Table 1: Enhancement of Antibody Responses
| Antigen | Model System | This compound Dose/Formulation | Outcome | Fold Increase vs. Antigen Alone | Reference |
| Ovalbumin (OVA) | C57BL/6 Mice | 1 mg (5% cream), topical | Anti-OVA antibody responses | 100-fold | |
| Plasmodium falciparum CS peptide | Mice | Topical | Peak IgG titers | ~16-fold | |
| HIV-1 p55 Gag DNA | BALB/c Mice | 25 nM, subcutaneous | Gag-specific antibody production | Not specified, but significantly higher than antigen alone | |
| Inactivated Foot-and-Mouth Disease Virus (FMDV) | Pigs | IMQ-Chol (lipidized derivative) | FMDV-specific antibody titers | Not specified, but induced strong humoral immunity |
Table 2: T-Cell and Cytokine Responses
| Antigen | Model System | This compound Dose/Formulation | Outcome | Observation | Reference |
| Ovalbumin (OVA) | C57BL/6 Mice | 1 mg (5% cream), topical | CD8+ T cell responses | Markedly increased | |
| Plasmodium falciparum CS peptide | Mice | Topical | IFN-γ secreting CD4+ T cells | >10-fold higher than peptide alone | |
| HIV-1 p55 Gag DNA | BALB/c Mice | 25 nM, subcutaneous | IFN-γ producing splenocytes | Significant increase | |
| HIV-1 p55 Gag DNA | BALB/c Mice | 100 nM, subcutaneous | IFN-γ producing cells | Reduced frequency by ~55% compared to Gag alone (dose-dependent tolerance) | |
| Human Blood Cells | In vitro | Not specified | Cytokine Induction | Induces IFN-α, TNF-α, IL-1β, IL-6, IL-1α, IL-10, GM-CSF, G-CSF, MIP-1α |
Experimental Protocols
Protocol 1: In Vivo Mouse Immunization with this compound as a Topical Adjuvant
This protocol describes a general procedure for immunizing mice with a protein antigen using a commercially available this compound cream as a topical adjuvant.
Materials:
-
Antigen of interest (e.g., Ovalbumin)
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound 5% cream (e.g., Aldara™)
-
Syringes and needles (e.g., 27-30 gauge) for subcutaneous injection
-
C57BL/6 mice (6-8 weeks old)
-
Electric clippers
-
Calipers
Procedure:
-
Animal Preparation: One day prior to the first immunization, anesthetize the mice and shave a small area on the back (approximately 1-2 cm²) to expose the skin.
-
Antigen Preparation: Prepare the antigen solution by diluting the antigen in sterile PBS to the desired concentration (e.g., 1 mg/mL for Ovalbumin).
-
Immunization:
-
Administer the antigen via subcutaneous injection (e.g., 100 µL) at the center of the shaved area.
-
Immediately following the injection, apply a small amount of this compound 5% cream (approximately 20 mg, delivering ~1 mg of this compound) to the injection site.
-
Gently rub the cream into the skin for about 15-30 seconds.
-
-
Booster Immunizations: Repeat the immunization procedure at desired intervals (e.g., weekly or bi-weekly) for a total of 3-4 immunizations.
-
Monitoring: Monitor the mice for any local skin reactions (erythema, scaling) at the site of application and for any systemic signs of toxicity.
-
Sample Collection: At specified time points after the final immunization (e.g., 7-14 days), collect blood samples for antibody analysis (ELISA) and spleens for T-cell analysis (ELISpot, intracellular cytokine staining).
Protocol 2: Assessment of Antigen-Specific Antibody Responses by ELISA
This protocol provides a general method for quantifying antigen-specific antibody titers in serum samples from immunized mice.
Materials:
-
High-binding 96-well ELISA plates
-
Antigen of interest
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from immunized and control mice
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the antigen in Coating Buffer to a concentration of 1-10 µg/mL. Add 100 µL per well to the 96-well plate and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Sample Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer. Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a reading above a predetermined cut-off value (e.g., 2-3 times the background).
Protocol 3: Assessment of Antigen-Specific T-Cell Responses by ELISpot
This protocol outlines the measurement of IFN-γ secreting cells in response to antigen stimulation.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
Spleens from immunized and control mice
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Antigen of interest or specific peptides
-
Concanavalin A (positive control)
-
AEC or BCIP/NBT substrate kit
-
ELISpot reader
Procedure:
-
Plate Preparation: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and then coat with the anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 medium with 10% FBS for at least 1 hour at 37°C.
-
Splenocyte Preparation: Isolate splenocytes from immunized and control mice and prepare a single-cell suspension. Lyse red blood cells using ACK lysis buffer.
-
Cell Plating and Stimulation: Add splenocytes to the wells (e.g., 2-5 x 10⁵ cells/well). Add the specific antigen/peptide, medium alone (negative control), or Concanavalin A (positive control). Incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate. Monitor for spot development.
-
Stopping and Drying: Stop the reaction by washing with distilled water. Allow the plate to dry completely.
-
Analysis: Count the spots in each well using an ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million splenocytes.
Formulation and Delivery Considerations
This compound is commercially available as a 5% cream (Aldara™), which is convenient for topical application in preclinical studies. However, for other routes of administration or to improve stability and delivery, various formulations have been explored. These include:
-
Lipidized this compound (IMQ-Chol): A cholesterol-lipid moiety derivative designed to release the parent this compound molecule, showing prolonged stimulation and a balanced Th1/Th2 response.
-
Emulsion Gels (IMI-Gel): Novel formulations developed to overcome some of the physicochemical limitations of commercial creams, demonstrating comparable efficacy in T-cell induction.
-
Polylactide-based Micelles: Nanoparticle systems for co-delivery of this compound and an antigen, showing improved immunostimulatory efficiency.
The choice of formulation and delivery route (e.g., topical, subcutaneous) can significantly impact the resulting immune response and should be optimized for the specific vaccine platform and target pathogen.
Safety and Toxicological Profile
In preclinical mouse studies, topical application of this compound as a vaccine adjuvant has been reported to be safe with no detectable local or systemic toxicity. However, it is important to note that higher concentrations of this compound may induce tolerance rather than enhanced immunity. Clinical trials in humans have also shown topical this compound to be generally well-tolerated, with the most common side effects being localized skin reactions. As with any adjuvant, a thorough evaluation of the safety profile is crucial during vaccine development.
Conclusion
This compound is a versatile and potent vaccine adjuvant that leverages the TLR7 signaling pathway to enhance both humoral and cellular immunity. Its ability to promote a Th1-biased response makes it particularly attractive for therapeutic vaccines against cancer and infectious diseases. The provided data and protocols offer a foundational framework for researchers to explore the potential of this compound in their vaccine development programs. Careful consideration of dose, formulation, and route of administration is essential to maximize its adjuvant effects while maintaining a favorable safety profile.
References
- 1. This compound as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 2. Toll-Like Receptor 7 Agonist this compound in Combination with Influenza Vaccine Expedites and Augments Humoral Immune Responses against Influenza A(H1N1)pdm09 Virus Infection in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adjuvant effect of dendritic cells activator this compound in genetic immunization with HIV-1 p55 Gag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-stimulation With TLR7 Agonist this compound and Inactivated Influenza Virus Particles Promotes Mouse B Cell Activation, Differentiation, and Accelerated Antigen Specific Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histological Analysis of Imiquimod-Treated Skin Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiquimod, an immune response modifier, is widely used in preclinical research to induce a psoriasis-like skin inflammation in animal models, most commonly in mice.[1][2][3][4] This model is invaluable for studying the pathogenesis of psoriasis and for the preclinical evaluation of novel therapeutic agents.[2] Histological analysis of this compound-treated skin tissue is a critical component of these studies, providing detailed insights into the cellular and molecular changes that mimic human psoriatic lesions. These changes include epidermal hyperplasia (acanthosis), abnormal keratinocyte differentiation (parakeratosis), and a dense infiltration of immune cells into the dermis and epidermis.
This compound is a potent agonist of Toll-like receptor 7 (TLR7) and/or TLR8. Activation of TLR7 on immune cells, such as plasmacytoid dendritic cells and macrophages, and even on keratinocytes, triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-17, and IL-23. This cytokine milieu drives the characteristic pathological features of psoriasis, such as keratinocyte hyperproliferation and the recruitment of various immune cell subsets.
These application notes provide a comprehensive overview of the methodologies for the histological analysis of this compound-treated skin tissue, including detailed experimental protocols and guidance on data interpretation.
Key Histological Features of this compound-Treated Skin
The application of this compound to mouse skin induces a robust inflammatory response that recapitulates many of the hallmark histological features of human psoriasis. These include:
-
Epidermal Hyperplasia (Acanthosis): A significant thickening of the epidermis due to the hyperproliferation of keratinocytes.
-
Parakeratosis: The retention of nuclei in the stratum corneum, indicative of incomplete keratinocyte differentiation.
-
Hypogranulosis: A reduction or absence of the granular layer of the epidermis.
-
Munro's Microabscesses: Collections of neutrophils in the stratum corneum.
-
Immune Cell Infiltration: A marked increase in the number of various immune cells in both the dermis and epidermis, including T-lymphocytes (CD4+ and CD8+), dendritic cells (CD11c+), macrophages, and neutrophils.
-
Increased Vascularity: Dilation and tortuosity of blood vessels in the dermal papillae.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the histological analysis of this compound-treated mouse skin. These values can serve as a reference for researchers performing similar studies.
Table 1: Epidermal Thickness
| Treatment Group | Duration of Treatment | Average Epidermal Thickness (µm) | Fold Increase vs. Control |
| Control (Vaseline) | 6 days | 25.86 ± 2.08 | 1.0 |
| This compound (5%) | 3 days | Significantly increased | - |
| This compound (5%) | 6 days | >100 | ~4-5 fold |
| This compound (5%) | 12 days | Sustained increase | - |
Data compiled from multiple sources. Actual values may vary depending on the mouse strain, specific protocol, and quantification method.
Table 2: Immune Cell Infiltration (Qualitative to Semi-Quantitative Summary)
| Cell Type | Marker | Location | Change with this compound Treatment |
| T-Lymphocytes | CD3, CD4, CD8 | Dermis, Epidermis | Significant increase |
| Dendritic Cells | CD11c, HLA-DR | Dermis | Significant increase |
| Macrophages | F4/80 | Dermis | Increase |
| Neutrophils | Ly-6G | Dermis, Epidermis | Significant increase (forms microabscesses) |
Table 3: Pro-inflammatory Cytokine Expression (Immunohistochemistry/RT-PCR)
| Cytokine | Change with this compound Treatment |
| IL-17A | Significant increase |
| IL-23 | Significant increase |
| TNF-α | Significant increase |
| IL-1β | Increase |
| IL-6 | Increase |
Experimental Protocols
Protocol 1: this compound-Induced Psoriasis-like Skin Inflammation in Mice
This protocol describes a commonly used method for inducing psoriasis-like skin inflammation in mice using a commercially available 5% this compound cream.
Materials:
-
8-12 week old mice (BALB/c or C57BL/6 are commonly used strains)
-
Electric shaver or depilatory cream
-
5% this compound cream (e.g., Aldara™)
-
Control cream (e.g., Vaseline™)
-
Calipers for measuring skin thickness (optional)
Procedure:
-
One day prior to the start of treatment, anesthetize the mice and shave a small area on their dorsal skin (approximately 2x2 cm).
-
On Day 0, apply a daily topical dose of 62.5 mg of 5% this compound cream to the shaved area. For the control group, apply an equivalent amount of Vaseline.
-
Continue the daily application for 5 to 7 consecutive days.
-
Monitor the mice daily for signs of skin inflammation, such as erythema (redness), scaling, and thickening. The Psoriasis Area and Severity Index (PASI) can be adapted for scoring.
-
On the final day of the experiment, euthanize the mice and collect the treated skin tissue for histological analysis.
Protocol 2: Tissue Processing and Hematoxylin and Eosin (H&E) Staining
Materials:
-
10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA)
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin solution
-
Eosin solution
-
Mounting medium
Procedure:
-
Fixation: Immediately following collection, fix the skin samples in 10% NBF or 4% PFA for 24 hours at room temperature.
-
Dehydration: Dehydrate the fixed tissues by passing them through a graded series of ethanol solutions (e.g., 70% for 1 hour, 80% for 1 hour, 95% for 1 hour, 100% for 1 hour x 2).
-
Clearing: Clear the tissues in xylene (2 changes, 1 hour each).
-
Infiltration: Infiltrate the tissues with molten paraffin wax in an oven at 60°C (2 changes, 1-2 hours each).
-
Embedding: Embed the infiltrated tissues in paraffin blocks.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and float them on a warm water bath.
-
Mounting: Mount the sections onto glass slides and dry them in an oven.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate them through a descending series of ethanol concentrations to water.
-
Staining:
-
Stain with Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
-
Rinse in running tap water.
-
Counterstain with Eosin for 1-2 minutes.
-
-
Dehydration and Mounting: Dehydrate the stained sections through an ascending series of ethanol, clear in xylene, and mount with a coverslip using a permanent mounting medium.
Protocol 3: Immunohistochemistry (IHC)
This is a general protocol for IHC; specific antibody concentrations and incubation times will need to be optimized.
Materials:
-
Paraffin-embedded skin sections on charged slides
-
Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for antigen retrieval
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., anti-CD4, anti-CD8, anti-Ki67)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: As described in the H&E protocol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in pre-heated citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a steamer or water bath for 20-30 minutes. Allow to cool to room temperature.
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimized dilution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Rinse with PBS and incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Enzyme Conjugate Incubation: Rinse with PBS and incubate with the streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Detection: Rinse with PBS and apply the DAB substrate solution. Monitor the color development under a microscope.
-
Counterstaining: Rinse with water and counterstain with hematoxylin.
-
Dehydration and Mounting: As described in the H&E protocol.
Visualization of Pathways and Workflows
This compound-Induced TLR7 Signaling Pathway
Caption: Simplified TLR7 signaling pathway activated by this compound.
Experimental Workflow for Histological Analysis
Caption: Workflow for histological analysis of this compound-treated skin.
References
- 1. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. The this compound-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 4. This compound-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: The Imiquimod (IMQ)-Induced Psoriasis Model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with the Imiquimod (IMQ)-induced psoriasis model.
Troubleshooting Guide
Question: Why am I observing high variability in the psoriasis-like phenotype between my experimental mice?
Answer: High variability is a common issue in the IMQ model and can be attributed to several factors. These include intrinsic biological differences and subtle variations in experimental procedures. Key factors that can influence the model's reproducibility include the brand of IMQ cream used, the strain and sex of the mice, and environmental factors such as stress.[1][2][3] To mitigate this, ensure consistency in your supplier of IMQ cream, use mice of the same strain and sex from a reliable vendor, and maintain a low-stress environment for the animals.
Question: The severity of the psoriasis-like skin inflammation is milder than expected. What are the potential causes?
Answer: A milder than expected phenotype can result from several factors. Different commercial brands of 5% this compound cream can lead to variations in the severity of inflammation. For instance, studies have shown that some generic formulations may induce a milder form of psoriasis compared to the original Aldara™ cream.[1] Additionally, the dose and application method are critical. Insufficient amounts of cream or improper application techniques can reduce the effective dose delivered to the skin. The duration of IMQ application is also a key determinant of disease severity, with peak inflammation often observed around day 6 of treatment.[4]
Question: My mice are experiencing excessive weight loss and systemic inflammation. How can I reduce these systemic effects?
Answer: Systemic effects like weight loss and splenomegaly are known limitations of the standard IMQ model, partly due to the mice ingesting the cream through grooming. To minimize these effects, a modified protocol can be adopted where a smaller amount of IMQ cream (e.g., 25 mg) is applied using a Finn chamber. This method localizes the application and reduces the chances of ingestion, thereby lessening the systemic inflammatory response while still inducing the desired skin reaction. Providing subcutaneous fluids can also help mitigate dehydration.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated in the IMQ-induced psoriasis model?
A1: The IMQ-induced psoriasis model is predominantly driven by the IL-23/IL-17 signaling axis. This compound, as a Toll-like receptor 7 and 8 (TLR7/8) agonist, stimulates dendritic cells and macrophages to produce cytokines like IL-23. IL-23 then promotes the expansion and activation of IL-17-producing cells, including Th17 cells and γδ T cells, which are crucial for the development of the psoriasis-like phenotype.
Q2: Which mouse strains are most suitable for this model?
A2: While several mouse strains have been used, BALB/c and C57BL/6 are the most common. Some studies suggest that BALB/c mice may develop a more optimal psoriasis-like phenotype, particularly when co-treated with acetic acid. However, the original protocol was established using both strains, and both are considered suitable. Consistency in the choice of strain is crucial for reproducible results.
Q3: What are the typical dosages and treatment durations?
A3: The original and most widely used protocol involves the daily topical application of 62.5 mg of 5% IMQ cream (equivalent to 3.125 mg of active ingredient) on the shaved back and/or ear of the mouse for 5 to 6 consecutive days. Shorter durations may not induce a robust phenotype, while longer applications do not necessarily increase the severity of skin lesions and may lead to increased systemic side effects.
Q4: How should I score the severity of the skin inflammation?
A4: The severity of the psoriatic inflammation is typically assessed using a modified Psoriasis Area and Severity Index (PASI) score. This involves daily scoring of erythema (redness), scaling, and induration (thickness) on a scale from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The individual scores are then summed to obtain a cumulative score (ranging from 0 to 12).
Q5: What are the key histological features of the IMQ-induced psoriasis model?
A5: The main histopathological characteristics of IMQ-treated skin closely resemble human psoriasis and include acanthosis (epidermal thickening), parakeratosis (retention of nuclei in the stratum corneum), and infiltration of immune cells, such as neutrophils and CD4+ T cells, into the dermis and epidermis. Munro's microabscesses, which are collections of neutrophils in the stratum corneum, can also be observed.
Data Presentation
Table 1: Comparison of Psoriasis Severity with Different this compound Cream Brands
| This compound Brand | Modified PASI Score (Mean ± SD) | Epidermal Thickness (μm, Mean ± SD) | Reference |
| Aldara™ | 9.81 ± 0.84 | 85.62 ± 17.55 | |
| Likejie | 3.25 ± 1.56 | 49.79 ± 14.16 |
Table 2: Effect of this compound Protocol on Systemic Inflammation
| Protocol | Daily IMQ Dose | Application Method | Body Weight Change (%) | Spleen Weight (mg) | Reference |
| Original Protocol (OP) | 62.5 mg | Direct Smearing | Significant Decrease | Significantly Increased | |
| Modified Protocol (MP) | 25 mg | Finn Chamber | No Significant Change | No Significant Change |
Experimental Protocols
Standard this compound-Induced Psoriasis Protocol
This protocol is based on the original method described by van der Fits et al. (2009).
-
Animal Preparation: Use 8-10 week old male BALB/c or C57BL/6 mice. Shave the dorsal skin of the mice over an area of approximately 2x2 cm. Allow the mice to recover for 48 hours before the first application.
-
This compound Application: On day 0, apply 62.5 mg of 5% this compound cream (e.g., Aldara™) topically to the shaved dorsal skin.
-
Daily Treatment and Monitoring: Repeat the IMQ application daily for 5 to 6 consecutive days. Monitor the mice daily for clinical signs of psoriasis and record their body weight.
-
Severity Scoring: Score the severity of erythema, scaling, and induration daily using the modified PASI scoring system (as described in FAQ 4).
-
Sample Collection: On the final day of the experiment, euthanize the mice and collect skin biopsies for histological analysis and cytokine measurements. Spleen and lymph nodes can also be collected to assess systemic inflammation.
Mandatory Visualizations
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
Technical Support Center: Imiquimod-Induced Skin Inflammation Model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Imiquimod (IMQ)-induced skin inflammation model. Our goal is to help you reduce experimental variability and achieve more consistent and reliable results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and step-by-step solutions.
Issue 1: High variability in skin inflammation severity between animals in the same group.
-
Potential Causes:
-
Solutions:
-
Standardize this compound Application:
-
Use a consistent amount of cream for each mouse. A common protocol uses 62.5 mg of 5% this compound cream daily.
-
Apply the cream evenly over the designated skin area.
-
Consider using a template to ensure the application area is consistent across all animals.
-
-
Control for Animal-Related Factors:
-
Use mice of the same strain, sex, and age. C57BL/6 and BALB/c are commonly used strains.
-
Allow for an acclimatization period in the animal facility to reduce stress before starting the experiment.
-
House mice individually if grooming-related cream removal or ingestion is suspected. Alternatively, Elizabethan collars can be used, though this may increase stress.
-
-
Monitor Animal Health:
-
Ensure all animals are healthy and within a normal weight range before the experiment begins. Obesity has been shown to exacerbate the inflammatory response.
-
-
Issue 2: Milder than expected or no inflammatory response.
-
Potential Causes:
-
Insufficient dose of this compound.
-
Use of a generic this compound brand with lower potency.
-
Incorrect application site.
-
The chosen mouse strain is less responsive.
-
-
Solutions:
-
Verify this compound Cream:
-
Ensure you are using a 5% this compound cream.
-
Be aware that different brands of this compound cream can produce varying degrees of inflammation. The brand Aldara™ is frequently cited in literature for robust responses.
-
-
Optimize Application Protocol:
-
The shaved back is the most common and effective application site. The ear can also be used.
-
Ensure the skin is properly shaved to allow for direct contact of the cream with the skin.
-
-
Consider Mouse Strain:
-
While both C57BL/6 and BALB/c mice are used, some studies suggest C57BL/6 mice show a more consistent response that better reflects the histopathology of human psoriasis.
-
-
Issue 3: Severe systemic side effects leading to animal morbidity.
-
Potential Causes:
-
Prolonged this compound treatment.
-
Dehydration.
-
Systemic inflammatory response due to this compound absorption and ingestion.
-
-
Solutions:
-
Limit Treatment Duration:
-
Most protocols recommend a treatment duration of 5-8 consecutive days. Extending the application beyond this period often does not increase lesion severity and can lead to systemic toxicity.
-
-
Monitor for Dehydration:
-
Provide easy access to water.
-
In cases of severe dehydration, subcutaneous fluid administration may be necessary.
-
-
Reduce Systemic Exposure:
-
Applying a smaller amount of cream (e.g., 25 mg) has been shown to induce a comparable psoriatic phenotype with milder systemic effects.
-
Preventing oral ingestion through the use of Elizabethan collars can mitigate some systemic effects.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that can influence the variability of the this compound-induced psoriasis model?
A1: Several factors can contribute to variability, including:
-
Brand of this compound cream: Different generic formulations may result in a milder inflammatory response compared to the original Aldara™ cream.
-
Mouse strain: While both BALB/c and C57BL/6 mice are commonly used, there can be strain-specific differences in the inflammatory response.
-
Sex of the mice: Some studies have reported differences in the severity of psoriasis between male and female mice.
-
Stress: Emotional stress has been shown to prolong the disease and upregulate pro-inflammatory cytokines.
-
Obesity: Obese mice may exhibit an exacerbated inflammatory response.
Q2: What is the typical duration of this compound application to induce a psoriasis-like phenotype?
A2: A daily topical application for 6 consecutive days is generally sufficient to induce a robust psoriasis-like phenotype in mice. Extending the treatment to 12 days does not appear to worsen the severity of the lesions and may increase systemic side effects. Signs of inflammation, such as erythema, typically appear within the first 2-3 days of treatment.
Q3: What are the expected histological and molecular changes in the skin after this compound application?
A3: this compound treatment induces several key changes that mimic human psoriasis:
-
Histological Changes: Epidermal thickening (acanthosis), parakeratosis (retention of nuclei in the stratum corneum), and infiltration of immune cells, including neutrophils, dendritic cells, and T cells.
-
Molecular Changes: Upregulation of the IL-23/IL-17 axis is a hallmark of this model. This includes increased expression of IL-23, IL-17A, IL-17F, and IL-22.
Q4: Can this model be used to study the chronic nature of psoriasis?
A4: The standard this compound-induced model represents an acute inflammatory response and does not fully recapitulate the chronic nature of human psoriasis. Prolonged treatment is not well-tolerated by the animals.
Data Presentation
Table 1: Comparison of this compound Application Protocols and Outcomes
| Parameter | Protocol 1 (Standard Dose) | Protocol 2 (Lower Dose) | Reference |
| This compound Dose | 62.5 mg of 5% cream | 25 mg of 5% cream | |
| Application Frequency | Daily | Daily | |
| Duration | 5-8 days | 5-8 days | |
| Mouse Strain | C57BL/6 or BALB/c | C57BL/6 | |
| Expected Onset of Erythema | 2-3 days | 2-3 days | |
| Systemic Effects | More pronounced | Milder |
Table 2: Key Quantitative Metrics in the this compound Model
| Metric | Expected Change in IMQ-Treated vs. Control | Measurement Technique | Reference |
| Epidermal Thickness | Significant increase | H&E Staining, Caliper Measurement | |
| PASI Score | Gradual increase, peaking around day 6-8 | Visual Scoring (Erythema, Scaling, Thickness) | |
| Transepidermal Water Loss (TEWL) | Significant increase | Tewameter | |
| IL-17A Expression | Upregulation | qPCR, ELISA, Immunohistochemistry | |
| IL-23 Expression | Upregulation | qPCR, ELISA, Immunohistochemistry | |
| Spleen Weight | Increase (Splenomegaly) | Post-mortem measurement |
Experimental Protocols
Detailed Methodology for this compound-Induced Skin Inflammation
-
Animal Preparation:
-
Use 8-10 week old male or female C57BL/6 or BALB/c mice.
-
House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for a 1-week acclimatization period.
-
Two days prior to the first this compound application, shave a 2x2 cm area on the dorsal skin of each mouse.
-
-
This compound Application:
-
On day 0, begin the daily topical application of 5% this compound cream.
-
For the standard protocol, apply 62.5 mg of the cream to the shaved area.
-
For a protocol with reduced systemic effects, apply 25 mg of the cream.
-
Continue the daily application for 6 consecutive days.
-
-
Monitoring and Scoring:
-
Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness.
-
Score the severity of the skin inflammation using a modified Psoriasis Area and Severity Index (PASI) score. Each parameter (erythema, scaling, thickness) is scored on a scale of 0-4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score represents the overall severity.
-
Measure ear thickness daily using a caliper if the ear is the application site.
-
Monitor body weight daily as a measure of systemic health.
-
-
Sample Collection and Analysis:
-
On day 7 (24 hours after the last application), euthanize the mice.
-
Collect skin biopsies for histological analysis (H&E staining) and molecular analysis (qPCR for cytokine expression).
-
Collect the spleen to assess for splenomegaly.
-
Mandatory Visualization
Caption: this compound-induced IL-23/IL-17 signaling cascade.
Caption: Experimental workflow for the this compound model.
Caption: Troubleshooting decision tree for IMQ experiments.
References
Negative control issues in Imiquimod experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with negative controls in Imiquimod experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My negative control group, treated with the vehicle cream, is showing signs of skin inflammation (erythema, scaling, thickening). Is this expected?
A1: Yes, it is a known phenomenon for the vehicle cream of some this compound formulations (like Aldara™) to induce a mild inflammatory response.[1] The cream base contains ingredients such as isostearic acid, cetyl alcohol, and stearyl alcohol, which can cause local skin reactions.[2][3][4] Some studies have shown that the vehicle itself can activate the keratinocyte inflammasome, leading to inflammation independent of TLR7/8 activation.[1]
Troubleshooting Steps:
-
Characterize the Vehicle Effect: Always include a vehicle-only control group in your experimental design. Quantify the level of inflammation (e.g., ear thickness, erythema score) in this group to establish a baseline.
-
Alternative Vehicle: If the vehicle effect is confounding your results, consider using a different, more inert control cream. A common alternative is a simple vaseline-based cream, such as Vaseline Lanette cream.
-
Source of this compound: Be aware that different brands of this compound cream can produce varied results. Generic formulations may have different vehicle compositions that could lead to more or less severe inflammatory responses compared to the brand name product (Aldara™). It is crucial to be consistent with the source of your this compound cream throughout a study.
Q2: I'm observing significant variability in the inflammatory response within my negative control group. What could be the cause?
A2: Variability in negative controls can stem from several factors:
-
Inconsistent Application: Uneven amounts of cream or inconsistent application areas can lead to variable responses.
-
Animal Behavior: Mice may groom or scratch the application site, leading to mechanical irritation and exacerbation of inflammation. This can also lead to oral ingestion of the cream, causing systemic effects. One study noted that using Elizabethan collars on mice ameliorated both local and systemic effects.
-
Underlying Skin Condition: The baseline condition of the mice's skin can influence the response. Ensure the skin is free from any pre-existing irritation or injury.
-
Depilatory Cream Effects: The method of hair removal can be a confounding factor. Some depilatory creams can cause skin irritation that might be mistaken for a response to the vehicle cream.
Troubleshooting Steps:
-
Standardize Application: Develop a strict protocol for cream application, ensuring the same amount is applied to the same anatomical location on each animal.
-
Monitor Animal Behavior: Observe the animals for excessive grooming or scratching. If this is a significant issue, consider using Elizabethan collars.
-
Optimize Hair Removal: If using a depilatory cream, allow for a sufficient recovery period (e.g., 24-48 hours) before starting the experiment to minimize irritation. Alternatively, use electric clippers to trim the fur.
Q3: My control animals are showing systemic inflammatory signs (e.g., weight loss, changes in activity). Why is this happening?
A3: While this compound is applied topically, it can be absorbed systemically and lead to systemic side effects. Studies have shown that topical this compound treatment can induce a systemic response, including changes in the brain and flu-like symptoms in humans. In mice, this can manifest as weight loss, decreased activity, and pain. Oral ingestion through grooming can significantly enhance these systemic complications.
Troubleshooting Steps:
-
Refine Dosing: Ensure you are not applying an excessive amount of cream. The standard protocol often uses 62.5 mg of 5% this compound cream.
-
Limit Application Area: Apply the cream to a restricted and consistent surface area.
-
Consider Systemic Readouts: Be prepared to monitor for systemic effects such as body weight and general animal wellness as part of your experimental endpoints.
-
Prevent Ingestion: As mentioned, the use of Elizabethan collars can mitigate systemic effects caused by oral ingestion.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes in a typical this compound-induced skin inflammation model in mice. Note that absolute values can vary based on mouse strain, specific protocol, and measurement technique.
Table 1: Typical Psoriasis Area and Severity Index (PASI) Scores in Control vs. This compound-Treated Mice
| Day | Vehicle Control Group (Mean PASI Score ± SD) | This compound Group (Mean PASI Score ± SD) |
| 0 | 0 | 0 |
| 3 | 0.5 ± 0.2 | 4.5 ± 1.5 |
| 5 | 1.0 ± 0.5 | 7.0 ± 2.0 |
| 7 | 1.2 ± 0.6 | 9.0 ± 2.5 |
Note: PASI scores are a composite measure of erythema, scaling, and thickness, typically on a scale of 0-4 for each parameter.
Table 2: Expected Epidermal Thickness (Acanthosis)
| Treatment Group | Duration | Mean Epidermal Thickness (µm) ± SD |
| Naive/Untreated | - | 15 ± 5 |
| Vehicle Control | 7 days | 25 ± 10 |
| This compound (5%) | 7 days | 80 - 100 ± 20 |
Note: Thickness is typically measured from histological sections.
Experimental Protocols
Protocol: this compound-Induced Psoriasis-like Skin Inflammation in Mice
This protocol describes a common method for inducing psoriasis-like skin inflammation on the shaved back skin of mice.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
This compound cream (5%, e.g., Aldara™)
-
Vehicle control cream (either the vehicle of the this compound cream or a suitable alternative like Vaseline Lanette cream)
-
Electric clippers or depilatory cream
-
Calipers for measuring skin thickness
-
Scoring system for erythema, scaling, and thickness (PASI)
Procedure:
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
-
Hair Removal: One day before the first treatment, remove the fur from the dorsal back skin of the mice using electric clippers or a depilatory cream. Ensure a consistent area is cleared (e.g., 2 cm x 3 cm). If using a depilatory cream, carefully remove all residue to avoid chemical burns.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Naive, Vehicle Control, this compound Treatment).
-
Baseline Measurements: Before the first application, record baseline measurements for all mice. This should include body weight, and scoring of the back skin for erythema, scaling, and thickness (all should be score 0).
-
Topical Application:
-
Apply a daily topical dose of 62.5 mg of 5% this compound cream or the vehicle control cream to the shaved back skin.
-
Gently rub the cream into the skin until it is evenly distributed.
-
Continue daily applications for 5-7 consecutive days.
-
-
Daily Monitoring and Scoring:
-
Each day, before the next application, record the body weight of each mouse.
-
Score the severity of erythema, scaling, and skin thickness using a 0-4 scale (0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very marked). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score.
-
Measure the thickness of a skin fold on the back using calipers.
-
-
Endpoint Analysis:
-
At the end of the treatment period (e.g., day 7 or 8), euthanize the mice.
-
Collect skin biopsies for histological analysis (H&E staining for epidermal thickness and immune cell infiltration) and molecular analysis (e.g., qPCR for cytokine expression).
-
Spleens may also be collected and weighed as an indicator of systemic inflammation.
-
Visualizations
Caption: this compound TLR7 signaling pathway.
Caption: Troubleshooting workflow for negative control issues.
References
Technical Support Center: Off-Target Effects of Imiquimod Vehicle Cream
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the vehicle cream used in Imiquimod (e.g., Aldara™) formulations. It is crucial to account for these effects to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the this compound vehicle cream?
A1: The typical vehicle cream for 5% this compound (Aldara™) is an oil-in-water vanishing cream base. Its components include:
-
Isostearic acid
-
Cetyl alcohol
-
Stearyl alcohol
-
White petrolatum
-
Polysorbate 60
-
Sorbitan monostearate
-
Glycerin
-
Xanthan gum
-
Purified water
-
Benzyl alcohol
-
Methylparaben
-
Propylparaben
Q2: Can the vehicle cream itself induce an inflammatory response?
A2: Yes, several studies have indicated that the vehicle cream used for this compound can induce a mild inflammatory response on its own. This is a critical consideration for researchers using the vehicle as a negative control. The off-target effects can include the activation of the keratinocyte inflammasome, leading to a pro-inflammatory cascade. Some components, such as fatty alcohols (cetyl and stearyl alcohol), have been reported to cause mild skin irritation in some individuals.
Q3: What are the observable off-target effects of the vehicle cream on the skin?
A3: Application of the this compound vehicle cream can lead to several observable effects, although they are generally milder than those induced by this compound. These can include:
-
Erythema (redness): A slight increase in skin redness may be observed.
-
Epidermal Hyperplasia (thickening): Some studies have noted a minor increase in the thickness of the epidermis.
-
Cellular Infiltration: A mild influx of immune cells, such as neutrophils and macrophages, into the dermis and epidermis can occur.
-
Skin Papillomas: In some animal studies, an increased number of skin papillomas has been observed in the vehicle cream control group at the application site.
Q4: Which signaling pathways are potentially activated by the vehicle cream?
A4: The primary off-target signaling pathway associated with the this compound vehicle cream is the activation of the NLRP3 inflammasome in keratinocytes. Some components of the vehicle, such as isostearic acid, are thought to be responsible for this activation. This can lead to the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.
Troubleshooting Guides
Issue 1: Unexpected or High Background Inflammation in Vehicle-Treated Control Group
-
Problem: You are observing significant erythema, epidermal thickening, or cellular infiltration in your control animals treated only with the vehicle cream, making it difficult to assess the specific effects of your test compound.
-
Possible Causes & Solutions:
-
Inherent Inflammatory Properties of the Vehicle: The vehicle cream itself has mild pro-inflammatory properties.
-
Solution: Always include an untreated or saline-treated control group in addition to the vehicle control group. This will allow you to quantify the baseline inflammation caused by the vehicle alone and subtract it from the effects observed in your experimental groups.
-
-
Mechanical Irritation: The physical act of applying the cream and the occlusive dressings can cause irritation.
-
Solution: Standardize the application procedure across all groups. Use a consistent, gentle application technique and ensure dressings are not applied too tightly.
-
-
Confounding Effects of Depilatory Creams: If used, depilatory creams can cause significant skin inflammation that can be mistaken for a vehicle effect.
-
Solution: If hair removal is necessary, opt for shaving instead of chemical depilatories. If depilatory creams must be used, allow for a sufficient recovery period (at least 3-5 days) before starting the experiment and include a control group that only receives the depilatory treatment to assess its specific contribution to inflammation.
-
-
Grooming Behavior in Mice: Co-housed mice may groom each other, leading to ingestion of the topically applied cream and potentially causing systemic inflammatory responses that can manifest in the skin.
-
Solution: House mice individually during the experiment or use Elizabethan collars to prevent grooming of the application site.
-
-
Issue 2: Difficulty in Differentiating Between Vehicle Effects and Low-Dose Compound Effects
-
Problem: The inflammatory response in your low-dose experimental group is not significantly different from the vehicle control group.
-
Possible Causes & Solutions:
-
Low Potency of Test Compound: The effect of your compound at a low dose may be masked by the baseline inflammation from the vehicle.
-
Solution: Include a dose-response study for your compound to identify a concentration that produces a response significantly above the vehicle-induced baseline.
-
-
High Variability in Vehicle Response: Individual animals may react differently to the vehicle cream.
-
Solution: Increase the number of animals per group to increase statistical power. Ensure that animals are age and sex-matched and are from a consistent genetic background.
-
-
Quantitative Data Summary
The following tables summarize representative quantitative data on the off-target effects of this compound vehicle cream from various studies. It is important to note that absolute values can vary significantly between studies due to differences in animal strains, experimental protocols, and measurement techniques.
Table 1: Epidermal Thickness
| Treatment Group | Mean Epidermal Thickness (µm) | Fold Change vs. Untreated |
| Untreated | 15.2 ± 2.5 | 1.0 |
| Vehicle Cream | 25.8 ± 4.1 | ~1.7 |
| 5% this compound | 85.3 ± 10.2 | ~5.6 |
Table 2: Pro-inflammatory Cytokine mRNA Expression (Fold Change vs. Untreated)
| Cytokine | Vehicle Cream | 5% this compound |
| IL-1β | ~1.5 - 3.0 | ~10 - 50 |
| TNF-α | ~1.2 - 2.5 | ~5 - 30 |
| IL-6 | ~1.8 - 4.0 | ~20 - 100 |
| IL-17A | ~1.1 - 2.0 | ~50 - 200 |
| IL-23 | ~1.3 - 2.8 | ~40 - 150 |
Table 3: Cellular Infiltration (Cells per high-power field)
| Cell Type | Untreated | Vehicle Cream | 5% this compound |
| Neutrophils | < 5 | ~10 - 20 | > 100 |
| Macrophages | ~5 - 10 | ~15 - 30 | > 80 |
| CD4+ T cells | < 5 | ~5 - 15 | > 50 |
| CD8+ T cells | < 5 | ~5 - 10 | > 40 |
Experimental Protocols
Protocol 1: Assessment of Skin Inflammation Induced by Vehicle Cream in a Mouse Model
-
Animal Model: 8-10 week old BALB/c or C57BL/6 mice.
-
Groups:
-
Group 1: Untreated Control
-
Group 2: Vehicle Cream Control
-
Group 3: Experimental Compound in Vehicle
-
-
Procedure:
-
Anesthetize mice and shave a small area on the dorsal skin.
-
Allow a 2-3 day recovery period after shaving.
-
Topically apply a consistent amount (e.g., 50 mg) of the vehicle cream or the experimental compound in the vehicle to the shaved area daily for 5-7 consecutive days. The untreated group receives no application.
-
Daily Assessments:
-
Erythema and Scaling: Score the severity of redness and scaling daily using a standardized scoring system (e.g., 0-4 scale).
-
Epidermal Thickness: Measure the ear thickness daily using a digital caliper as a surrogate for skin swelling.
-
-
Endpoint Analysis (after the final application):
-
Euthanize the mice and collect the treated skin tissue.
-
Histology: Fix a portion of the skin in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Measure epidermal thickness using an imaging software.
-
Immunohistochemistry: Stain sections for immune cell markers (e.g., Ly6G for neutrophils, F4/80 for macrophages, CD4, CD8). Quantify the number of positive cells per high-power field.
-
Cytokine Analysis: Homogenize a portion of the skin tissue to extract total RNA for qPCR analysis of pro-inflammatory cytokine mRNA levels (e.g., IL-1β, TNF-α, IL-6).
-
-
Protocol 2: In Vitro Keratinocyte Inflammasome Activation Assay
-
Cell Culture: Culture primary human epidermal keratinocytes or a suitable keratinocyte cell line (e.g., HaCaT) in appropriate media.
-
Treatment:
-
Seed keratinocytes in a multi-well plate and grow to ~80% confluency.
-
Treat the cells with different concentrations of the vehicle cream components (e.g., isostearic acid) or a sonicated solution of the complete vehicle cream.
-
Include a positive control (e.g., Nigericin + LPS) and a negative control (media only).
-
-
Incubation: Incubate for a defined period (e.g., 6-24 hours).
-
Analysis:
-
Caspase-1 Activity: Measure caspase-1 activity in the cell lysate or supernatant using a commercially available fluorescent or colorimetric assay kit.
-
IL-1β Secretion: Quantify the concentration of secreted IL-1β in the cell culture supernatant by ELISA.
-
Western Blot: Analyze cell lysates for the presence of cleaved caspase-1 (p20 subunit) and mature IL-1β (p17 subunit).
-
Signaling Pathways and Experimental Workflows
Caption: NLRP3 inflammasome activation pathway in keratinocytes by vehicle cream components.
Caption: Experimental workflow for evaluating skin inflammation from vehicle cream.
Technical Support Center: Optimizing Imiquimod Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro concentration of Imiquimod and avoid cell toxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound is an immune response modifier that primarily acts as a Toll-like receptor 7 (TLR7) agonist. In vitro, it stimulates immune cells and can also have direct effects on cancer cells. Activation of TLR7 triggers downstream signaling pathways, leading to the production of various cytokines and chemokines, and can induce apoptosis (programmed cell death) and autophagy (a cellular degradation process) in susceptible cell lines.[1][2]
Q2: How does this compound induce cell death in cancer cells?
A2: this compound can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[3] This can involve the modulation of Bcl-2 family proteins, activation of caspases, and the induction of endoplasmic reticulum (ER) stress.[3] In some cancer cell types, this compound has been shown to cause cell death through autophagy.[2]
Q3: What is a typical effective concentration range for this compound in vitro?
A3: The effective concentration of this compound varies significantly depending on the cell type and the intended experimental outcome (e.g., immunostimulation vs. direct cytotoxicity). For immunostimulatory effects on immune cells, lower concentrations may be sufficient. For direct anti-proliferative or pro-apoptotic effects on cancer cells, higher concentrations are generally required. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: What are the common signs of this compound-induced cytotoxicity in cell culture?
A4: Common signs of cytotoxicity include a significant decrease in cell viability (as measured by assays like MTT or MTS), changes in cell morphology (e.g., rounding, detachment from the culture surface), and an increase in markers of apoptosis (e.g., Annexin V staining) or necrosis.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low this compound concentrations.
-
Possible Cause: The cell line being used is highly sensitive to this compound.
-
Troubleshooting Step:
-
Perform a more granular dose-response curve starting from very low concentrations (e.g., sub-µg/mL range) to identify a non-toxic effective concentration.
-
Reduce the treatment duration.
-
Ensure the this compound stock solution is correctly prepared and diluted. Contamination or incorrect solvent concentration could contribute to toxicity.
-
Issue 2: No significant effect of this compound on the target cells.
-
Possible Cause 1: The cell line may not express TLR7 or may have a deficient downstream signaling pathway.
-
Troubleshooting Step:
-
Verify TLR7 expression in your cell line using techniques like RT-qPCR or Western blotting.
-
Consider using a positive control cell line known to be responsive to this compound.
-
-
Possible Cause 2: The concentration of this compound is too low.
-
Troubleshooting Step:
-
Increase the concentration of this compound in a stepwise manner. Refer to the IC50 values in the table below for guidance on ranges used in other cell lines.
-
-
Possible Cause 3: The incubation time is too short.
-
Troubleshooting Step:
-
Extend the incubation period. Some cellular responses to this compound may take 48-72 hours to become apparent.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell seeding density.
-
Troubleshooting Step:
-
Ensure consistent cell numbers are seeded in each well and that cells are evenly distributed.
-
-
Possible Cause 2: Degradation of this compound stock solution.
-
Troubleshooting Step:
-
Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: General cell culture issues.
-
Troubleshooting Step:
-
Review standard cell culture troubleshooting guides for issues such as contamination (bacterial, fungal, mycoplasma), media and supplement variability, and incubator conditions.
-
Data Presentation: this compound In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate concentration ranges for your experiments.
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) | Assay | Reference |
| Ishikawa | Endometrial Cancer | 53.85 ± 3.6 | 24 | MTT | |
| 22.85 ± 3.0 | 48 | MTT | |||
| 15.98 ± 2.6 | 72 | MTT | |||
| HEC-1A | Endometrial Cancer | 96.49 ± 9.0 | 24 | MTT | |
| 56.48 ± 5.0 | 48 | MTT | |||
| 30.08 ± 3.4 | 72 | MTT | |||
| SGC-7901 | Gastric Cancer | 71.13 ± 7.81 | 24 | MTT | |
| Serous Epithelial Ovarian Cancer | Ovarian Cancer | ~12.5 | 48-72 | Not specified | |
| Human Skin Fibroblasts | Normal Cells | >20 (significant damage) | Not specified | MTT |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended to assess cell viability after treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of this compound's solvent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of solubilization solution to each well.
-
Absorbance Measurement: Gently pipette to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol outlines the steps for detecting apoptosis using Annexin V and PI staining followed by flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA).
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: this compound activates the TLR7 signaling pathway.
Caption: Workflow for assessing cell viability using MTT assay.
References
- 1. This compound Induces Apoptosis in Human Endometrial Cancer Cells In vitro and Prevents Tumor Progression In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Rare Cutaneous Side Effects of this compound: A Review on Its Mechanisms, Diagnosis, and Management - PMC [pmc.ncbi.nlm.nih.gov]
Imiquimod stability and solubility in DMSO for in vitro use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of Imiquimod in dimethyl sulfoxide (DMSO) for in vitro applications. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound is soluble in organic solvents like DMSO.[1] The reported solubility varies slightly across different sources but is generally in the range of 1 to 3 mg/mL. For instance, some studies report a solubility of approximately 1 mg/mL, while others indicate it can be up to 3 mg/mL.[1][2] It's important to note that using moisture-absorbing DMSO can reduce solubility, so it is recommended to use fresh, anhydrous DMSO.[2]
Q2: How should I prepare an this compound stock solution in DMSO?
A2: To prepare a stock solution, this compound, supplied as a crystalline solid, should be dissolved in the solvent of choice, which should be purged with an inert gas.[1] For a 1 mg/mL stock solution, for example, add 1 mg of this compound to 1 mL of fresh, anhydrous DMSO. Vortex or sonicate briefly to ensure complete dissolution. For cellular assays, it is common to prepare a more concentrated stock solution (e.g., 10 mM) to minimize the final concentration of DMSO in the cell culture medium.
Q3: How stable is this compound in DMSO, and how should I store the stock solution?
A3: this compound is an exceptionally stable compound and does not readily undergo degradation from acid hydrolysis, photolytic degradation, alkaline degradation, or thermal degradation. When stored as a solid at -20°C, it is stable for at least four years. For stock solutions in DMSO, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For short-term storage, a solution at -20°C is generally stable for at least one month, while for longer-term storage of up to a year, -80°C is recommended.
Q4: What is the mechanism of action of this compound in in vitro models?
A4: this compound is an immune response modifier that acts as a Toll-like receptor 7 (TLR7) agonist. In in vitro models, it activates immune cells such as macrophages, dendritic cells, and B-lymphocytes via TLR7. This activation triggers a signaling cascade that leads to the secretion of pro-inflammatory cytokines, including interferon-α (IFN-α), tumor necrosis factor-α (TNF-α), and various interleukins (e.g., IL-6, IL-12).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous cell culture medium | This compound is poorly soluble in water. The rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate out of solution. | 1. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. 2. Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid mixing. 3. Perform serial dilutions in the cell culture medium rather than a single large dilution step. 4. Ensure the final DMSO concentration is low , ideally below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility in the medium. |
| Inconsistent or no cellular response to this compound treatment | 1. Degradation of this compound stock: Although stable, improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to degradation. 2. Low expression of TLR7 in the cell line: The target cells may not express sufficient levels of TLR7 to elicit a strong response. 3. Incorrect dosage: The concentration of this compound used may be too low to induce a response or too high, leading to cytotoxicity. | 1. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. 2. Verify TLR7 expression in your cell line using techniques like qPCR or flow cytometry. Consider using a positive control cell line known to respond to this compound. 3. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. |
| High background or off-target effects | 1. High DMSO concentration: The final concentration of DMSO in the culture may be causing cellular stress or other non-specific effects. 2. Contamination of stock solution: The stock solution may be contaminated with bacteria or other substances. | 1. Include a vehicle control in your experiments (cells treated with the same final concentration of DMSO without this compound) to assess the effect of the solvent alone. Keep the final DMSO concentration below 0.5%. 2. Filter-sterilize the this compound stock solution using a 0.22 µm syringe filter before use. |
Data Summary
Table 1: Solubility of this compound in DMSO at Different Temperatures
| Temperature | Solubility (µg/mL) | Molar Concentration (mM) |
| 30°C | 1585.23 ± 103.83 | ~6.60 |
| 25°C | 1435.49 ± 98.26 | ~5.97 |
| 20°C | 1149.71 ± 78.43 | ~4.78 |
| Data adapted from a study by Sorgi et al. (2024). Note that DMSO solidifies below 20°C, so solubility at lower temperatures was not determined in this study. Other sources report solubilities of approximately 1 mg/mL to 3 mg/mL. |
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 4 years |
| In DMSO | -80°C | 1 year |
| In DMSO | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 240.3 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment (e.g., a chemical fume hood), weigh out 2.403 mg of this compound powder and transfer it to the sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if needed.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Protocol 2: In Vitro Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Freshly isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
10 mM this compound stock solution in DMSO
-
Vehicle control (anhydrous DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
ELISA or multiplex cytokine assay kits
Procedure:
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL. Seed 200 µL of the cell suspension into each well of a 96-well plate.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µg/mL). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Add the prepared this compound working solutions and the vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
Cytokine Analysis: Quantify the concentration of desired cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatants using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.
Visualizations
Caption: this compound activates TLR7, leading to downstream signaling and cytokine production.
Caption: A typical workflow for in vitro experiments using this compound.
References
Navigating the Challenges of Imiquimod-Induced Psoriasis Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Imiquimod (IMQ)-induced psoriasis model in mice is a cornerstone for preclinical research, offering valuable insights into the inflammatory mechanisms of psoriasis and a platform for screening novel therapeutics. However, achieving consistent and reproducible results can be a significant hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common difficulties encountered during these experiments, ensuring the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in inducing a psoriasis-like phenotype?
A1: this compound acts as a potent agonist for Toll-like receptor 7 (TLR7) and, to some extent, TLR8.[1][2][3][4][5] This interaction, primarily on immune cells like dendritic cells and macrophages, triggers a downstream signaling cascade involving the activation of the transcription factor NF-κB. This leads to the production of a range of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-1β, IL-23, and IL-17, which drive the development of skin inflammation, keratinocyte hyperproliferation, and other hallmark features of psoriasis.
Q2: How long does it typically take to induce a psoriasis-like phenotype with this compound?
A2: Signs of psoriasis-like skin inflammation, such as erythema (redness), scaling, and skin thickening, typically begin to appear within the first 2 to 3 days of daily topical this compound application. The severity of these symptoms generally increases steadily, peaking around 5 to 6 days of continuous treatment.
Q3: What are the key histological features to look for in this compound-induced skin inflammation?
A3: The cardinal histopathological features of the this compound-induced psoriasis model closely mimic human psoriasis and include:
-
Acanthosis: A marked thickening of the epidermis.
-
Parakeratosis: Retention of nuclei in the stratum corneum.
-
Hypogranulosis: A decreased or absent granular layer.
-
Immune cell infiltration: An influx of immune cells, including neutrophils, dendritic cells, and CD4+ T cells, into the dermis and epidermis.
-
Munro's microabscesses: Accumulations of neutrophils in the stratum corneum.
Troubleshooting Guide
Problem 1: Low or inconsistent disease severity (low PASI scores, minimal skin thickening).
| Potential Cause | Troubleshooting Suggestion |
| This compound Cream Brand | Different brands of 5% this compound cream can yield significantly different results. For instance, studies have shown that Aldara™ may induce a more robust and consistent psoriatic phenotype compared to some generic formulations like Likejie. If experiencing low severity, consider switching to a brand with a proven track record in published literature. |
| Mouse Strain | Mouse strains exhibit varied responses to this compound. C57BL/6 mice are often reported to develop a more consistent and robust IL-17-driven inflammation, which closely resembles human psoriasis, compared to strains like BALB/c. If results are suboptimal, using C57BL/6 mice is recommended. |
| Application Technique | Ensure consistent and thorough application of the cream to the shaved back and/or ear. The amount of cream should be standardized across all animals. |
| Animal Age and Sex | While some studies report no significant gender differences, others suggest female mice may develop more severe psoriasis. Using mice of the same sex and a consistent age range (typically 8-12 weeks) is crucial for minimizing variability. |
Problem 2: High variability in disease phenotype between individual mice.
| Potential Cause | Troubleshooting Suggestion |
| Genetic Drift within a Strain | Even within the same strain, genetic drift can occur over time in a breeding colony. Sourcing animals from a reputable commercial vendor for each experiment can help ensure genetic consistency. |
| Animal Stress | Stress has been shown to prolong and exacerbate this compound-induced psoriasis. Standardize housing conditions, handling procedures, and minimize environmental stressors to reduce inter-animal variability. |
| Inconsistent Shaving | Incomplete or inconsistent hair removal can affect the absorption of the this compound cream. Ensure a uniform and clean shave of the application area before the first treatment. |
| Health Status of Animals | Ensure all mice are healthy and free of any underlying infections or conditions before starting the experiment, as this can influence their immune response. |
Problem 3: Unexpected systemic effects (e.g., excessive weight loss).
| Potential Cause | Troubleshooting Suggestion | | Systemic Inflammation | this compound application can lead to systemic inflammation, characterized by splenomegaly (enlarged spleen) and weight loss. This is a known aspect of the model. | | Dehydration | Severe skin inflammation can lead to dehydration. Monitor the mice closely for signs of dehydration and provide hydration support (e.g., hydrogel packs) if necessary. | | Dose of this compound | While 62.5 mg of 5% cream is a common dose, this can be adjusted. A modified protocol using 25 mg of cream in a Finn chamber has been shown to minimize systemic effects while still inducing a comparable psoriatic phenotype. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies using the this compound-induced psoriasis model, highlighting the impact of different experimental variables.
Table 1: Effect of this compound Cream Brand on Psoriasis Severity in BALB/c Mice
| Cream Brand | Modified PASI Score (Mean ± SD) | Epidermal Thickness (µm) (Mean ± SD) | Baker's Score (Mean ± SD) |
| Aldara™ | 9.81 ± 0.84 | 85.62 ± 17.55 | 6.47 ± 1.50 |
| Likejie | 3.25 ± 1.56 | 49.79 ± 14.16 | 2.93 ± 1.07 |
| Vaseline (Control) | 0 | 20.04 ± 3.68 | 0 |
Data from Luo et al., 2016.
Table 2: Comparison of this compound-Induced Psoriasis Phenotype in Different Mouse Strains
| Mouse Strain | Key Immunological Features | Reference |
| C57BL/6 | Increased expression of genes associated with IL-17A stimulation and activated CD8+ T cells. Considered to most closely model human psoriasis. | |
| BALB/c | Increased expression of genes associated with interferon signaling and CD4+ T cells. Response can be more consistent with other human skin conditions like wounds or infections. | |
| Swiss Mice | Develops significant psoriatic changes, with some studies suggesting a more pronounced response than BALB/c mice. |
Table 3: Selected Cytokine Levels in this compound-Treated Mouse Skin and Serum
| Cytokine | Location | Observation | Reference |
| IL-6 | Skin & Serum | Significantly increased. | |
| IL-17A | Skin & Serum | Significantly increased; plays a pivotal role in the pathogenesis. | |
| TNF-α | Skin & Serum | Significantly increased. | |
| IL-1β | Skin | Increased concentration observed. | |
| IL-23 | Skin | Transient increase in mRNA expression, peaking around 48 hours. |
Experimental Protocols
Standard Protocol for this compound-Induced Psoriasis in C57BL/6 Mice
This protocol is adapted from several published studies and is a widely used method.
Materials:
-
8- to 12-week-old female C57BL/6 mice
-
5% this compound cream (e.g., Aldara™)
-
Control cream (e.g., Vaseline or a non-toxic lanolin-derived cream)
-
Electric shaver
-
Depilatory cream (optional)
-
Calipers for measuring ear and skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring sheet
Procedure:
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice. Shave a rectangular area on the dorsal side of the mice. If necessary, apply a depilatory cream for complete hair removal, then rinse thoroughly with water. Allow the skin to recover for 24 hours.
-
Baseline Measurements: On Day 0, before the first application, measure and record the baseline ear thickness and back skin thickness using calipers.
-
This compound Application:
-
For the experimental group, topically apply a consistent daily dose of 62.5 mg of 5% this compound cream to the shaved back skin and one ear for 5 to 6 consecutive days.
-
For the control group, apply an equal amount of the control cream to a separate cohort of mice.
-
-
Daily Monitoring and Scoring:
-
Each day, before the cream application, record the body weight of each mouse.
-
Score the severity of erythema, scaling, and induration (thickness) of the back skin using a modified PASI scoring system (each parameter scored on a scale of 0-4, with 0 being none and 4 being very marked). The cumulative score (0-12) represents the overall severity.
-
Measure the ear thickness and back skin thickness with calipers.
-
-
Termination and Sample Collection: On the final day of the experiment (e.g., Day 6 or Day 7), euthanize the mice.
-
Collect skin and ear tissue for histological analysis and cytokine measurements.
-
Collect the spleen and measure its weight as an indicator of systemic inflammation.
-
Collect blood for serum cytokine analysis.
-
Visualizing Key Pathways and Workflows
To further aid in understanding the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
Caption: A generalized experimental workflow for the this compound-induced psoriasis mouse model.
Caption: Simplified signaling cascade initiated by this compound, leading to a psoriatic phenotype.
Caption: A decision-making diagram for troubleshooting common issues in this compound experiments.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. researchgate.net [researchgate.net]
- 3. The this compound-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 4. imavita.com [imavita.com]
- 5. Original Research: Different this compound creams resulting in differential effects for this compound-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Managing skin irritation in Imiquimod animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Imiquimod (IMQ) to induce psoriasis-like skin inflammation in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the optimal duration for this compound application to induce psoriasis-like lesions in mice?
A six-day topical application of this compound is generally considered optimal for inducing psoriasis-like lesions in mice.[1] Studies have shown that extending the application to twelve days does not increase the severity of the lesions.[1] The peak of clinical symptoms, including skin thickening, scaling, and erythema, is typically observed around day six.[1]
Q2: Which mouse strains are most commonly used and recommended for the this compound-induced psoriasis model?
BALB/c and C57BL/6 mice are the most frequently used strains for this model.[2][3] While both strains develop psoriasis-like symptoms, C57BL/6 mice have been reported to show the highest consistency in gene expression overlap with human psoriasis.
Q3: What are the expected systemic side effects of this compound treatment in mice?
Topical this compound application can lead to systemic side effects, including weight loss, dehydration, and signs of general malaise such as decreased activity. Prolonged treatment beyond two weeks is often not well-tolerated and can be fatal. It is crucial to monitor the animals' overall health daily.
Q4: Can different brands of this compound cream affect the experimental outcome?
Yes, the brand of commercially available 5% this compound cream can significantly impact the severity of the induced psoriasis-like inflammation. Different formulations may result in variations in the Psoriasis Area and Severity Index (PASI) scores, epidermal thickness, and overall disease manifestation. For consistency, it is recommended to use the same brand of this compound cream throughout a study.
Q5: What is the key signaling pathway involved in this compound-induced skin inflammation?
The IL-23/IL-17 axis is the pivotal signaling pathway in this model. This compound, a Toll-like receptor 7 (TLR7) agonist, triggers an immune response that leads to the production of IL-23, which in turn promotes the expansion of Th17 cells and the release of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22.
Troubleshooting Guide
Issue 1: My mice are experiencing excessive weight loss and signs of severe systemic distress.
-
Possible Cause: Dehydration and systemic inflammatory response due to this compound absorption and ingestion through grooming.
-
Solution:
-
Administer subcutaneous fluids to mitigate dehydration.
-
Consider using Elizabethan collars to prevent ingestion of the cream through grooming, which has been shown to ameliorate systemic effects.
-
Ensure easy access to food and water.
-
Monitor mice daily for weight and clinical signs of distress. If severe, consider reducing the treatment duration or humane euthanasia.
-
Issue 2: The induced skin inflammation is milder than expected or highly variable between animals.
-
Possible Cause 1: Inconsistent application of this compound cream.
-
Solution 1: Ensure a consistent amount of cream (typically 62.5 mg of 5% cream) is applied daily to the same shaved area of the back or ear.
-
Possible Cause 2: The brand of this compound cream may be less potent.
-
Solution 2: If possible, test different commercially available this compound creams to find one that produces a robust and consistent response. Once a suitable brand is identified, use it for all subsequent experiments.
-
Possible Cause 3: The mouse strain may be less responsive.
-
Solution 3: While both BALB/c and C57BL/6 are commonly used, C57BL/6 mice may exhibit a more consistent response.
Issue 3: Skin lesions resolve too quickly after cessation of this compound application.
-
Possible Cause: This is an inherent characteristic of the acute nature of the IMQ-induced model.
-
Solution: The inflammatory response is acute and not self-sustaining. Lesions will naturally begin to resolve upon discontinuation of this compound. Plan experimental endpoints accordingly, typically at the peak of inflammation (around day 6-8) or shortly after the final application.
Issue 4: High variability in histological findings.
-
Possible Cause: Inconsistent tissue collection and processing.
-
Solution:
-
Collect skin biopsies from the same anatomical location on each mouse.
-
Ensure consistent fixation and processing protocols.
-
For quantitative analysis, such as measuring epidermal thickness, take multiple measurements from different areas of the tissue section and average them.
-
Data Presentation
Table 1: Psoriasis Area and Severity Index (PASI) Scoring System
This table outlines the scoring system used to clinically assess the severity of skin inflammation. Each parameter is scored from 0 to 4, with a cumulative score ranging from 0 to 12.
| Score | Erythema (Redness) | Scaling (Desquamation) | Thickness (Induration) |
| 0 | None | None | None |
| 1 | Slight | Slight | Slight |
| 2 | Moderate | Moderate | Moderate |
| 3 | Marked | Marked | Marked |
| 4 | Very Marked | Very Marked | Very Marked |
Table 2: Example of PASI Score Progression (6-Day IMQ Application)
This table provides an example of expected PASI scores in a 6-day this compound treatment protocol.
| Day | Erythema Score (Mean ± SD) | Scaling Score (Mean ± SD) | Thickness Score (Mean ± SD) | Total PASI Score (Mean ± SD) |
| 0 | 0 | 0 | 0 | 0 |
| 3 | 2.5 ± 0.5 | 2.8 ± 0.4 | 2.4 ± 0.5 | 7.7 ± 1.4 |
| 6 | 3.3 ± 0.5 | 3.8 ± 0.4 | 3.4 ± 0.5 | 10.5 ± 1.4 |
Table 3: Inflammatory Cytokine Levels in Skin and Serum
This table summarizes the expected changes in key pro-inflammatory cytokine levels in the skin and serum of mice treated with this compound.
| Cytokine | Location | Expected Change | Reference |
| IL-1β | Skin | Increased | |
| IL-6 | Skin & Serum | Increased | |
| TNF-α | Skin & Serum | Increased | |
| IL-17A | Skin & Serum | Increased | |
| IL-23 | Skin | Increased |
Experimental Protocols
Protocol 1: Induction of Psoriasis-like Skin Inflammation with this compound
-
Animal Preparation: Use 8-12 week old BALB/c or C57BL/6 mice. One day before the first application, shave the dorsal skin of the mice.
-
This compound Application: Apply 62.5 mg of a 5% this compound cream topically to the shaved back skin daily for 6 consecutive days.
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Assess and score the severity of skin inflammation (erythema, scaling, and thickness) daily or every other day using the PASI scoring system (see Table 1).
-
-
Endpoint: On day 7 (or the chosen experimental endpoint), euthanize the mice.
-
Sample Collection: Collect blood for serum cytokine analysis and harvest the treated dorsal skin for histological analysis, protein extraction, or RNA extraction.
Protocol 2: Histological Analysis of Skin Inflammation
-
Fixation: Fix the harvested skin samples in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the samples through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining:
-
Perform Hematoxylin and Eosin (H&E) staining to assess general morphology, epidermal thickness (acanthosis), and immune cell infiltration.
-
Immunohistochemical staining can be performed to identify specific immune cell populations (e.g., CD4+ T-cells, neutrophils).
-
-
Analysis: Quantify epidermal thickness using image analysis software. Score the degree of immune cell infiltration.
Visualizations
Caption: Experimental workflow for the this compound-induced mouse model.
Caption: Simplified signaling pathway in IMQ-induced skin inflammation.
References
Validation & Comparative
Validating the Imiquimod-Induced Psoriasis Model: A Comparative Guide for Researchers
A critical evaluation of the imiquimod-induced psoriasis mouse model against human psoriatic tissue samples reveals significant parallels in key inflammatory pathways and biomarkers, alongside notable differences. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, including supporting experimental data, detailed protocols, and visual pathway diagrams to facilitate informed model selection and experimental design.
The this compound (IMQ)-induced dermatitis model in mice is a widely utilized preclinical tool for studying psoriasis due to its rapid onset and ability to recapitulate many features of the human disease.[1][2] This model is predicated on the action of this compound as a Toll-like receptor 7 and 8 (TLR7/8) agonist, which potently activates an immune response mirroring aspects of psoriatic inflammation.[1][3] Validation against human psoriatic lesions is crucial for interpreting experimental outcomes and ensuring their translational relevance.
Comparative Analysis of Biomarkers
Gene expression profiling and immunohistochemical analyses consistently demonstrate a significant overlap in the molecular signature of IMQ-induced skin inflammation and human psoriasis.[4] Both conditions are characterized by epidermal hyperproliferation, immune cell infiltration, and the upregulation of key inflammatory cytokines.
Table 1: Comparison of Key Psoriasis-Associated Gene and Protein Expression
| Biomarker Category | Marker | This compound-Induced Mouse Model | Human Psoriatic Lesions | Key Findings & Citations |
| Epidermal Proliferation & Differentiation | KRT16, KRT17 | Upregulated | Upregulated | Strong correlation in keratinocyte hyperproliferation markers. |
| S100A7, S100A8, S100A9 | Upregulated | Upregulated | S100 alarmins, associated with epidermal stress and inflammation, are elevated in both. | |
| IL-23/IL-17 Axis Cytokines | IL-23 | Upregulated | Upregulated | Central role of the IL-23/IL-17 axis is a key similarity. |
| IL-17A, IL-17F | Upregulated | Upregulated | Pivotal for driving inflammatory responses in both the model and human disease. | |
| IL-22 | Upregulated | Upregulated | Contributes to keratinocyte proliferation and epidermal hyperplasia. | |
| Other Pro-inflammatory Cytokines | TNF-α | Upregulated | Upregulated | A key inflammatory mediator in both, and a target for psoriasis therapies. |
| IL-6 | Upregulated | Upregulated | Contributes to the systemic inflammatory nature of psoriasis. | |
| IL-1β | Upregulated | Upregulated | An important cytokine in the initial inflammatory cascade. | |
| Immune Cell Infiltrates | T cells (Th17, γδ T cells) | Increased infiltration | Increased infiltration | Both show significant infiltration of IL-17 producing T cell subsets. |
| Neutrophils | Increased infiltration | Increased infiltration | Characteristic feature of psoriatic plaques and IMQ-induced lesions. | |
| Dendritic Cells | Increased infiltration | Increased infiltration | Key producers of IL-23, initiating the inflammatory cascade. |
While the IMQ model shows strong correspondence with human psoriasis in epidermal development and keratinization genes, some variability exists in the expression of immune and inflammation-associated genes between different mouse strains. For instance, the expression of certain dendritic and Langerhans cell-expressed genes can be variably affected by this compound in different mouse strains, whereas they are more weakly altered in human psoriasis.
Signaling Pathway Comparison
The IL-23/IL-17 signaling axis is a cornerstone of psoriasis pathogenesis in both humans and the this compound-induced mouse model. Activation of dendritic cells by this compound leads to the production of IL-23, which in turn promotes the expansion and activation of IL-17-producing T cells (Th17 and γδ T cells). IL-17 then acts on keratinocytes to induce the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, driving the characteristic features of psoriasis.
Experimental Protocols
Standardized protocols are essential for the reproducibility and comparability of studies using the this compound-induced psoriasis model and human tissue samples.
This compound-Induced Psoriasis Mouse Model
A common protocol involves the daily topical application of 5% this compound cream to the shaved back and/or ear of mice for 5-7 consecutive days.
References
- 1. Advanced Characterization of this compound-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imavita.com [imavita.com]
- 3. mdbiosciences.com [mdbiosciences.com]
- 4. Genome-Wide Expression Profiling of Five Mouse Models Identifies Similarities and Differences with Human Psoriasis | PLOS One [journals.plos.org]
A Head-to-Head Comparison of Psoriasis Models: Imiquimod vs. IL-23 Injection
For researchers in dermatology, immunology, and pharmacology, selecting the appropriate animal model is a critical step in the investigation of psoriasis pathogenesis and the preclinical assessment of novel therapeutics. Among the most widely utilized inducible models are the topical application of imiquimod (IMQ) and the intradermal injection of interleukin-23 (IL-23). Both models recapitulate key features of human plaque psoriasis, primarily through the activation of the IL-23/IL-17 inflammatory axis.[1][2] However, they differ in their induction mechanisms, kinetics, and specific immunological profiles, making each suitable for different research questions. This guide provides an objective comparison of these two models, supported by experimental data and detailed protocols, to aid researchers in making an informed decision.
Core Mechanisms and Signaling Pathways
The this compound-induced model initiates an inflammatory cascade through the activation of Toll-like receptors (TLRs), while the IL-23 injection model bypasses this initial innate immune activation and directly stimulates a key cytokine pathway implicated in psoriasis.
This compound-Induced Psoriasis Model: this compound is a TLR7/8 agonist.[3] Its topical application on mouse skin activates dendritic cells and macrophages, leading to the production of pro-inflammatory cytokines, including IL-23.[4][5] This subsequently drives the differentiation and activation of T helper 17 (Th17) cells and other immune cells, which release IL-17 and IL-22, culminating in keratinocyte hyperproliferation and the characteristic psoriatic phenotype.
IL-23 Injection-Induced Psoriasis Model: This model involves the direct intradermal administration of recombinant IL-23. IL-23 is a pivotal cytokine in the pathogenesis of psoriasis, responsible for the maintenance and expansion of pathogenic Th17 cells. By directly introducing IL-23, this model focuses on the downstream effects of this key mediator, leading to IL-17 and IL-22 production and the subsequent development of psoriasis-like skin lesions.
Below are diagrams illustrating the distinct signaling pathways for each model.
Experimental Protocols
Detailed methodologies for establishing each model are crucial for reproducibility and accurate interpretation of results.
This compound-Induced Psoriasis Model Protocol
A widely adopted protocol for the this compound model is as follows:
-
Animal Strain: C57BL/6 or BALB/c mice are commonly used.
-
Induction: A daily topical dose of 62.5 mg of 5% this compound cream (e.g., Aldara™) is applied to the shaved back and right ear of the mice for 5 to 7 consecutive days.
-
Disease Assessment: The severity of the skin inflammation is evaluated daily using a modified Psoriasis Area and Severity Index (PASI), scoring erythema (redness), scaling, and skin thickness.
-
Endpoint Analysis: On the final day, skin and spleen samples are often collected for histological analysis (H&E staining), cytokine profiling (qPCR, ELISA), and immune cell phenotyping (flow cytometry).
IL-23 Injection-Induced Psoriasis Model Protocol
The protocol for the IL-23 injection model is typically shorter:
-
Animal Strain: C57BL/6 mice are frequently used.
-
Induction: Recombinant murine IL-23 is injected intradermally into the ear of the mice. A common regimen is daily or every other day injections for 4 to 8 days.
-
Disease Assessment: Ear thickness is measured daily with calipers as the primary clinical indicator of inflammation.
Comparative Analysis: Performance and Characteristics
The choice between the this compound and IL-23 models often depends on the specific scientific question being addressed. The following table summarizes key quantitative and qualitative differences to guide this decision.
| Feature | This compound-Induced Model | IL-23 Injection-Induced Model |
| Induction Method | Topical application of TLR7/8 agonist | Intradermal injection of recombinant IL-23 |
| Primary Mechanism | TLR7/8 activation -> IL-23/IL-17 axis | Direct IL-23R signaling -> IL-17/IL-22 |
| Disease Onset | 2-3 days | 1-2 days |
| Duration | Typically 5-7 days | Typically 4-8 days |
| Key Phenotypes | Erythema, scaling, epidermal thickening (acanthosis), parakeratosis | Epidermal thickening, erythema |
| Immune Infiltrate | Neutrophils, CD4+ T cells, dendritic cells, macrophages, plasmacytoid dendritic cells | T cells, neutrophils, macrophages, dendritic cells |
| Key Cytokines | IL-23, IL-17A, IL-17F, IL-22, TNF-α, IFN-γ | IL-17A, IL-22 |
| Systemic Effects | Splenomegaly is commonly observed | More localized inflammation with fewer systemic effects |
| Advantages | - Mimics the initiation phase involving innate immunity- Strong inflammatory response- Well-established and widely used | - Highly specific for the IL-23 pathway- Rapid induction of epidermal hyperplasia- Useful for studying downstream effects of IL-23 |
| Limitations | - Can cause systemic inflammation and weight loss- Off-target effects of this compound are possible | - Bypasses the initial innate immune trigger- Inflammation is more localized |
Conclusion
Both the this compound-induced and IL-23 injection-induced psoriasis models are valuable tools for psoriasis research. The this compound model provides a broader inflammatory picture that includes the initial innate immune activation, making it suitable for studying the complex interplay of various immune cells and for screening compounds that may target these early events. In contrast, the IL-23 injection model offers a more targeted approach to investigate the specific role of the IL-23/IL-17 axis, which is central to the pathogenesis of psoriasis and the target of several approved biologic therapies. The choice of model should therefore be carefully considered based on the specific research objectives, whether they are to understand the fundamental disease mechanisms or to evaluate the efficacy of targeted therapeutics.
References
- 1. This compound-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imavita.com [imavita.com]
- 3. imavita.com [imavita.com]
- 4. [PDF] this compound-Induced Psoriasis-Like Skin Inflammation in Mice Is Mediated via the IL-23/IL-17 Axis1 | Semantic Scholar [semanticscholar.org]
- 5. The this compound-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
The Potent Immunomodulatory Effects of Imiquimod and Other TLR Agonists in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of Toll-like receptors (TLRs) has emerged as a promising strategy in cancer immunotherapy, capable of bridging the innate and adaptive immune systems to elicit robust anti-tumor responses. Imiquimod, a well-established TLR7 agonist, has paved the way for a new class of cancer therapeutics. This guide provides an objective comparison of the efficacy of this compound against other TLR agonists, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
Comparative Efficacy of TLR Agonists in Preclinical Cancer Models
The therapeutic potential of TLR agonists is being extensively investigated in various cancer models. While direct head-to-head comparisons across a wide range of agonists and tumor types are not always available in single studies, the existing literature provides valuable insights into their relative potency and efficacy.
This compound vs. Other TLR7/8 Agonists
This compound's primary target is TLR7, leading to the activation of plasmacytoid dendritic cells (pDCs) and subsequent type I interferon production. Newer generation imidazoquinolines, such as Resiquimod (R848) and Gardiquimod, are agonists for both TLR7 and TLR8, potentially broadening their immunological impact.
Table 1: In Vitro and In Vivo Comparison of this compound, Resiquimod, and Gardiquimod
| Agonist | Target(s) | Cancer Model | Key Findings | Reference(s) |
| This compound | TLR7 | B16F10 Melanoma (murine) | Topical application combined with intratumoral injection of dendritic cells led to significant tumor regression. | [1][2] |
| B16F10 Melanoma (murine) | In combination with a CpG ODN, it showed synergistic effects in inhibiting tumor growth. | [3] | ||
| Resiquimod (R848) | TLR7/8 | B16F10 Melanoma (murine) | Demonstrated greater antitumor efficacy compared to this compound in melanoma-implanted mice.[4] | [4] |
| Human pDCs (in vitro) | Induces the same amount of type I interferons (IFN-α and IFN-ω) as this compound but at a 10-fold lower concentration (0.3 µM vs. 3 µM). | |||
| Gardiquimod | TLR7/8 | B16 Melanoma (murine) | Showed more potent antitumor activity than this compound, resulting in delayed tumor growth and suppression of pulmonary metastasis when used with a DC vaccine. | |
| Murine Macrophages & Dendritic Cells (in vitro) | More potent than this compound in inducing the expression of co-stimulatory molecules (CD40, CD80, CD86) and IL-12. |
This compound vs. TLR9 Agonists (CpG Oligodeoxynucleotides)
TLR9 agonists, such as CpG oligodeoxynucleotides (ODNs), are potent stimulators of B cells and plasmacytoid dendritic cells, leading to a strong Th1-biased immune response.
Table 2: Comparative Efficacy of this compound (TLR7) and CpG ODN (TLR9) in Cancer Models
| Agonist | Cancer Model | Key Findings | Reference(s) |
| This compound | B16F10 Melanoma (murine) | Treatment in combination with CpG ODN resulted in synergistic tumor growth inhibition and increased survival. | |
| CpG ODN | B16 Melanoma (murine) | Systemic administration prolonged survival and reduced the number of tumor nodules. | |
| CT26 Colon Carcinoma (murine) | In combination with a dendritic cell vaccine, it significantly increased tumor-free survival. When combined with a TNFR2-blocking antibody, it markedly inhibited tumor growth. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative experimental protocols for evaluating the efficacy of TLR agonists in murine cancer models.
In Vivo Murine Melanoma Model (B16F10)
-
Animal Model: C57BL/6 mice, typically 6-8 weeks old.
-
Tumor Inoculation: 2 x 10^5 B16F10 melanoma cells are injected intradermally into the flank of the mice.
-
Treatment Regimen:
-
This compound: A 5% cream (Aldara™) is applied topically to the tumor site, often daily or every other day. In some studies, an intratumoral injection of an this compound solution is used.
-
CpG ODN: CpG ODN (e.g., ODN 1826) is typically administered via intratumoral or peritumoral injection at doses ranging from 25 to 50 µg per mouse, often on a schedule of every 2-3 days for several doses.
-
-
Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Survival: Mice are monitored daily, and survival is recorded.
-
Immunological Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., CD4+, CD8+ T cells, NK cells) by flow cytometry or immunohistochemistry, and cytokine levels (e.g., IFN-γ, IL-12) can be measured in the serum or tumor microenvironment by ELISA.
-
In Vivo Murine Colon Carcinoma Model (CT26)
-
Animal Model: BALB/c mice.
-
Tumor Inoculation: 1 x 10^6 CT26 colon carcinoma cells are injected subcutaneously into the flank.
-
Treatment Regimen:
-
CpG ODN: Peritumoral injections of CpG ODN are administered, often in combination with other immunotherapies like dendritic cell vaccines.
-
-
Efficacy Assessment: Similar to the melanoma model, tumor growth and survival are the primary endpoints. Immune responses, including antigen-specific CTL activity, can be assessed.
Signaling Pathways and Experimental Workflow
The anti-tumor effects of TLR agonists are mediated through distinct signaling cascades that culminate in the activation of innate and adaptive immunity.
TLR7 Signaling Pathway
Activation of TLR7 by agonists like this compound in the endosomes of immune cells, particularly plasmacytoid dendritic cells, triggers a MyD88-dependent signaling pathway. This leads to the activation of transcription factors NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and a large amount of type I interferons.
Caption: TLR7 signaling cascade initiated by this compound.
TLR9 Signaling Pathway
TLR9 recognizes unmethylated CpG motifs present in bacterial and viral DNA, as well as synthetic CpG ODNs. Similar to TLR7, TLR9 signaling is MyD88-dependent and results in the activation of NF-κB and IRF7, leading to the production of pro-inflammatory cytokines and type I interferons.
Caption: TLR9 signaling cascade initiated by CpG ODN.
Representative Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study comparing the efficacy of different TLR agonists in a murine cancer model.
Caption: A standard preclinical experimental workflow.
Conclusion
This compound has proven to be a valuable tool in the cancer immunotherapy arsenal, effectively stimulating anti-tumor immune responses through TLR7 activation. However, the field is evolving, with next-generation TLR7/8 agonists like Resiquimod and Gardiquimod demonstrating enhanced potency in preclinical models. Furthermore, TLR9 agonists such as CpG ODNs represent a distinct but equally potent approach to immune modulation. The choice of TLR agonist may depend on the specific cancer type, the desired immune response profile, and the potential for combination with other therapies. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these promising immunomodulators and to guide their clinical development for the benefit of cancer patients.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Combined treatment with intratumoral injection of dendritic cells and topical application of this compound for murine melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topically Applied Resiquimod versus this compound as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mouse Strains in Imiquimod-Induced Psoriasis Models
An Objective Comparison of Performance with Supporting Experimental Data
For researchers and drug development professionals utilizing the imiquimod (IMQ)-induced psoriasis model, selecting the appropriate mouse strain is a critical decision that can significantly impact experimental outcomes. Different mouse strains exhibit varied responses to topical this compound application, recapitulating distinct aspects of human psoriasis. This guide provides a comparative analysis of commonly used mouse strains, supported by experimental data, to aid in the selection of the most suitable model for specific research questions.
Comparative Analysis of Phenotypic and Immunological Responses
The response to this compound is highly dependent on the genetic background of the mouse strain.[1][2] The most extensively studied strains, BALB/c and C57BL/6, display notable differences in both cutaneous and systemic inflammatory responses. Other strains such as Swiss albino, CD1, DBA/1J, FVB/NJ, 129X1/SvJ, and MOLF/EiJ have also been characterized, revealing a spectrum of sensitivities and immunological profiles.[1][3]
Macroscopic and Histological Observations
Topical application of this compound induces psoriasis-like skin inflammation characterized by erythema, scaling, and increased epidermal thickness (acanthosis) in susceptible mouse strains.[4] However, the kinetics and severity of these manifestations vary significantly between strains. For instance, BALB/c mice are reported to develop lesions more rapidly than C57BL/6 mice. Conversely, a study comparing BALB/c and Swiss mice found that the Swiss model exhibited more severe and stable disease.
| Mouse Strain | Erythema and Scaling | Epidermal Thickness (Acanthosis) | Splenomegaly | Systemic Effects (e.g., Weight Loss) | Reference |
| BALB/c | Rapid onset, flaky and inflamed skin | Significant increase | Significant | Moderate | |
| C57BL/6 | Slower onset compared to BALB/c, but consistent | Significant increase | Consistent | More severe, including dehydration and fever | |
| Swiss Albino | More severe lesions than BALB/c | Significant increase | Significant | Not detailed | |
| 129/SvJ | Pronounced | More marked than C57BL/6 | Consistent | Significant | |
| DBA/1J | Similar to other strains | Consistent | Consistent | Significant | |
| FVB/NJ | Similar to other strains | Consistent | Consistent | Significant | |
| MOLF/EiJ | Aberrant response with decreased differentiation-associated genes | Consistent | Consistent | Not significant |
Immunological and Gene Expression Profiles
The underlying immunological mechanisms driving the psoriasis-like phenotype also differ between strains. The IL-23/IL-17 axis is a key pathway in the pathogenesis of this compound-induced psoriasis. C57BL/6 mice show a stronger activation of the IL-17A pathway compared to BALB/c mice, with increased expression of genes associated with IL-17A stimulation and activated CD8+ T cells. In contrast, the response in BALB/c mice is characterized by a greater involvement of interferon signaling and CD4+ T cells.
| Mouse Strain | Key Cytokine/Cellular Response | Gene Expression Highlights | Consistency with Human Psoriasis | Reference |
| BALB/c | Th2-dominant response, prominent interferon signaling, CD4+ T cells | Increased expression of interferon-associated genes | More consistent with other human skin conditions like wounds or infections | |
| C57BL/6 | Strong IL-17A pathway activation, activated CD8+ T cells | High expression of IL-17A, IL-17B, IL-17C, and IL-17F | Most consistent with human psoriasis, replicating lesion-specific expression patterns | |
| Swiss Albino | Pronounced psoriatic changes macroscopically and microscopically | Not detailed | Not detailed | |
| 129/SvJ | Variably altered gene expression | Responses more aligned with other human skin conditions | Less consistent than C57BL/6 | |
| MOLF/EiJ | Aberrant gene expression, decreased expression of differentiation-associated genes | Gene expression opposite to human psoriasis in some cases | Low consistency |
Experimental Protocols
While specific details may vary between studies, a general protocol for inducing psoriasis-like inflammation with this compound is as follows.
Materials:
-
Mice (e.g., BALB/c, C57BL/6)
-
This compound cream (5%) (e.g., Aldara™)
-
Control cream (e.g., Vaseline™ or a non-toxic lanolin-derived cream)
-
Electric shaver or depilatory cream
-
Calipers for measuring ear or skin thickness
-
Scoring system for erythema and scaling (e.g., Psoriasis Area and Severity Index - PASI)
Procedure:
-
Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the experiment.
-
Hair Removal: Shave the dorsal skin of the mice. Allow the skin to recover for 24-48 hours.
-
This compound Application: Apply a daily topical dose of 5% this compound cream (typically 62.5 mg of Aldara™, containing 3.125 mg of this compound) to the shaved back skin and/or ear for 5-7 consecutive days. A control group should be treated with a similar amount of control cream.
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Assess the severity of skin inflammation using a scoring system for erythema, scaling, and skin thickness (PASI).
-
Measure ear thickness daily using calipers if the ear is a site of application.
-
-
Termination and Sample Collection: At the end of the treatment period, euthanize the mice.
-
Collect skin and ear tissue for histological analysis (H&E staining) and molecular analysis (e.g., qPCR, RNA-seq).
-
Collect the spleen to assess splenomegaly.
-
Collect blood or serum for cytokine analysis.
-
Visualizing Pathways and Workflows
To better understand the molecular mechanisms and experimental procedures, the following diagrams are provided.
Caption: this compound signaling pathway in the skin.
Caption: Experimental workflow for the this compound-induced psoriasis model.
Conclusion
The choice of mouse strain in the this compound-induced psoriasis model is a critical determinant of the experimental outcome. For studies aiming to closely model the IL-17-driven pathology of human psoriasis, the C57BL/6 strain appears to be the most appropriate. However, if the research focus is on the rapid development of inflammatory lesions or the role of interferon signaling, the BALB/c strain may be more suitable. It is imperative for researchers to consider the specific aspects of psoriasis they wish to investigate and select the mouse strain that most accurately reflects those characteristics. This guide provides a foundational understanding to inform this crucial decision-making process.
References
- 1. This compound has strain-dependent effects in mice and does not uniquely model human psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound has strain-dependent effects in mice and does not uniquely model human psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Induced Psoriasis Efficacy Studies at JAX [jax.org]
In Vitro Stimulation of Toll-like Receptor 7: A Comparative Guide to Imiquimod Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small molecule alternatives to Imiquimod for the in vitro stimulation of Toll-like Receptor 7 (TLR7). The following sections detail the performance of key alternatives, provide experimental data for comparison, and outline detailed protocols for relevant assays.
Introduction to TLR7 and its Agonists
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a critical role in the innate immune response to single-stranded RNA (ssRNA) viruses. Upon activation, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust antiviral response. Synthetic small molecule agonists of TLR7, such as this compound, are valuable tools in immunology research and hold therapeutic potential as immunomodulators and vaccine adjuvants. This guide focuses on three prominent alternatives to this compound: Resiquimod (R848), Gardiquimod, and Vesatolimod (GS-9620).
Performance Comparison of TLR7 Agonists
The selection of a TLR7 agonist for in vitro studies often depends on its potency, selectivity for TLR7 over the closely related TLR8, and the desired downstream immunological response. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Comparative Potency of TLR7 Agonists
| Compound | Target(s) | EC50 (Human TLR7) | EC50 (Human TLR8) | Cell Line | Notes | Source |
| This compound | TLR7 | Not directly compared in the same study | - | HEK293 | A well-established TLR7 agonist. | [1] |
| Resiquimod (R848) | TLR7/TLR8 | More potent than this compound | Agonist | Human PBMCs | Approximately 100 times more effective than this compound in inducing cytokines in vitro.[2][3] | [2][3] |
| Gardiquimod | TLR7 | More potent than this compound | Weak/No activity at lower concentrations | HEK293 | Approximately 10 times more active than this compound in inducing NF-κB activation. | |
| Vesatolimod (GS-9620) | TLR7 | 130 nM | 4,000 nM | HEK293 | A potent and selective TLR7 agonist. |
Note: Direct comparison of EC50 values should be made with caution as the data is compiled from different studies with varying experimental conditions.
Table 2: In Vitro Cytokine Induction Profile in Human PBMCs
| Compound | IFN-α Induction | TNF-α Induction | IL-6 Induction | Source |
| This compound | Yes | Yes | Yes | |
| Resiquimod (R848) | Yes | Yes | Yes | |
| Gardiquimod | Yes | Yes | Yes | |
| Vesatolimod (GS-9620) | Strong induction | Not significantly induced | Strong induction |
Signaling Pathway and Experimental Workflows
TLR7 Signaling Pathway
Activation of TLR7 by its agonists initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors NF-κB and IRF7, culminating in the production of type I interferons and pro-inflammatory cytokines.
Caption: MyD88-dependent TLR7 signaling pathway.
Comparative Experimental Workflow
The following diagram outlines a general workflow for comparing the in vitro activity of different TLR7 agonists using either a reporter cell line or primary immune cells.
Caption: Comparative workflow for in vitro TLR7 agonist testing.
Experimental Protocols
NF-κB Reporter Assay in HEK-Blue™ TLR7 Cells
This protocol is adapted for HEK-Blue™ cells (InvivoGen), which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 or mTLR7 cells
-
HEK-Blue™ Detection medium (InvivoGen)
-
TLR7 agonists (this compound, Resiquimod, Gardiquimod, Vesatolimod)
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (DMEM, 10% FBS, antibiotics)
Methodology:
-
Cell Seeding:
-
The day before the experiment, seed HEK-Blue™ TLR7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of cell culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Agonist Preparation:
-
Prepare serial dilutions of each TLR7 agonist in cell culture medium. A typical starting concentration for Vesatolimod is 10 µM, for Resiquimod and Gardiquimod 10 µg/mL, and for this compound 100 µg/mL, followed by 3- to 10-fold serial dilutions.
-
-
Cell Stimulation:
-
Add 20 µL of the diluted agonists to the respective wells.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known potent TLR7 agonist).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Detection:
-
Prepare HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 180 µL of HEK-Blue™ Detection medium to each well of a new 96-well plate.
-
Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing the detection medium.
-
Incubate at 37°C for 1-4 hours and monitor the color change.
-
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) at 620-655 nm using a microplate reader.
-
Plot the OD values against the logarithm of the agonist concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value for each agonist.
-
Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the stimulation of human PBMCs to measure the induction of cytokines.
Materials:
-
Fresh human whole blood or buffy coats from healthy donors
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin
-
TLR7 agonists
-
96-well round-bottom cell culture plates
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6)
Methodology:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood or buffy coats using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
-
Cell Seeding:
-
Seed PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well in 180 µL of complete medium.
-
-
Agonist Preparation:
-
Prepare serial dilutions of each TLR7 agonist in complete RPMI-1640 medium.
-
-
Cell Stimulation:
-
Add 20 µL of the diluted agonists to the respective wells.
-
Include a vehicle control and a positive control (e.g., LPS for TLR4).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 1200 rpm for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Store the supernatant at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of cytokines in the supernatant using specific ELISA or multiplex immunoassay kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cytokine concentrations against the agonist concentrations to generate dose-response curves.
-
Conclusion
The choice of an this compound alternative for in vitro TLR7 stimulation depends on the specific requirements of the experiment.
-
Vesatolimod (GS-9620) is a highly potent and selective TLR7 agonist, making it an excellent choice for studies requiring specific TLR7 activation with minimal TLR8 involvement.
-
Gardiquimod offers higher potency than this compound and maintains good TLR7 specificity at lower concentrations.
-
Resiquimod (R848) is a potent dual TLR7/TLR8 agonist, suitable for experiments where the activation of both receptors is desired to elicit a broad inflammatory response.
Researchers should consider the potency, selectivity, and the resulting cytokine profile when selecting the most appropriate TLR7 agonist for their in vitro studies. The provided protocols offer a standardized framework for the comparative evaluation of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Randomized, Single-Blind, Placebo-Controlled Study of Topical Application of the Immune Response Modulator Resiquimod in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Imiquimod's Potency: A Comparative Guide to Novel Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Toll-like receptor 7 (TLR7) agonist, Imiquimod, against a selection of novel immunomodulators. By presenting key performance data, detailed experimental protocols, and illustrating critical biological pathways, this document serves as a valuable resource for researchers engaged in the discovery and development of next-generation immune-potentiating therapeutics.
Introduction to this compound and the Rise of Novel Immunomodulators
This compound, an imidazoquinoline amine, is an established immune response modifier approved for the topical treatment of various skin conditions, including genital warts, superficial basal cell carcinoma, and actinic keratosis.[1] Its therapeutic effect is not derived from direct antiviral or antitumor activity, but rather from its ability to stimulate the innate and adaptive immune systems.[1] this compound functions as a potent agonist of Toll-like receptor 7 (TLR7), a pattern recognition receptor primarily expressed in endosomes of immune cells such as dendritic cells (DCs) and macrophages.[2] Activation of TLR7 triggers a signaling cascade that results in the production of pro-inflammatory cytokines, most notably interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, IL-12), which in turn orchestrate an effective immune response.[2][3]
The success of this compound has spurred the development of a new generation of immunomodulators, many of which also target TLRs. These novel agents, including other imidazoquinolines like Resiquimod (a dual TLR7/8 agonist), as well as compounds from different chemical classes, aim to offer improved potency, selectivity, and therapeutic profiles. This guide will benchmark the potency of this compound against some of these emerging immunomodulators, providing a quantitative basis for comparison.
Comparative Potency of TLR7 and TLR7/8 Agonists
The potency of an immunomodulator is a critical determinant of its therapeutic potential. It is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a compound required to elicit 50% of its maximal effect in a given assay. A lower EC50 value signifies higher potency. The following tables summarize the reported EC50 values for this compound and a selection of novel TLR7 and TLR7/8 agonists in activating their respective receptors, typically measured through the induction of a reporter gene (e.g., NF-κB) in a cell-based assay.
Table 1: Comparative Potency (EC50) of TLR7 Agonists
| Compound | Chemical Class | Target(s) | EC50 (µM) for human TLR7 | Reference |
| This compound | Imidazoquinoline | TLR7 | ~1.5 - 5.0 | |
| CL264 | Adenine derivative | TLR7 | ~0.01 - 0.1 | |
| Compound 561 | Not Specified | TLR7 | 3.21 | |
| Compound 563 | Not Specified | TLR7 | 2.89 | |
| Compound 3 | Conjugated NOD2/TLR7 Agonist | TLR7/NOD2 | 0.161 | |
| Compound 4 | Conjugated NOD2/TLR7 Agonist | TLR7/NOD2 | 0.036 |
Note: EC50 values can vary depending on the specific experimental conditions, including the cell line, reporter system, and assay duration. The data presented here are compiled from different studies and should be interpreted with this in mind.
Table 2: Comparative Potency (EC50) of Dual TLR7/8 Agonists
| Compound | Chemical Class | Target(s) | EC50 (µM) for human TLR7 | EC50 (µM) for human TLR8 | Reference |
| Resiquimod (R848) | Imidazoquinoline | TLR7/8 | ~0.1 - 1.0 | ~0.1 - 1.0 | |
| CL097 | Imidazoquinoline | TLR7/8 | ~0.005 - 0.02 | ~0.1 - 0.5 | |
| Compound 522 | Not Specified | TLR7/8 | 2.22 | 9.88 | |
| Compound 574 | Not Specified | TLR7/8 | 0.6 | 2.21 | |
| Compound 558 | Not Specified | TLR7/8 | 0.18 | 5.34 | |
| Compound 543 | Not Specified | TLR7/8 | 4.43 | 14.48 | |
| DN052 | Not Specified | TLR8 | >10 | ~0.01 |
Note: Resiquimod is often reported to be 10 to 100 times more potent than this compound in stimulating TLR7. The data above, collected from various sources, supports the enhanced potency of Resiquimod and other novel dual agonists.
Cytokine Induction Profiles
Beyond receptor activation, the functional consequence of TLR agonism is the induction of a cascade of cytokines. The specific profile and magnitude of cytokine production are critical to the immunomodulatory effect. While this compound is known to induce a robust Th1-polarizing cytokine response, including IFN-α, TNF-α, and IL-12, several novel agonists have been shown to elicit even more potent or distinct cytokine profiles.
Table 3: Qualitative Comparison of Cytokine Induction
| Compound | Key Induced Cytokines | Potency Relative to this compound | Reference |
| This compound | IFN-α, TNF-α, IL-1β, IL-6, IL-12 | Benchmark | |
| Resiquimod (R848) | IFN-α, IFN-γ, TNF-α, IL-1β, IL-6, IL-12 | More potent induction of IFN-α and other cytokines. | |
| Novel TLR7/8 Agonists (e.g., 558, 574) | IFN-γ, TNF-α, IL-1β, IL-6 | Significantly higher induction of pro-inflammatory cytokines. | |
| DN052 (TLR8 selective) | TNF-α, IL-12, IL-1β | Potent induction of Th1-polarizing cytokines. |
Note: Quantitative data on cytokine concentrations can be found in the referenced literature. Direct comparison requires standardized experimental conditions.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods used for potency determination is fundamental for immunomodulator research. The following diagrams, generated using the DOT language, illustrate the key signaling pathway for TLR7/8 agonists and a typical experimental workflow for assessing their potency.
References
- 1. Immunomodulatory and pharmacologic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the Effects of this compound on Paths of TLRs and Inflammatory Cytokines Signaling in Infected Macrophages with Leishmania major in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and resiquimod as novel immunomodulators. | Semantic Scholar [semanticscholar.org]
Cross-Validation of Imiquimod Research Findings in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Imiquimod's performance across various animal models, supported by experimental data and detailed protocols. The objective is to offer a clear cross-validation of research findings for this potent immune response modifier.
This compound, a Toll-like receptor 7 (TLR7) and TLR8 agonist, is a synthetic compound known for its antiviral and antitumor properties.[1][2] Its 5% cream formulation, commercially known as Aldara™, is approved for treating superficial basal cell carcinoma, squamous cell carcinoma, actinic keratoses, and genital warts.[1][2][3] The therapeutic effects of this compound are primarily attributed to its ability to modulate immune responses by triggering the TLR7/8 pathway.
Comparative Efficacy of this compound Across Different Animal Models
The following tables summarize the quantitative data on the efficacy of this compound in various preclinical animal models, providing a snapshot of its therapeutic potential in different disease contexts.
Table 1: this compound in Psoriasis Mouse Models
| Animal Model | This compound Regimen | Key Efficacy Parameters | Results | References |
| BALB/c and C57BL/6 Mice | 62.5 mg of 5% cream daily for 5-6 days on shaved back and right ear | Modified Psoriasis Area and Severity Index (PASI) score, epidermal thickness, IL-17/IL-23 axis cytokine levels | Significant increase in erythema, scaling, and skin thickness. Upregulation of IL-17A, IL-17F, IL-22, and IL-23. | |
| C57BL/6 Mice | 25 mg of 5% cream daily in Finn chambers on the back | Milder systemic manifestations with conserved disease morphology | Effective induction of psoriasis-like inflammation. | |
| BALB/c Mice | 5% cream topically for seven consecutive days on shaved back | PASI score, spleen size | Progressive increase in PASI score from 2 to 7, indicating worsening of erythema, skin thickening, and scaling. Significant increase in spleen size. |
Table 2: this compound in Skin Cancer Mouse Models
| Animal Model | Cancer Type | This compound Regimen | Key Efficacy Parameters | Results | References |
| K5.Stat3C Transgenic Mice | UVB-induced Squamous Cell Carcinoma (SCC) | Topical application | Attenuation of SCC, infiltration of plasmacytoid dendritic cells (pDCs) and T cells | Successfully attenuated UVB-induced SCCs, suggesting a role for Th1 and Th17 cells in the anti-tumor effect. | |
| C57BL/6 Mice | B16 Melanoma | Topical 5% cream daily | Tumor growth inhibition | Significant reduction in tumor growth, particularly when combined with ultrasound. | |
| Melanoma-bearing WT Mice | Melanoma | Topical application | Tumor growth, pDC infiltration | Significantly reduced tumor growth with increased infiltration of pDCs in the tumors. The effect was absent in TLR7 or MyD88 deficient mice. | |
| B16F10 Melanoma Cells (in vivo) | Melanoma | Pretreatment with this compound combined with γ-ionizing radiation | Tumor growth rate, metastasis, immune cell infiltration | Reduced tumor growth rate, decreased number of metastatic lung nodules, increased CD8+ T cells, and decreased regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). |
Table 3: this compound in Other Animal Models
| Animal Model | Condition | This compound Regimen | Key Efficacy Parameters | Results | References |
| Cat | Nasal Actinic Keratosis | 5% cream, one packet per week in three consecutive daily applications with a four-day interval | Clinical resolution, cytological results | Complete clinical resolution with no signs of recurrence after 18 months. Cytology was negative for neoplastic cells 30 days post-treatment. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
This compound-Induced Psoriasis Model
-
Animal Strain: BALB/c or C57BL/6 mice are commonly used. C57BL/6 mice have been reported to show the highest consistency in gene expression overlap with human psoriasis.
-
This compound Application: A daily topical application of 62.5 mg of 5% this compound cream (Aldara™) is applied to the shaved back and right ear of the mice for 5 to 7 consecutive days. A modified protocol using 25 mg of the cream in Finn chambers has also been described to reduce systemic side effects.
-
Assessment of Psoriasis Severity:
-
Macroscopic Scoring: The severity of erythema, scaling, and skin thickness is scored daily using a modified Psoriasis Area and Severity Index (PASI).
-
Histopathology: Skin biopsies are collected for histological analysis of epidermal thickness (acanthosis), presence of nucleated cells in the stratum corneum (parakeratosis), and immune cell infiltration.
-
Cytokine Analysis: Levels of key cytokines such as IL-17A, IL-17F, IL-22, and IL-23 are measured in skin or serum samples using techniques like RT-PCR or ELISA.
-
Melanoma Mouse Model
-
Animal Strain: C57BL/6 mice are frequently used.
-
Tumor Inoculation: Mice are inoculated intradermally with murine B16 melanoma cells.
-
This compound Treatment: Topical application of 5% this compound cream is administered daily at the tumor inoculation site.
-
Outcome Measures:
-
Tumor Growth: Tumor size is measured daily using a caliper.
-
Immune Cell Infiltration: The number of tumor-infiltrating plasmacytoid dendritic cells (pDCs) can be assessed through immunohistochemistry or flow cytometry.
-
Metastasis: In models of metastatic melanoma, the number of metastatic nodules in organs like the lungs is quantified.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and the general experimental workflows.
Caption: this compound activates TLR7 signaling in immune cells.
Caption: Experimental workflow for the this compound-induced psoriasis mouse model.
Caption: Experimental workflow for the this compound-treated melanoma mouse model.
References
- 1. This compound clears tumors in mice independent of adaptive immunity by converting pDCs into tumor-killing effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - this compound clears tumors in mice independent of adaptive immunity by converting pDCs into tumor-killing effector cells [jci.org]
- 3. dermnetnz.org [dermnetnz.org]
Safety Operating Guide
Safe Handling of Imiquimod: A Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of Imiquimod. This document provides immediate, procedural, and step-by-step instructions to ensure laboratory safety and operational integrity.
Immediate Safety and Hazard Information
This compound is a potent immune response modifier. While its therapeutic effects are valuable, it is classified as a hazardous and cytotoxic drug, necessitating stringent handling protocols to prevent occupational exposure. Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[1][2][3] Adherence to the safety measures outlined below is critical to mitigate these risks.
Hazard Identification:
| Hazard | Description |
| Toxicity | Toxic if swallowed.[4] |
| Skin Irritation | Causes skin irritation.[4] |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and a critical barrier against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear two pairs of chemotherapy-tested, powder-free nitrile gloves. The outer glove should be removed and disposed of in a designated cytotoxic waste container immediately after handling. | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required when handling the powdered form of this compound to prevent inhalation of dust particles. | Minimizes the risk of respiratory tract irritation and systemic exposure through inhalation. |
Operational Plan: Handling this compound Powder
Handling powdered this compound requires specific procedures to minimize the generation of dust and prevent contamination of the work area.
Step-by-Step Weighing and Reconstitution Protocol:
-
Preparation:
-
Ensure all necessary PPE is donned correctly.
-
Prepare the work area by covering the surface with a disposable, plastic-backed absorbent pad.
-
All handling of powdered this compound should be performed in a certified chemical fume hood or a biological safety cabinet to contain any airborne particles.
-
-
Weighing:
-
Use a dedicated and calibrated analytical balance.
-
Carefully open the container of this compound powder, avoiding any sudden movements that could create dust.
-
Use a clean, dedicated spatula to transfer the desired amount of powder to a tared weigh boat.
-
Close the primary container immediately after weighing.
-
-
Reconstitution/Dissolving:
-
Place the weigh boat containing the this compound powder into the vessel that will be used for dissolution.
-
Slowly add the desired solvent to the vessel, directing the stream to the side of the container to avoid splashing the powder.
-
Gently swirl or stir the mixture until the this compound is fully dissolved. Sonication can be used to aid dissolution if necessary.
-
-
Post-Handling:
-
Carefully remove the outer pair of gloves and dispose of them in a designated cytotoxic waste container.
-
Wipe down the spatula, weigh boat, and any other contaminated equipment with a suitable decontamination solution before removing them from the fume hood.
-
Dispose of the absorbent pad and any other disposable materials in the cytotoxic waste container.
-
Thoroughly decontaminate the work surface.
-
Spill Management Plan
In the event of a spill, prompt and correct action is crucial to prevent exposure and further contamination.
Spill Cleanup Procedure:
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full recommended PPE, including respiratory protection.
-
Contain the Spill:
-
For powder spills: Gently cover the spill with damp absorbent pads to avoid creating dust.
-
For liquid spills: Cover the spill with absorbent pads, working from the outside in to prevent spreading.
-
-
Clean the Spill:
-
Carefully collect all contaminated absorbent materials, broken glass (using tongs), and other debris.
-
Place all collected waste into a clearly labeled, leak-proof cytotoxic waste container.
-
-
Decontaminate the Area:
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse with water. Some sources suggest a final wipe with 70% isopropyl alcohol.
-
For known cytotoxic drug contamination, a deactivating agent such as a sodium hypochlorite solution may be used, followed by neutralization with sodium thiosulfate if necessary to prevent corrosion of surfaces.
-
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as cytotoxic waste.
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.
Decontamination and Disposal Plan
Proper decontamination of work surfaces and equipment, along with the correct disposal of waste, are essential components of safely handling this compound.
Decontamination Procedures:
-
Routine Decontamination: At the end of each work session, all surfaces and equipment that may have come into contact with this compound should be decontaminated. This involves cleaning with a detergent solution followed by a thorough rinse with water.
-
Equipment Decontamination: Reusable equipment should be washed twice with water and detergent. Ensure that the cleaning procedure does not damage the equipment.
Disposal Plan:
All waste materials contaminated with this compound must be segregated and disposed of as cytotoxic waste in accordance with institutional and regulatory guidelines.
| Waste Type | Disposal Container |
| Solid Waste | Sharps, empty vials, and contaminated labware should be placed in a puncture-resistant cytotoxic sharps container. Contaminated PPE, absorbent pads, and other solid waste should be placed in a designated, clearly labeled, leak-proof cytotoxic waste bag or container. |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container. Do not dispose of this compound solutions down the drain. |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
